Diethyl 4-chlorobenzylphosphonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202843. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-chloro-4-(diethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQPVBZRJSFOEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192486 | |
| Record name | Diethyl 4-chlorobenzylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39225-17-7 | |
| Record name | Diethyl P-[(4-chlorophenyl)methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39225-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 4-chlorobenzylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039225177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39225-17-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 4-chlorobenzylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 4-chlorobenzylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL 4-CHLOROBENZYLPHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HV6QW8F6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Diethyl 4-chlorobenzylphosphonate (CAS: 39225-17-7)
This technical guide provides an in-depth exploration of Diethyl 4-chlorobenzylphosphonate, a key organophosphorus reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document details its synthesis, spectroscopic characterization, and core applications, with a focus on the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of stilbene derivatives. The protocols and data herein are synthesized from established chemical principles and literature precedents to provide a reliable and practical resource.
Introduction and Physicochemical Properties
This compound is a versatile synthetic intermediate valued for its role in forming carbon-carbon double bonds. The presence of the 4-chloro substituent on the benzyl ring provides a site for further functionalization and modulates the electronic properties of the molecule, influencing its reactivity and the properties of its downstream products. Organophosphonates, such as this compound, are widely used in medicinal chemistry as stable mimics of phosphates or carboxylates and as precursors to biologically active molecules.[1]
Table 1: Physicochemical Properties of this compound [2][3][4][5]
| Property | Value |
| CAS Number | 39225-17-7 |
| Molecular Formula | C₁₁H₁₆ClO₃P |
| Molecular Weight | 262.67 g/mol [2] |
| IUPAC Name | diethyl [(4-chlorophenyl)methyl]phosphonate[2] |
| Appearance | Colorless liquid[6] |
| Boiling Point | 162 °C (lit.)[3][4] |
| Density | 1.19 g/mL at 25 °C (lit.)[3][4] |
| Refractive Index (n²⁰/D) | 1.509 (lit.)[3][4] |
| Synonyms | (4-Chlorobenzyl)phosphonic acid diethyl ester, p-(Chlorobenzyl)phosphonic acid diethyl ester[5] |
Synthesis via the Michaelis-Arbuzov Reaction
The most common and efficient method for preparing benzylphosphonates is the Michaelis-Arbuzov reaction.[7] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide—in this case, 4-chlorobenzyl chloride or bromide.[7] The reaction proceeds via an SN2 mechanism to form a phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product.[7]
Reaction Mechanism
The synthesis begins with the nucleophilic phosphorus atom of triethyl phosphite attacking the electrophilic benzylic carbon of the 4-chlorobenzyl halide. This initial SN2 attack displaces the halide ion and forms a quasi-phosphonium salt intermediate. The displaced halide ion then performs a second SN2 attack on one of the ethyl groups of the phosphite ester, leading to the formation of the stable pentavalent phosphonate and a volatile ethyl halide byproduct.[7]
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C11H16ClO3P | CID 99240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]
- 7. diethyl benzylphosphonate(1080-32-6) 1H NMR spectrum [chemicalbook.com]
physical and chemical properties of Diethyl 4-chlorobenzylphosphonate
Abstract
This technical guide provides a comprehensive overview of Diethyl 4-chlorobenzylphosphonate (CAS No: 39225-17-7), a pivotal organophosphorus intermediate in modern organic synthesis. The document delves into its core physical and chemical properties, providing field-proven insights for researchers, scientists, and professionals in drug development and materials science. Key areas of focus include its synthesis via the Michaelis-Arbuzov reaction, its critical role as a reagent in the Horner-Wadsworth-Emmons olefination, and its applications in the development of novel therapeutic agents and advanced materials. This guide is structured to offer not just data, but a causal understanding of experimental choices and methodologies, ensuring both scientific integrity and practical utility.
Introduction and Molecular Overview
This compound is an organophosphorus compound distinguished by a chlorobenzyl group attached to a diethyl phosphonate moiety.[1] This unique structure imparts a valuable pattern of reactivity, making it a versatile reagent, particularly for the formation of carbon-carbon double bonds.[1] Its stability at moderate temperatures and utility as a synthetic intermediate have cemented its importance in various research and industrial applications, from the synthesis of complex pharmaceutical precursors to the development of advanced materials for organic light-emitting diodes (OLEDs).[1][2] The broader class of benzylphosphonates is well-recognized for a range of biological activities, including antimicrobial and enzyme-inhibiting properties, which provides a rich context for the exploration of this specific derivative.[3][4]
The core value of this compound in synthesis lies in its function as a stabilized carbanion precursor. The electron-withdrawing phosphonate group acidifies the alpha-methylene protons, allowing for facile deprotonation to form a nucleophilic carbanion. This carbanion is central to the compound's utility in olefination reactions, offering a reliable and stereoselective route to substituted alkenes.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective application in a laboratory setting. These parameters govern everything from solvent choice and reaction setup to purification and final characterization.
Physical Properties
This compound is a clear, colorless liquid under standard conditions.[1][5] Its relatively high boiling and flash points indicate moderate thermal stability and a low risk of flammability under normal laboratory use.[1][6]
| Property | Value | Source(s) |
| CAS Number | 39225-17-7 | [1] |
| Molecular Formula | C₁₁H₁₆ClO₃P | [1] |
| Molecular Weight | 262.67 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1][5] |
| Density | ~1.19 g/mL at 25 °C | [1][7] |
| Boiling Point | ~162 °C (atm) 153-155 °C at 0.6 mmHg | [1][7] |
| Flash Point | >110 °C (230 °F) | [1][6] |
| Refractive Index (n²⁰/D) | ~1.509 | [1][7] |
| Solubility | Soluble in common organic solvents like ethanol and dichloromethane; limited solubility in water. | [8] |
Spectroscopic Signature
The spectroscopic data are critical for reaction monitoring and final product confirmation. While a dedicated spectrum for this compound is not publicly available, a representative profile can be constructed based on extensive data from closely related analogs.[9][10][11] This provides a reliable guide for researchers in identifying the compound.
| Spectroscopy | Representative Chemical Shifts (δ) and Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.35 (m, 4H, Ar-H), 4.00-4.15 (m, 4H, O-CH₂ -CH₃), 3.15 (d, J ≈ 22 Hz, 2H, P-CH₂ -Ar), 1.25 (t, J ≈ 7 Hz, 6H, O-CH₂-CH₃ ) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 133.0 (d, J ≈ 6 Hz), 132.5 (d, J ≈ 3 Hz), 131.0 (d, J ≈ 7 Hz), 128.5 (d, J ≈ 4 Hz), 62.5 (d, J ≈ 7 Hz), 33.5 (d, J ≈ 139 Hz), 16.5 (d, J ≈ 6 Hz) |
| ³¹P NMR (CDCl₃, 162 MHz) | δ 19-22 ppm (referenced to external H₃PO₄) |
| IR (KBr, cm⁻¹) | ~3000 (C-H), ~1590 (C=C, aromatic), ~1250 (P=O), ~1020 (P-O-C) |
Note: The predicted NMR data is based on analogs like Diethyl p-tolylphosphonate and Diethyl (4-methoxyphenyl)phosphonate.[11] The most characteristic features are the doublet for the benzylic protons (P-CH₂) in the ¹H NMR spectrum with a large coupling constant (~22 Hz) due to phosphorus coupling, and the large carbon-phosphorus coupling constant for the benzylic carbon in the ¹³C NMR spectrum.
Synthesis and Manufacturing
The primary industrial and laboratory-scale synthesis of this compound is achieved through the Michaelis-Arbuzov reaction . This robust and reliable method involves the reaction of a benzyl halide with a trialkyl phosphite.[4]
The Michaelis-Arbuzov Reaction: Mechanism and Rationale
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack (Sₙ2): The trivalent phosphorus atom of triethyl phosphite acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. This displaces the chloride leaving group and forms a phosphonium salt intermediate.
-
Dealkylation: The displaced chloride ion then attacks one of the ethyl groups on the phosphonium intermediate in a second Sₙ2 reaction. This step is typically the rate-determining step and is irreversible due to the formation of a volatile ethyl chloride byproduct and the thermodynamically stable phosphoryl (P=O) bond.
The use of excess triethyl phosphite is a common experimental choice as it can serve as both a reactant and a solvent, helping to drive the reaction to completion.[1] The reaction is typically performed at elevated temperatures (reflux) to overcome the activation energy of the dealkylation step.[1]
Caption: Mechanism of the Michaelis-Arbuzov Reaction.
Experimental Protocol: Synthesis
This protocol provides a generalized framework. Optimization may be required based on laboratory-specific equipment and scale.
Materials:
-
4-chlorobenzyl chloride (1.0 eq)
-
Triethyl phosphite (1.5-2.0 eq)
-
Anhydrous toluene (optional, can be used as a high-boiling solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar. Charge the flask with 4-chlorobenzyl chloride.
-
Inert Atmosphere: Flush the entire system with nitrogen or argon gas for 10-15 minutes.
-
Reagent Addition: Add an excess of triethyl phosphite (1.5-2.0 equivalents) to the flask via syringe.[1] The reaction can be run neat or in a solvent like toluene.
-
Heating: Heat the reaction mixture to reflux (typically 120-160 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the consumption of the starting benzyl chloride. The reaction typically takes several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl phosphite and any solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a liquid and can be purified by vacuum distillation to yield the final, high-purity this compound.[12]
Chemical Reactivity and Key Applications
The primary utility of this compound stems from its role as a precursor to a stabilized phosphonate carbanion, which is the key nucleophile in the Horner-Wadsworth-Emmons (HWE) reaction.
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a superior alternative to the classical Wittig reaction for several reasons: the phosphonate carbanion is more nucleophilic and less basic than a Wittig ylide, and the water-soluble dialkylphosphate byproduct is easily removed during aqueous workup, simplifying purification.[12][13] The reaction is renowned for producing alkenes with a strong preference for the (E)-isomer, or trans-configuration.[11][13]
Mechanism:
-
Deprotonation: A strong base (e.g., NaH, NaOMe, BuLi) abstracts an acidic proton from the carbon alpha to the phosphonate group, forming a resonance-stabilized phosphonate carbanion.[13][14]
-
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step.[13][14]
-
Oxaphosphetane Formation: The resulting betaine intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses, yielding the final alkene product and a water-soluble dialkylphosphate salt. The thermodynamic preference for the intermediates leading to the trans-alkene drives the high (E)-stereoselectivity.[12][14]
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.
Protocol: (E)-Alkene Synthesis
This protocol describes the olefination of an aldehyde to favor the (E)-isomer.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.1 eq)
-
Aldehyde (1.0 eq)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Base Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add the NaH dispersion. Wash the mineral oil away with anhydrous hexanes and carefully decant. Add anhydrous THF to the flask.
-
Carbanion Formation: Cool the THF/NaH suspension to 0 °C in an ice bath. Slowly add a solution of this compound in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the resulting pale yellow carbanion solution back to 0 °C. Add a solution of the aldehyde in anhydrous THF dropwise over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the aldehyde (typically 2-12 hours).[15]
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.[15]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x volume).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-alkene.
Applications in Drug Development and Materials Science
-
Antiviral Agents: this compound is a documented reactant in the preparation of chromenone and chromene derivatives that act as anti-picornavirus capsid-binders.[2][7] Picornaviruses are a family of RNA viruses that include pathogens responsible for the common cold and poliomyelitis. The phosphonate moiety is often used as a stable mimic of a phosphate group in drug design.[4][6]
-
Antimicrobial Research: The broader class of substituted diethyl benzylphosphonates has demonstrated significant antimicrobial activity against bacterial strains like Escherichia coli.[3][16] The proposed mechanism involves the induction of oxidative stress, leading to DNA damage and cell death.[4] This makes this compound a valuable scaffold for developing new antimicrobial agents.
-
Organic Electronics: This compound is used in the synthesis of wide band gap silafluorene copolymers. These materials are employed as the emitter layer in organic light-emitting diodes (OLEDs) and are valued for their blue electroluminescence.[2][7]
Safety, Handling, and Toxicology
Proper handling of this compound is essential to ensure laboratory safety. While not highly flammable, it is an irritant and requires careful management.[5][17]
Hazard Identification and Personal Protective Equipment (PPE)
-
Primary Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[5][18] May cause respiratory irritation (H335).[5] It is also classified as toxic to aquatic life with long-lasting effects (H411).[17]
-
PPE:
-
Eye Protection: Chemical safety goggles (European standard - EN 166) are mandatory.[5]
-
Hand Protection: Wear appropriate chemical-resistant protective gloves (e.g., nitrile).[5]
-
Skin and Body Protection: A lab coat and appropriate clothing should be worn to prevent skin exposure.[5]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a fume hood.[9]
-
Toxicology Profile
Acute toxicity information for this specific product is limited, but data from registration dossiers indicate it is relatively non-toxic after acute dermal exposure.[17][19]
-
Acute Dermal LD50 (Rat): > 2000 mg/kg body weight.[20]
-
Ingestion: Clean mouth with water and get medical attention.[5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[5]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]
Storage and Disposal
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry environment.[5] Store away from strong oxidizing agents.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not allow the product to enter drains, as it is hazardous to the aquatic environment.[17]
Conclusion
This compound is a compound of significant synthetic utility, underpinned by its well-defined physical properties and predictable chemical reactivity. Its role as a key reagent in the Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective pathway to (E)-alkenes, which are common structural motifs in pharmaceuticals and advanced materials. The Michaelis-Arbuzov reaction offers a straightforward and scalable route for its production. As research into novel antiviral agents and organic electronic materials continues to expand, the importance of versatile and efficient building blocks like this compound is set to grow, making a thorough, practical understanding of its chemistry indispensable for the modern scientist.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. CAS 20074-79-7: Diethyl (4-aminobenzyl)phosphonate [cymitquimica.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. This compound | C11H16ClO3P | CID 99240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
- 20. Registration Dossier - ECHA [echa.europa.eu]
Diethyl 4-chlorobenzylphosphonate molecular structure and formula
An In-depth Technical Guide to Diethyl 4-chlorobenzylphosphonate
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with this compound. It moves beyond a simple data sheet to provide foundational knowledge, practical application insights, and the causal reasoning behind its synthetic and experimental utility.
Core Identity and Molecular Architecture
This compound is an organophosphorus compound distinguished by a phosphonate group attached to a 4-chlorobenzyl moiety. This structure is of significant interest in synthetic organic chemistry, primarily as a key reagent in carbon-carbon bond formation, most notably the Horner-Wadsworth-Emmons reaction.
Molecular Formula: C₁₁H₁₆ClO₃P[1][2][3]
Canonical SMILES: CCOP(=O)(Cc1ccc(Cl)cc1)OCC[2][4]
IUPAC Name: diethyl P-[(4-chlorophenyl)methyl]phosphonate[1] or 1-chloro-4-(diethoxyphosphorylmethyl)benzene[2][3]
The molecule's architecture, particularly the electron-withdrawing nature of the phosphonate group, acidifies the adjacent methylene (CH₂) protons. This characteristic is the cornerstone of its reactivity, allowing for easy deprotonation by a suitable base to form a stabilized carbanion (a phosphonate ylide), which is the key reactive intermediate in olefination reactions.
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties is critical for handling, reaction setup, and product characterization.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 39225-17-7 | [1][3][4] |
| Molecular Weight | 262.67 g/mol | [1][2][3][4] |
| Appearance | Clear, colorless liquid | [1] |
| Density | 1.19 g/mL at 25 °C | [1][4] |
| Boiling Point | 162 °C | [1][4] |
| Refractive Index (n20/D) | 1.509 | [1][4] |
| Flash Point | 230 °F (110 °C) | [1] |
Expected Spectroscopic Signatures
While a specific spectrum for this exact compound is not provided in the search results, its structure allows for the reliable prediction of its key NMR spectral features based on analogous compounds.[5] This predictive insight is crucial for researchers verifying its synthesis or purity.
-
¹H NMR:
-
Aromatic Protons: Two doublets are expected in the aromatic region (~7.2-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Protons (CH₂-P): A key diagnostic signal will appear as a doublet around 3.2 ppm. The splitting into a doublet is due to coupling with the phosphorus nucleus (²J(P,H) coupling constant of ~22 Hz).[5]
-
Ethoxy Protons (-O-CH₂-CH₃): A quartet will be observed around 4.0 ppm due to coupling with the methyl protons. This signal will also show slight coupling to the phosphorus nucleus.
-
Ethoxy Protons (-O-CH₂-CH₃): A triplet around 1.2 ppm will correspond to the terminal methyl groups.[5]
-
-
³¹P NMR:
-
A single resonance is expected in the range of 25-28 ppm (proton-decoupled), which is characteristic for benzylphosphonates.[5]
-
-
¹³C NMR:
-
Signals for the two distinct carbons of the ethoxy groups, the benzylic methylene carbon (which will appear as a doublet due to C-P coupling), and the four distinct aromatic carbons are expected.
-
Synthesis Pathway: The Michaelis-Arbuzov Reaction
The most reliable and widely adopted method for synthesizing benzylphosphonates like this compound is the Michaelis-Arbuzov reaction.[6] This choice is dictated by its high efficiency and the commercial availability of the starting materials.
Causality of the Protocol: The reaction leverages the nucleophilicity of the phosphorus atom in triethyl phosphite to attack the electrophilic benzylic carbon of 4-chlorobenzyl chloride. The subsequent dealkylation of the resulting quasi-phosphonium salt is an intramolecular Sₙ2 reaction, which is thermodynamically driven by the formation of a strong phosphoryl (P=O) bond.
Step-by-Step Experimental Protocol
This protocol is based on a standard procedure for analogous compounds.[7]
-
Reactor Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The system is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture or oxygen.
-
Reagent Addition: 4-chlorobenzyl chloride (1.0 equivalent) and an excess of triethyl phosphite (typically 1.5-3.0 equivalents) are added to the flask. The excess triethyl phosphite often serves as both reactant and solvent.
-
Reaction Execution: The mixture is heated to reflux (the temperature will depend on whether an additional solvent is used, but typically ranges from 90-150°C) and stirred vigorously.
-
Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting benzyl chloride.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess triethyl phosphite is removed under reduced pressure (distillation). The resulting crude oil is then purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Caption: Workflow for the synthesis of this compound.
Core Applications in Research and Development
The utility of this compound stems from its role as a precursor to a stabilized ylide, making it a valuable tool in organic synthesis.
Horner-Wadsworth-Emmons (HWE) Olefination
This is the primary application. The HWE reaction is a superior alternative to the classical Wittig reaction for several reasons: the phosphonate ylide is more nucleophilic, the reaction conditions are generally milder, and, most importantly, the water-soluble phosphate byproduct is easily removed during work-up, simplifying purification. The reaction typically produces (E)-alkenes with high stereoselectivity.[8]
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.
Applications in Drug Development and Materials Science
-
Antiviral Agents: It serves as a key reactant for the preparation of chromenone and chromene derivatives, which have been investigated as anti-picornavirus capsid-binders.[1][8]
-
Advanced Materials: It is used in the synthesis of wide band gap monomers and silafluorene copolymers. These materials exhibit blue electroluminescence and are employed as emitter layers in Organic Light-Emitting Diodes (OLEDs).[1][8][9]
-
Asymmetric Synthesis: It acts as a nucleophile in Michael additions to nitroalkenes for the asymmetric synthesis of gamma-nitrophosphonates, which are versatile chiral building blocks.[1][8]
Safety, Handling, and Hazard Management
Trustworthiness in any protocol requires a robust understanding of safety. This compound is an irritant and requires careful handling in a laboratory setting.
GHS Hazard Information
| Hazard Code | Description | Class | Source |
| H315 | Causes skin irritation | Skin Irrit. 2 | [3] |
| H319 | Causes serious eye irritation | Eye Irrit. 2 | [3] |
| H335 | May cause respiratory irritation | STOT SE 3 | [10] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Eye/Face Protection: Wear chemical safety goggles compliant with EN 166 standards.[10]
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[10][11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10] Keep away from strong oxidizing agents and strong bases.[12]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[10][11]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[10]
References
- 1. This compound | 39225-17-7 [chemicalbook.com]
- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 3. This compound | C11H16ClO3P | CID 99240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-氯苄基膦酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 8. Diethyl (4-Chlorobenzyl)phosphonate , >97.0%(GC) , 39225-17-7 - CookeChem [cookechem.com]
- 9. nbinno.com [nbinno.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
synthesis of Diethyl 4-chlorobenzylphosphonate from 4-chlorobenzyl chloride
An In-depth Technical Guide to the Synthesis of Diethyl 4-chlorobenzylphosphonate
This guide provides a comprehensive overview of the . It is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and validated experimental protocols. We will explore the core chemical principles, provide step-by-step procedural instructions, and address critical safety considerations.
Introduction: The Significance of Benzylphosphonates
Organophosphorus compounds, particularly phosphonates, are of substantial interest in medicinal chemistry and drug development.[1][2] this compound and its analogs serve as crucial intermediates in the synthesis of more complex molecules. Their utility stems from the phosphonate moiety's ability to act as a stable mimic of phosphates or carboxylates, making them effective enzyme inhibitors and modulators of biological pathways.[1][3] The synthesis of these compounds is most reliably achieved through the venerable Michaelis-Arbuzov reaction, a robust and versatile method for forming carbon-phosphorus (C-P) bonds.[3][4]
The Michaelis-Arbuzov Reaction: Mechanism and Rationale
Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction transforms trivalent phosphite esters into pentavalent phosphonates upon reaction with alkyl halides.[4][5] The reaction is a cornerstone of organophosphorus chemistry.
The mechanism proceeds via two successive S(_N)2 steps:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic phosphorus atom of the triethyl phosphite attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. This displacement of the chloride ion forms a stable phosphonium salt intermediate.[4][5] Benzyl halides are particularly effective substrates due to the stabilization of the S(_N)2 transition state by the adjacent aromatic ring.[5]
-
Dealkylation: The displaced chloride ion then acts as a nucleophile, attacking one of the electrophilic ethyl carbons of the phosphonium salt intermediate. This second S(_N)2 reaction results in the formation of the final product, this compound, and a molecule of ethyl chloride, which typically evolves as a gas from the hot reaction mixture.[4][5]
Caption: The Michaelis-Arbuzov reaction mechanism.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory-scale synthesis. It is crucial that all glassware is thoroughly dried before use, as triethyl phosphite can hydrolyze. The reaction should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 4-Chlorobenzyl chloride | 161.03 | 16.10 g | 1.0 | Lachrymator, toxic.[6] |
| Triethyl phosphite | 166.16 | 24.92 g (25.8 mL) | 1.5 | Flammable, harmful.[7] |
| Equipment | ||||
| 100 mL Round-bottom flask | 1 | Oven-dried | ||
| Reflux condenser | 1 | |||
| Heating mantle with magnetic stirrer | 1 | |||
| Nitrogen or Argon gas inlet | 1 | To maintain inert atmosphere | ||
| Distillation apparatus | 1 | For vacuum distillation | ||
| Standard laboratory glassware |
Reaction Workflow
// Workflow Path setup -> charge -> heat -> monitor -> cool -> distill -> collect -> char; }
References
safety and handling precautions for Diethyl 4-chlorobenzylphosphonate
An In-depth Technical Guide to the Safe Handling of Diethyl 4-chlorobenzylphosphonate
Introduction: A Proactive Approach to Laboratory Safety
This compound (CAS No. 39225-17-7) is a valuable phosphonate reagent frequently utilized in synthetic organic chemistry, including in the Horner-Wadsworth-Emmons reaction, a cornerstone of modern drug discovery and materials science. While its utility is significant, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel. This guide moves beyond mere compliance, adopting a first-principles approach to safety that empowers researchers to understand the causality behind each precaution. By integrating established safety standards with practical, field-proven insights, this document serves as a self-validating system for the safe handling, storage, and disposal of this chemical.
Section 1: Chemical Identity and Physicochemical Properties
A foundational element of safe handling is the accurate identification of the substance and its physical properties. This data informs risk assessments and the selection of appropriate engineering controls and personal protective equipment.
| Identifier | Value | Source |
| Chemical Name | This compound | [1][2][3] |
| Synonyms | 1-chloro-4-(diethoxyphosphorylmethyl)benzene | [1][4] |
| CAS Number | 39225-17-7 | [1][2][3][5] |
| Molecular Formula | C₁₁H₁₆ClO₃P | [1][3][5] |
| Molecular Weight | 262.67 g/mol | [1][2] |
| Appearance | Colorless Liquid | [5] |
Section 2: Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. Understanding these classifications is critical as they directly dictate the required safety precautions.[1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment (Long-Term) | Category 2 | H411: Toxic to aquatic life with long lasting effects |
GHS Label Elements:
-
Pictograms:
-
(Irritant)
-
(Hazardous to the environment)
-
-
Key Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P273.[2][3]
Section 3: The Hierarchy of Controls: A Risk-Based Approach
A robust safety program does not rely on a single line of defense. The "Hierarchy of Controls" is a systematic approach that prioritizes the most effective measures for mitigating risk. This framework is essential for designing safe experimental workflows.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: In drug development and research, substituting a core reagent like this compound is often not feasible. Therefore, the focus must be on the subsequent levels of control.
-
Engineering Controls: This is the primary method for minimizing exposure. All handling of this reagent, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[6] This ensures that any vapors or aerosols are captured at the source, preventing inhalation, which may cause respiratory irritation.[5] The ventilation system should be adequate to maintain air concentrations well below any established exposure limits.[7]
-
Administrative Controls: These are the procedures and policies that support a safe work environment.
-
Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written and approved before work begins. This SOP should incorporate the protocols outlined in this guide.
-
Training: All personnel must be trained on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the emergency procedures for spills and exposures.[8]
-
Restricted Access: The areas where this chemical is handled and stored should be clearly marked, and access should be limited to authorized and trained personnel.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard, but it provides a critical barrier against exposure.[9][10]
| Protection Type | Specific Requirement | Rationale and Causality |
| Eye and Face | Safety goggles with side shields (conforming to EN 166 or ANSI Z87.1) or a full-face shield.[5] | Causality: Protects against splashes, which can cause serious eye irritation (H319).[1][2][5][6] |
| Hand | Chemical-resistant gloves (Nitrile or Neoprene rubber are suitable for intermittent contact).[7][10] | Causality: Prevents direct dermal contact, which causes skin irritation (H315).[1][2][5][6] Gloves should be inspected before use and disposed of properly after handling. |
| Body | Laboratory coat, long pants, and closed-toe shoes. A chemical-resistant apron is recommended for transfers of larger quantities.[10][11] | Causality: Minimizes the risk of skin contact from accidental spills and splashes.[3][5] |
| Respiratory | Not required under normal use with adequate engineering controls (fume hood). A NIOSH/MSHA-approved respirator may be necessary for large-scale use or emergency spill response.[5][11] | Causality: Protects against inhalation of vapors or aerosols, which may cause respiratory irritation (H335).[5] |
Section 4: Standard Operating Protocol for Safe Handling
Adherence to a standardized workflow minimizes variability and the potential for error.
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary equipment or chemicals.
-
PPE Donning: Put on all required PPE as specified in the table above.
-
Chemical Transport: When moving the chemical from storage to the work area, use a secondary container (such as a bottle carrier) to prevent dropping and spillage.
-
Aliquotting/Transfer: Conduct all transfers within the fume hood. Use appropriate tools (e.g., pipettes, funnels) to avoid splashing.[10] Keep the primary container sealed when not in use.[3]
-
Post-Handling: After use, securely seal the container. Decontaminate any reusable equipment.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][3][6]
-
PPE Doffing: Remove PPE in a manner that avoids cross-contamination and dispose of single-use items (like gloves) in the appropriate hazardous waste stream.
Section 5: Storage and Incompatibility
Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.
-
Conditions: Store in a cool, dry, and well-ventilated area.[5][12] Keep containers tightly closed to prevent moisture ingress and vapor escape.[3][5]
-
Suitable Containers: Use polyethylene or polypropylene containers as recommended by the manufacturer.[3] Ensure all containers are clearly labeled with the chemical name and associated hazards.[13]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[14] As a chlorinated organic compound, it should also be stored away from reactive metals such as aluminum, magnesium, and zinc.[15]
Section 6: Emergency Procedures
Preparedness is key to mitigating the consequences of an accident.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][16] Remove contact lenses if present and easy to do.[2][3][5] Seek immediate medical attention.[16][17]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][5][16] Seek medical attention if skin irritation develops or persists.[2][3]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[5][6] If breathing is difficult or has stopped, provide artificial respiration.[5] Seek medical attention if symptoms occur or you feel unwell.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.[5][16]
Spill Response Protocol
This protocol is intended for small, incidental laboratory spills that can be managed by trained personnel. For large spills, evacuate the area and contact your institution's emergency response team.
Caption: A logical workflow for responding to a laboratory chemical spill.
Step-by-Step Spill Cleanup Methodology:
-
Alert and Isolate: Immediately alert personnel in the vicinity.[18] Secure the area to prevent others from entering.
-
Assess and Equip: If the spill is small and you are trained to handle it, don the appropriate PPE, including double gloves (nitrile), safety goggles, and a lab coat.
-
Contain: Prevent the spill from spreading by encircling it with an inert absorbent material like sand, vermiculite, or commercial absorbent socks.[3][19] Work from the outside in.
-
Absorb: Gently cover the contained liquid with more absorbent material.[3][19] Avoid creating dust.
-
Collect: Once the liquid is fully absorbed, use non-sparking tools (e.g., a plastic scoop or dustpan) to carefully collect the material.[20] Place the contaminated absorbent into a heavy-duty, labeled plastic bag or container for hazardous waste.[3]
-
Decontaminate: Clean the spill area with soap and water.[18] Collect the cleaning materials and rinse water for disposal as hazardous waste.
-
Dispose: Ensure the waste container is properly sealed, labeled as "Hazardous Waste" with the chemical name, and disposed of according to institutional and local regulations.[3][5]
Section 7: Waste Disposal
All materials contaminated with this compound, including unused product, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
-
Waste must be collected in a properly labeled, sealed, and compatible container.[3]
-
Disposal should be carried out through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[3][5][6]
-
Do not discharge to sewer systems or contaminate waterways, as the substance is toxic to aquatic life.[3][21]
Section 8: References
-
PubChem. this compound | C11H16ClO3P | CID 99240. National Center for Biotechnology Information. --INVALID-LINK--
-
ChemicalBook. this compound - Safety Data Sheet.--INVALID-LINK--
-
Phosphonates Europe. Safety - phosphonates.--INVALID-LINK--
-
CymitQuimica. Diethyl(4-chlorobenzyl)phosphonate - Safety Data Sheet. (2022-09-16). --INVALID-LINK--
-
Thermo Fisher Scientific. SAFETY DATA SHEET - this compound. (2025-09-12). --INVALID-LINK--
-
Lupin Systems. SAFETY DATA SHEET - PHOSPHONATE REAGENT P1/4. (2021-03-12). --INVALID-LINK--
-
OxyChem. CHLORINATED ORGANICS HANDBOOK.--INVALID-LINK--
-
TCI Chemicals. SAFETY DATA SHEET - Diethyl (4-Chlorobenzyl)phosphonate. (2025-08-04). --INVALID-LINK--
-
Fisher Scientific. this compound, 98+%--INVALID-LINK--
-
U.S. Department of Defense. Technical Guide 15 - Pesticide Spill Prevention and Management.--INVALID-LINK--
-
Clemson University Cooperative Extension. Pesticide Spill: Safe Management & Cleanup Guidelines. (2025-05-14). --INVALID-LINK--
-
Ecolink, Inc. Chlorinated Solvents Health Effects: Understanding Risks and Precautions. (2023-12-25). --INVALID-LINK--
-
Cole-Parmer. Material Safety Data Sheet - Diethyl chlorophosphate, 95%.--INVALID-LINK--
-
USC Nanofab Wiki. STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS.--INVALID-LINK--
-
Blog. What are the safety precautions when handling the phosphate series? (2025-06-09). --INVALID-LINK--
-
Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards.--INVALID-LINK--
-
American Chemical Society. Guide for Chemical Spill Response.--INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET - Diethyl chlorophosphate. (2025-12-19). --INVALID-LINK--
-
BenchChem. Personal protective equipment for handling Phosphonothrixin.--INVALID-LINK--
-
ChemicalBook. DIETHYL 4-BROMOBENZYL PHOSPHONATE - Safety Data Sheet. (2025-07-26). --INVALID-LINK--
-
Capot Chemical. MSDS of Diethyl 3-chlorobenzylphosphonate. (2025-12-28). --INVALID-LINK--
-
Cornell University Environmental Health and Safety. 5.4 Chemical Spill Procedures.--INVALID-LINK--
References
- 1. This compound | C11H16ClO3P | CID 99240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. go.lupinsys.com [go.lupinsys.com]
- 8. ecolink.com [ecolink.com]
- 9. phosphonates - Safety [phosphonates.org]
- 10. xinyachemical.com [xinyachemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. capotchem.com [capotchem.com]
- 13. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 14. fishersci.com [fishersci.com]
- 15. oxychem.com [oxychem.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 18. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 19. hgic.clemson.edu [hgic.clemson.edu]
- 20. acs.org [acs.org]
- 21. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to Diethyl 4-chlorobenzylphosphonate for Researchers and Drug Development Professionals
Introduction
Diethyl 4-chlorobenzylphosphonate is a versatile organophosphorus compound with significant applications in organic synthesis and drug discovery.[1] Its structure, featuring a chlorobenzyl group attached to a diethyl phosphonate moiety, makes it a valuable reagent in various chemical transformations.[1] This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications, and a curated list of commercial suppliers. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and application in experimental work.
| Property | Value | Source |
| CAS Number | 39225-17-7 | |
| Molecular Formula | C₁₁H₁₆ClO₃P | [1][2] |
| Molecular Weight | 262.67 g/mol | [2] |
| Boiling Point | 162 °C (lit.) | [3] |
| Density | 1.19 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.509 (lit.) | [3] |
| Purity | Typically >97.0% (GC) | [4][5] |
Sourcing and Commercial Availability
A reliable supply of high-purity this compound is essential for reproducible research and development. Several reputable chemical suppliers offer this reagent in various quantities.
Major Commercial Suppliers
| Supplier | Product Name | Purity | Notes |
| Sigma-Aldrich | This compound | 97% | --- |
| Fisher Scientific | This compound | 98+% | [6] |
| TCI America | Diethyl (4-Chlorobenzyl)phosphonate | >97.0% (GC) | [4][5] |
| ChemicalBook | This compound | 99% | Provides a platform to connect with various manufacturers.[3] |
| NINGBO INNO PHARMCHEM CO.,LTD. | This compound | --- | Provides sourcing information for manufacturers.[7] |
Supplier Selection Workflow
Selecting the appropriate supplier involves more than just comparing prices. The following workflow is recommended to ensure the quality and suitability of the reagent for your specific application.
Caption: A stepwise workflow for selecting a commercial supplier of this compound.
Synthesis and Chemical Reactions
This compound is typically synthesized through the Michaelis-Arbuzov reaction. A common laboratory-scale synthesis protocol is outlined below.
Synthetic Protocol: Michaelis-Arbuzov Reaction
Objective: To synthesize this compound from 4-chlorobenzyl chloride and triethyl phosphite.
Materials:
-
4-chlorobenzyl chloride
-
Triethyl phosphite
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus
Procedure:
-
Set up a reflux apparatus under an inert atmosphere (Nitrogen or Argon).
-
In a round-bottom flask, dissolve 4-chlorobenzyl chloride in anhydrous toluene.
-
Slowly add an equimolar amount of triethyl phosphite to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Key Chemical Reactions
This compound is a versatile intermediate in several important organic reactions:
-
Wittig-Horner Reactions: It is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction to form alkenes with high E-selectivity.[3][4]
-
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functional groups at the benzyl position.[1]
-
Nucleophilic Substitution: The chlorine atom on the benzyl ring can be displaced by various nucleophiles to generate a library of derivatives.[1]
-
Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to 4-chlorobenzylphosphonic acid and ethanol.[1]
Applications in Research and Drug Development
The unique chemical properties of this compound have led to its use in several areas of research and development.
Antiviral and Antimicrobial Agents
Derivatives of this compound have shown promising biological activities. For instance, they are used in the preparation of chromenone and chromene derivatives that act as anti-picornavirus capsid-binders.[3][4] Furthermore, studies have indicated that diethyl benzylphosphonate derivatives possess cytotoxic effects against various bacterial strains, including Escherichia coli.[8] The presence of electron-withdrawing groups like chlorine on the phenyl ring can enhance this antimicrobial potency.[1]
Organic Electronics
This compound serves as a reactant in the preparation of wide band gap monomers and silafluorene copolymers.[3][4] These materials exhibit blue electroluminescence and are used as the emitter layer in organic light-emitting diodes (OLEDs).[3][4]
Asymmetric Synthesis
This compound is utilized in the asymmetric synthesis of gamma-nitrophosphonates through Michael addition with nitroalkenes.[3][4]
Handling, Storage, and Safety
Proper handling and storage are critical to maintain the quality and safety of this compound.
Storage Recommendations
-
Temperature: Store in a cool, dry, and well-ventilated area.[9][10] Some suppliers recommend storage at 2-8°C.[11]
-
Inert Atmosphere: For long-term storage, it is advisable to keep the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.
-
Container: Keep containers tightly sealed when not in use.[9][12] Polyethylene or polypropylene containers are suitable.[12]
-
Light: Protect from light.[10]
Safety Precautions
This compound is classified as an irritant.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[12]
-
Ventilation: Use in a well-ventilated area, such as a chemical fume hood.[9][13]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[12] Avoid discharge into drains or waterways.[12]
-
Fire: The compound is non-combustible.[12]
Quality Control and Analysis
Ensuring the purity and identity of this compound is paramount for its successful application.
Analytical Techniques
-
Gas Chromatography (GC): Used to determine the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): Provides structural confirmation and can be used to identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Self-Validating Experimental Workflow
To ensure the reliability of experimental results, a self-validating workflow should be implemented when using this compound.
Caption: A self-validating workflow for qualifying and using this compound.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis and drug discovery. A thorough understanding of its properties, sources, and applications, coupled with stringent quality control and safe handling practices, is essential for its effective use in a research and development setting. This guide provides the foundational knowledge for scientists and professionals to confidently incorporate this compound into their workflows.
References
- 1. Buy this compound | 39225-17-7 [smolecule.com]
- 2. This compound | C11H16ClO3P | CID 99240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 39225-17-7 [chemicalbook.com]
- 4. Diethyl (4-Chlorobenzyl)phosphonate , >97.0%(GC) , 39225-17-7 - CookeChem [cookechem.com]
- 5. Diethyl (4-Chlorobenzyl)phosphonate 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 7. nbinno.com [nbinno.com]
- 8. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Storage instructions for chemical reagents [en.hnybio.com]
- 11. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. cdc.gov [cdc.gov]
A Preliminary Investigation of Diethyl 4-chlorobenzylphosphonate in Organic Synthesis: A Technical Guide
Abstract: This technical guide provides an in-depth examination of Diethyl 4-chlorobenzylphosphonate, a pivotal reagent in modern organic synthesis. We will explore its synthesis via the Michaelis-Arbuzov reaction, detail its physicochemical and spectroscopic properties, and provide a comprehensive analysis of its primary application in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of alkenes. This document elucidates the mechanistic underpinnings of the HWE reaction, offers detailed experimental protocols, and showcases the reagent's utility in the synthesis of complex, biologically active molecules, such as combretastatin analogues. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile phosphonate in their synthetic endeavors.
Introduction to this compound
This compound (CAS No: 39225-17-7) is an organophosphorus compound that has become an indispensable tool for synthetic chemists.[1][2] Its structure, featuring a 4-chlorobenzyl group attached to a diethyl phosphonate moiety, makes it an ideal precursor for generating stabilized phosphonate carbanions. These carbanions are key intermediates in the Horner-Wadsworth-Emmons (HWE) reaction, a highly reliable method for forming carbon-carbon double bonds, particularly for producing (E)-alkenes with high stereoselectivity.[3][4]
Compared to the classic Wittig reaction, the HWE reaction offers significant advantages: the phosphonate-stabilized carbanions are generally more nucleophilic than their phosphonium ylide counterparts, and the water-soluble dialkylphosphate byproduct is easily removed during aqueous workup, simplifying product purification.[3][5] These features make this compound a preferred reagent for the synthesis of stilbenes and other vinyl-substituted aromatic compounds, which are common structural motifs in pharmaceuticals and materials science.[6][7]
Synthesis of this compound: The Michaelis-Arbuzov Reaction
The most common and efficient method for preparing benzylphosphonates is the Michaelis-Arbuzov reaction.[8][9] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide—in this case, 4-chlorobenzyl chloride. The reaction proceeds through a phosphonium salt intermediate which then undergoes dealkylation to yield the final phosphonate ester.[9]
Reaction Mechanism Workflow
The mechanism is a classic example of nucleophilic substitution followed by dealkylation. The lone pair on the phosphorus atom of triethyl phosphite attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride ion to form a trialkoxyphosphonium intermediate. The displaced chloride ion then attacks one of the ethyl groups on the phosphorus center in an SN2 reaction, yielding the stable diethyl phosphonate product and ethyl chloride as a volatile byproduct.
Caption: Michaelis-Arbuzov reaction mechanism for synthesizing this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard procedure for the synthesis of the title compound.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chlorobenzyl chloride (1.0 eq).
-
Addition of Phosphite: Add triethyl phosphite (1.1 - 1.2 eq) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 150-160 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC or GC-MS to confirm the consumption of the starting material.
-
Workup: After cooling to room temperature, remove the volatile byproduct (ethyl chloride) and any excess triethyl phosphite under reduced pressure.
-
Purification: The crude product is often of sufficient purity for subsequent reactions. If necessary, further purification can be achieved by vacuum distillation to yield this compound as a clear, colorless liquid.
Physicochemical and Spectroscopic Properties
A thorough understanding of the compound's properties is essential for its effective use and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 39225-17-7 | [1] |
| Molecular Formula | C₁₁H₁₆ClO₃P | [1] |
| Molecular Weight | 262.67 g/mol | [1] |
| Appearance | Clear, colorless liquid | |
| Boiling Point | 162 °C (lit.) | [2] |
| Density | 1.19 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n²⁰/D) | 1.509 (lit.) | [2] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The data below are predicted based on the known spectral properties of analogous benzylphosphonates.[10]
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Chemical Shift / Value | Details |
| ¹H NMR (CDCl₃) | Ar-H | δ 7.2-7.4 ppm | Two doublets (AA'BB' system) for the para-substituted ring. |
| O-CH₂ | δ 3.9-4.1 ppm | Doublet of quartets (dq) due to coupling with ³¹P and adjacent -CH₃ protons. | |
| CH₂-P | δ 3.1-3.3 ppm | Doublet (d) with a characteristic J-coupling to the phosphorus atom (~22 Hz). | |
| O-CH₂-CH₃ | δ 1.2-1.4 ppm | Triplet (t) from coupling with the adjacent methylene protons. | |
| ¹³C NMR (CDCl₃) | Ar-C (C-Cl) | ~133 ppm | Doublet (d) due to coupling with phosphorus. |
| Ar-C (CH) | ~131, 128 ppm | Doublets (d) for the aromatic CH carbons. | |
| Ar-C (C-CH₂) | ~129 ppm | Doublet (d) due to coupling with phosphorus. | |
| O-CH₂ | ~62 ppm | Doublet (d) due to coupling with phosphorus. | |
| CH₂-P | ~33 ppm | Doublet (d) with a large J-coupling constant to phosphorus. | |
| O-CH₂-CH₃ | ~16 ppm | Doublet (d) due to coupling with phosphorus. | |
| ³¹P NMR (CDCl₃) | P=O | δ 20-22 ppm | A single peak is expected in the typical range for phosphonates. |
| FT-IR (Neat) | P=O stretch | ~1250 cm⁻¹ | Strong, characteristic absorption. |
| P-O-C stretch | ~1020-1050 cm⁻¹ | Strong absorption. | |
| C-Cl stretch | ~700-800 cm⁻¹ | ||
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 262 | Isotope peak at M+2 (~33% of M⁺) due to the ³⁷Cl isotope. |
The Horner-Wadsworth-Emmons (HWE) Reaction: A Core Application
The HWE reaction is the premier application of this compound, enabling the stereoselective synthesis of alkenes from aldehydes and ketones.[3][4]
Mechanism of the Horner-Wadsworth-Emmons Reaction
The reaction proceeds through a well-defined pathway that ensures high stereoselectivity.[3][11]
-
Deprotonation: A strong base (e.g., NaH, n-BuLi, K₂CO₃) abstracts the acidic proton from the carbon alpha to the phosphonate group, creating a resonance-stabilized phosphonate carbanion.[3][12]
-
Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step.[3][4]
-
Oxaphosphetane Formation: The resulting betaine intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane ring.[12]
-
Elimination: This cyclic intermediate rapidly collapses, breaking the P-C and C-O bonds to form the thermodynamically stable (E)-alkene and a water-soluble dialkylphosphate salt, which is easily removed.[3][5]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Stereoselectivity: The Preference for (E)-Alkenes
The HWE reaction is renowned for its high (E)-stereoselectivity.[3][5] This outcome is governed by thermodynamics. The transition state leading to the (E)-alkene is sterically less hindered and therefore lower in energy than the transition state leading to the (Z)-alkene. The intermediates have sufficient time to equilibrate to the most stable conformation before the final elimination step, which strongly favors the formation of the trans product.[3][13]
General Experimental Protocol: HWE Olefination
This protocol provides a general method for the olefination of an aldehyde with this compound.
(EtO)₂P(O)CH₂(C₆H₄Cl) + OHC(C₆H₅(OMe)₃) --[Base]--> (MeO)₃(C₆H₅)CH=CH(C₆H₄Cl)
References
- 1. This compound | C11H16ClO3P | CID 99240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 39225-17-7 [chemicalbook.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Notes & Protocols: The Horner-Wadsworth-Emmons Olefination
A Guide to Mechanism, Stereocontrol, and Synthesis for Researchers and Drug Development Professionals
Introduction: A Superior Approach to Alkene Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective formation of carbon-carbon double bonds.[1] Developed as a significant modification of the Wittig reaction by Leopold Horner, William S. Wadsworth, and William D. Emmons, this method utilizes stabilized phosphonate carbanions to react with aldehydes and ketones.[2][3] Its widespread adoption in both academic and industrial settings, particularly in natural product synthesis and drug development, stems from several key advantages over its predecessor.[4][5]
Notably, the phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic and typically less basic than the phosphonium ylides of the Wittig reaction, allowing them to react efficiently with a broader range of carbonyl compounds, including sterically hindered ketones.[6][7] Furthermore, a defining practical advantage is the formation of a water-soluble dialkylphosphate byproduct, which facilitates a significantly simpler purification process compared to the often-problematic triphenylphosphine oxide generated in Wittig reactions.[2][8]
This guide provides an in-depth exploration of the HWE reaction mechanism, a detailed analysis of the factors governing its stereochemical outcome, and robust, step-by-step protocols for its practical application.
The Core Mechanism: A Step-by-Step Analysis
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined sequence of steps, beginning with the generation of a nucleophilic carbanion and culminating in the formation of an alkene. The presence of an electron-withdrawing group (EWG), such as an ester, ketone, or nitrile, alpha to the phosphorus atom is essential for the reaction to proceed to the final elimination step.[2][9]
The accepted mechanism involves four primary stages:
-
Deprotonation: A base abstracts the acidic α-proton from the phosphonate ester, generating a resonance-stabilized phosphonate carbanion. The acidity of this proton is significantly increased by the adjacent EWG.
-
Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This rate-limiting step forms two diastereomeric tetrahedral intermediates (adducts), often referred to as erythro and threo.[2]
-
Oxaphosphetane Formation: The tetrahedral alkoxide intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses, cleaving the carbon-phosphorus and carbon-oxygen bonds to yield the final alkene product and a dialkylphosphate salt.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Mastering Stereoselectivity: The Key to Synthetic Utility
The HWE reaction is renowned for its stereoselectivity, which can be precisely controlled by modifying the reaction conditions and the structure of the phosphonate reagent.[1]
The Thermodynamic Drive for (E)-Alkenes
The standard HWE reaction predominantly yields the thermodynamically more stable (E)-alkene.[2][3] This outcome is governed by the reversibility of the initial nucleophilic addition. The diastereomeric adducts (erythro and threo) can interconvert. The threo adduct, which leads to the (E)-alkene, is generally favored due to minimized steric interactions between the aldehyde substituent (R²) and the phosphonate group. Under equilibrating conditions (e.g., higher temperatures), the reaction proceeds through this more stable threo pathway, resulting in high (E)-selectivity.[10]
Several factors can be manipulated to enhance the formation of the (E)-alkene, as summarized in the table below.
| Factor | Condition for High (E)-Selectivity | Causality and Rationale |
| Reaction Temperature | Higher temperatures (e.g., 23 °C vs. -78 °C) | Higher thermal energy promotes the equilibration of the intermediates to the thermodynamically favored threo adduct, which leads to the (E)-product.[2][11] |
| Base Cation | Lithium or Sodium bases (e.g., n-BuLi, NaH) | Smaller, strongly coordinating cations like Li⁺ and Na⁺ are thought to facilitate the reversibility of the initial addition step, allowing thermodynamic equilibrium to be established.[2][12] |
| Steric Bulk | Increased steric bulk of the aldehyde or phosphonate | Bulky groups increase the energy difference between the threo and erythro transition states, further favoring the pathway that minimizes steric clash and leads to the (E)-alkene.[2] |
| Solvent | Aprotic solvents like THF or DME | These solvents are standard for HWE reactions and effectively solvate the intermediates without interfering with the desired reaction pathway.[7] |
The Still-Gennari Modification for (Z)-Alkenes
To overcome the inherent (E)-selectivity of the HWE reaction, W. Clark Still and C. Gennari developed a powerful modification to produce (Z)-alkenes with high stereoselectivity.[6][9] This method relies on two key strategic changes:
-
Electron-Deficient Phosphonates: Phosphonates with highly electron-withdrawing ester groups (e.g., bis(2,2,2-trifluoroethyl)) are used. These groups accelerate the rate of the final elimination step.[2][6]
-
Strongly Dissociating Conditions: The use of a potassium base (e.g., KHMDS) with a crown ether (e.g., 18-crown-6) in a solvent like THF prevents the equilibration of the intermediates.[2]
Under these conditions, the reaction is under kinetic control. The initial addition leads to the erythro adduct, which is then rapidly and irreversibly eliminated to form the (Z)-alkene before it can equilibrate to the more stable threo adduct.[13]
Caption: Competing pathways for (E) and (Z) alkene formation in the HWE reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting both standard (E)-selective and Still-Gennari (Z)-selective HWE reactions.
Protocol 1: Standard (E)-Selective Olefination of Benzaldehyde
This protocol describes the synthesis of ethyl (E)-cinnamate, a classic example of a highly (E)-selective HWE reaction.
Materials:
-
Triethyl phosphonoacetate (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (1.05 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Base Addition: Cool the flask to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise to the stirred THF. Caution: NaH is highly reactive and flammable.
-
Carbanion Formation: Add triethyl phosphonoacetate dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the carbanion is typically accompanied by the cessation of hydrogen gas evolution.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of benzaldehyde in a small amount of anhydrous THF dropwise via the dropping funnel over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Extraction: Separate the layers and extract the aqueous phase twice more with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure ethyl (E)-cinnamate.
Protocol 2: Still-Gennari (Z)-Selective Olefination
This protocol details the synthesis of a (Z)-α,β-unsaturated ester using the conditions developed by Still and Gennari.
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equiv)
-
18-crown-6 (1.1 equiv), dried under vacuum
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF (1.05 equiv)
-
Aldehyde (e.g., cyclohexanecarboxaldehyde) (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve the bis(2,2,2-trifluoroethyl) phosphonoacetate and 18-crown-6 in anhydrous THF in a flame-dried round-bottom flask.
-
Carbanion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add the KHMDS solution dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde in a small amount of anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir the reaction at -78 °C. The reaction is typically very fast and can be complete in as little as 30-60 minutes. Monitor progress by TLC.
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Extraction: Allow the mixture to warm to room temperature, then transfer to a separatory funnel. Dilute with diethyl ether and water. Separate the layers and extract the aqueous phase twice more with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the desired (Z)-alkene.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive base (e.g., old NaH). Wet solvent or reagents. Sterically demanding ketone is unreactive. | Use a freshly opened container of base or titrate the base solution (e.g., n-BuLi). Ensure all glassware is flame-dried and solvents are rigorously anhydrous. For difficult ketones, consider increasing the reaction temperature or using a more reactive phosphonate. |
| Poor (E)-Selectivity | Reaction temperature is too low, preventing equilibration. Potassium-based reagents were used without intent for (Z)-selectivity. | Increase the reaction temperature to room temperature or slightly above to favor thermodynamic control.[11] Use Li⁺ or Na⁺ bases for standard (E)-selective reactions.[12] |
| Poor (Z)-Selectivity (Still-Gennari) | Reaction temperature was allowed to rise above -78 °C. Water was introduced, quenching the kinetic control. | Maintain strict temperature control at -78 °C throughout the addition and reaction. Ensure all reagents and solvents are anhydrous. |
| Difficult Workup | Emulsion formation during extraction. | Add more brine to the aqueous layer to help break the emulsion. Filter the entire mixture through a pad of Celite if necessary. |
Conclusion
The Horner-Wadsworth-Emmons olefination is a versatile, reliable, and highly stereocontrollable method for the synthesis of alkenes. Its advantages, including operational simplicity, mild reaction conditions for sensitive substrates, and straightforward purification, have established it as an indispensable tool in the synthesis of complex molecules and pharmaceutical agents.[2][5] By understanding the underlying mechanism and the factors that control stereoselectivity, researchers can effectively leverage the HWE reaction to construct (E)- or (Z)-alkenes with precision, accelerating the development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Activation of Diethyl 4-chlorobenzylphosphonate using Sodium Hydride
Abstract
This document provides a comprehensive guide for the activation of diethyl 4-chlorobenzylphosphonate utilizing sodium hydride (NaH) as a strong base. This process generates a highly nucleophilic phosphonate carbanion, a key intermediate in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of (E)-stilbene derivatives. Detailed protocols, mechanistic insights, safety precautions, and data tables are presented to assist researchers in the successful execution and optimization of this critical synthetic step. The information is curated for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: The Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones.[1][2][3] It offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and a simpler purification process due to the water-soluble nature of the phosphate byproduct.[1][2][4] The reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[1][2]
The activation of a phosphonate ester, such as this compound, is the initial and critical step of the HWE reaction. This is achieved by deprotonation of the α-carbon using a strong base to form a resonance-stabilized phosphonate carbanion.[2][4] Sodium hydride (NaH) is a frequently employed base for this transformation due to its strong basicity and the irreversible nature of the deprotonation, which drives the reaction forward.[1][5]
This guide will focus specifically on the use of NaH for the activation of this compound, a precursor for the synthesis of various 4-chlorostilbene derivatives. These stilbenes are valuable scaffolds in medicinal chemistry and materials science.[6][7]
Mechanistic Rationale
The activation of this compound with NaH proceeds via a straightforward acid-base reaction. The hydride ion (H⁻) from NaH abstracts the acidic proton from the benzylic carbon of the phosphonate, generating a phosphonate carbanion and hydrogen gas (H₂).
Deprotonation Step
The key to this step is the increased acidity of the α-protons of the phosphonate ester due to the electron-withdrawing nature of the phosphonate group.
Caption: Deprotonation of the phosphonate by NaH.
Resonance Stabilization of the Carbanion
The resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the oxygen atoms of the phosphonate group. This stabilization contributes to the high nucleophilicity of the intermediate.
Caption: Resonance forms of the phosphonate carbanion.
Safety Precautions: Handling Sodium Hydride
Sodium hydride is a highly reactive and hazardous substance that requires careful handling in a controlled laboratory environment.[8][9][10]
-
Water Reactivity: NaH reacts violently with water, producing flammable hydrogen gas which can ignite spontaneously.[9][10] All glassware and solvents must be scrupulously dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[9][10]
-
Dispensing: Sodium hydride is often supplied as a 60% dispersion in mineral oil, which is safer to handle than the pure solid.[9] The mineral oil can be removed by washing with a dry, non-polar solvent like hexanes.
-
Quenching: Unreacted NaH must be quenched carefully at the end of the reaction. This is typically done by the slow, dropwise addition of a proton source, such as isopropanol or ethanol, at a low temperature, followed by the cautious addition of water.
-
Spills: In case of a spill, do not use water. Cover the spill with a dry powder absorbent such as sand, dry lime, or soda ash and place it in a sealed container for disposal.[8]
Experimental Protocols
The following protocols provide a step-by-step guide for the activation of this compound with NaH.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | C₁₁H₁₆ClO₃P | 278.66 | ≥97% | Commercial Source |
| Sodium Hydride, 60% dispersion in oil | NaH | 24.00 | 60% | Commercial Source |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9% | Commercial Source |
| Anhydrous Hexanes | C₆H₁₄ | 86.18 | ≥99% | Commercial Source |
| Aldehyde (e.g., Benzaldehyde) | C₇H₆O | 106.12 | ≥99% | Commercial Source |
| Saturated aqueous NH₄Cl solution | NH₄Cl | 53.49 | - | Prepared in-house |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS | Commercial Source |
| Brine | NaCl | 58.44 | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ACS | Commercial Source |
Protocol 1: In-situ Generation and Reaction of the Phosphonate Carbanion
This protocol is suitable for the direct reaction of the generated carbanion with an aldehyde.
Workflow Diagram:
Caption: Step-by-step workflow for the HWE reaction.
Step-by-Step Procedure:
-
Preparation of NaH: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser, and an argon inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Washing NaH (Optional but Recommended): Wash the NaH dispersion with anhydrous hexanes (3 x volume of NaH dispersion) to remove the mineral oil. Carefully decant the hexanes under a stream of argon.
-
Solvent Addition: Add anhydrous THF to the flask to create a suspension.
-
Phosphonate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via a syringe.
-
Carbanion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until the evolution of hydrogen gas ceases. The solution should become clear or slightly colored.
-
Aldehyde Addition: Cool the resulting phosphonate carbanion solution back to 0 °C. Add a solution of the desired aldehyde (1.0-1.1 equivalents) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[4]
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).[4]
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.[4]
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-4-chlorostilbene derivative.
Troubleshooting and Key Considerations
-
Low Yields:
-
Incomplete Deprotonation: Ensure the NaH is fresh and has been handled under strictly anhydrous conditions. Incomplete removal of mineral oil can also hinder the reaction.
-
Side Reactions: The phosphonate carbanion is a strong base and can react with other electrophiles. Ensure the aldehyde is pure and added at a low temperature.
-
-
Formation of (Z)-isomer: While the HWE reaction generally favors the (E)-isomer, the stereoselectivity can be influenced by the reaction conditions. Running the reaction at lower temperatures can sometimes improve (E)-selectivity.
-
Reaction with Solvent: While THF is a common solvent, NaH can react with other polar aprotic solvents like DMF and acetonitrile, leading to byproducts.[11] It is advisable to use THF or DME.[1]
Conclusion
The activation of this compound with sodium hydride is a robust and reliable method for generating the corresponding phosphonate carbanion. This intermediate is a powerful tool for the synthesis of (E)-4-chlorostilbene derivatives via the Horner-Wadsworth-Emmons reaction. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can successfully employ this methodology in their synthetic endeavors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nj.gov [nj.gov]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Synthesis of Antiviral Chromenone Derivatives via Horner-Wadsworth-Emmons Reaction with Diethyl 4-chlorobenzylphosphonate
Introduction: The Convergence of a Privileged Scaffold and a Powerful Synthetic Tool
The chromen-4-one (chromone) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable spectrum of pharmacological activities, including potent antiviral effects against a range of challenging pathogens such as Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Chikungunya Virus (ChikV), and even coronaviruses.[3][4][5][6] The planar structure and versatile substitution patterns of the chromone ring allow for fine-tuning of its biological activity, making it an attractive starting point for novel drug discovery.
The development of effective antiviral agents hinges on the efficient and strategic synthesis of diverse molecular architectures. The Horner-Wadsworth-Emmons (HWE) reaction stands out as a premier method for carbon-carbon bond formation, particularly for the stereoselective synthesis of alkenes.[7][8] Its advantages over the classical Wittig reaction—notably the enhanced nucleophilicity of the phosphonate carbanion and the straightforward aqueous removal of the phosphate byproduct—make it an exceptionally reliable and scalable tool in a researcher's arsenal.[7][8]
This guide provides a comprehensive protocol for the synthesis of a novel class of antiviral chromenone derivatives, specifically focusing on the strategic use of Diethyl 4-chlorobenzylphosphonate. We will detail the synthesis of a key 3-formylchromone intermediate and its subsequent olefination via the HWE reaction. This document is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying mechanistic rationale and practical field insights to ensure successful execution and adaptation.
Mechanistic Cornerstone: The Horner-Wadsworth-Emmons (HWE) Reaction
Understanding the "why" behind the protocol is critical for troubleshooting and optimization. The HWE reaction is a two-step process that transforms a carbonyl compound into an alkene with high stereoselectivity.
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester using a strong, non-nucleophilic base (e.g., Sodium Hydride, NaH). This step generates a highly nucleophilic phosphonate carbanion, which is stabilized by the adjacent phosphonate group.[9]
-
Nucleophilic Attack and Elimination: The carbanion then performs a nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an intermediate betaine, which rapidly rearranges into a four-membered oxaphosphetane ring.[10] This intermediate is unstable and collapses, eliminating a water-soluble dialkyl phosphate salt and forming the final alkene product.[8] The reaction thermodynamics strongly favor the formation of the more stable (E)-alkene, providing excellent stereocontrol.[7][10]
The choice of the HWE reaction is deliberate; its reliability and the ease of purification make it superior for generating libraries of compounds for screening, a common workflow in drug discovery.
Caption: The Horner-Wadsworth-Emmons (HWE) reaction pathway.
Synthetic Strategy and Experimental Protocols
Our strategy involves a two-part synthesis. First, we prepare the key electrophile, 3-formylchromone, from a commercially available starting material. Second, we execute the Horner-Wadsworth-Emmons reaction to couple the 3-formylchromone with this compound.
Caption: Overall synthetic plan from starting materials to biological evaluation.
Part A: Protocol for Synthesis of 3-Formylchromone (Intermediate)
This protocol utilizes the Vilsmeier-Haack reaction to introduce the formyl group, a crucial handle for the subsequent HWE reaction.
Materials and Reagents:
| Reagent | CAS No. | Mol. Weight | Purpose |
| 2'-Hydroxyacetophenone | 118-93-4 | 136.15 g/mol | Starting Material |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Reagent & Solvent |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | Reagent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Solvent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | Work-up |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | Work-up |
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and nitrogen inlet, cool N,N-Dimethylformamide (DMF, 5 eq.) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 2 eq.) dropwise with stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Causality Insight: This step forms the electrophilic Vilsmeier reagent in situ. The low temperature is critical to control the exothermic reaction and prevent reagent decomposition.
-
-
Addition of Substrate: Dissolve 2'-hydroxyacetophenone (1 eq.) in a minimal amount of DMF or Dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. A precipitate will form. Neutralize the mixture by the slow addition of a 2M NaOH solution until the pH is ~7.
-
Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. The crude 3-formylchromone can be further purified by recrystallization from ethanol or by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield a white or pale yellow solid.
Part B: Protocol for HWE Synthesis of 3-(4-chlorostyryl)-4H-chromen-4-one
Materials and Reagents:
| Reagent | CAS No. | Mol. Weight | Purpose |
| This compound | 3949-61-3 | 276.68 g/mol | Nucleophile Precursor |
| 3-Formylchromone | 17422-74-1 | 174.16 g/mol | Electrophile |
| Sodium Hydride (NaH, 60% disp.) | 7646-69-7 | 24.00 g/mol | Base |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Solvent |
| Saturated Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 g/mol | Quenching Agent |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Extraction Solvent |
| Brine | N/A | N/A | Washing Agent |
Step-by-Step Methodology:
-
Preparation of the Phosphonate Carbanion: To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane to remove the mineral oil, decant the hexane, and dry the NaH under a stream of nitrogen. Add anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Trustworthiness Insight: Using flame-dried glassware and anhydrous solvent is non-negotiable. The phosphonate carbanion is a potent base and will be instantly quenched by protic sources like water, killing the reaction.
-
-
Anion Formation: Dissolve this compound (1.1 eq.) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the carbanion is often indicated by a color change and the cessation of hydrogen gas evolution.
-
Addition of the Electrophile: Cool the reaction mixture back down to 0 °C. Dissolve 3-formylchromone (1.0 eq.) in anhydrous THF and add it dropwise to the phosphonate carbanion solution.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 8-12 hours, or until TLC analysis indicates the complete consumption of the 3-formylchromone.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction and Washing: Wash the organic layer sequentially with water (2x) and brine (1x).
-
Expertise Insight: The aqueous washes are highly effective at removing the diethyl phosphate byproduct, which is a key advantage of the HWE reaction, simplifying purification significantly.[8]
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a Hexane:Ethyl Acetate gradient) or by recrystallization to afford the pure 3-(4-chlorostyryl)-4H-chromen-4-one.
Application: Protocol for Antiviral Evaluation
Once synthesized and characterized, the novel chromenone derivatives must be evaluated for biological activity. The following is a standardized workflow for assessing antiviral efficacy and cytotoxicity.
Caption: A standardized workflow for evaluating candidate antiviral compounds.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed Vero cells (or another appropriate host cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized chromenone derivative in cell culture medium. Add these dilutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilization & Reading: Add DMSO or another suitable solvent to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against compound concentration.
Antiviral Activity Assay (CPE Reduction Assay)
-
Cell Seeding: Seed Vero cells in a 96-well plate as described above.
-
Infection and Treatment: When cells reach >90% confluency, remove the medium. Add the virus (e.g., Chikungunya virus) at a predetermined multiplicity of infection (MOI) along with serial dilutions of the chromenone derivative.[4] Include virus-only (positive) and cell-only (negative) controls.
-
Incubation: Incubate the plates for 48-72 hours until the cytopathic effect (CPE) is clearly visible in the virus control wells.
-
Staining and Reading: Fix the cells with formalin and stain with a solution like crystal violet. Elute the stain and measure the absorbance.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the inhibition of CPE against the compound concentration. The Selectivity Index (SI = CC₅₀ / IC₅₀) is then calculated; an SI value >10 is generally considered promising for further development.
Data Summary and Interpretation
The successful synthesis and screening would yield data that can be clearly summarized for analysis.
Table 1: Expected Synthesis & Characterization Data
| Parameter | Expected Result | Method |
| Yield | 65-85% | Gravimetric |
| Appearance | Pale yellow solid | Visual |
| ¹H NMR | Peaks corresponding to chromone, styryl, and chlorophenyl protons | NMR Spectroscopy |
| ¹³C NMR | Peaks corresponding to all unique carbons | NMR Spectroscopy |
| HRMS (m/z) | [M+H]⁺ calculated and found values matching within ±5 ppm | Mass Spectrometry |
Table 2: Hypothetical Antiviral Screening Data (vs. Chikungunya Virus)
| Compound | CC₅₀ (μM) on Vero Cells | IC₅₀ (μM) vs. ChikV | Selectivity Index (SI) |
| 3-(4-chlorostyryl)-4H-chromen-4-one | >100 | 1.5 | >66.7 |
| Control Drug (e.g., Ribavirin) | >100 | 10.2 | >9.8 |
This hypothetical data illustrates a highly favorable profile for the synthesized compound, with potent antiviral activity and low cytotoxicity, resulting in a high Selectivity Index.
References
- 1. [PDF] Important Advances on Antiviral Profile of Chromone Derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral activity of natural and semi-synthetic chromone alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro anti-human immunodeficiency virus (HIV) activity of the chromanone derivative, 12-oxocalanolide A, a novel NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
Application Notes & Protocols: Diethyl 4-chlorobenzylphosphonate as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Diethyl 4-chlorobenzylphosphonate (CAS No: 39225-17-7). This guide moves beyond a simple recitation of properties to deliver field-proven insights into its role as a key intermediate in pharmaceutical synthesis. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, self-validating experimental protocols, and illustrate its utility in the stereoselective synthesis of pharmaceutically relevant scaffolds, such as stilbene derivatives.
Introduction: The Strategic Value of this compound
This compound is an organophosphorus compound of significant interest in modern medicinal chemistry.[1][2] Its value lies not merely in its structure, but in its function as a highly efficient reagent in the Horner-Wadsworth-Emmons (HWE) reaction .[3] This reaction is one of the most reliable methods for the formation of carbon-carbon double bonds, offering distinct advantages over the traditional Wittig reaction.[4]
The key advantages conferred by using an HWE reagent like this compound include:
-
Enhanced Nucleophilicity: The phosphonate-stabilized carbanion is more nucleophilic and typically less basic than the corresponding Wittig ylide, allowing it to react efficiently with a broader range of aldehydes and ketones under milder conditions.[3]
-
Stereochemical Control: The HWE reaction predominantly yields the thermodynamically more stable (E)-alkene, a critical feature for ensuring the correct geometry of a target bioactive molecule.[3][4]
-
Simplified Purification: The byproduct of the reaction is a water-soluble dialkyl phosphate salt, which is easily removed during aqueous workup, streamlining the purification process.[5][4]
The 4-chlorobenzyl moiety of this specific phosphonate makes it an ideal precursor for synthesizing stilbene derivatives and other complex molecules where a chlorinated phenyl ring is a desired pharmacophore or a handle for further functionalization via cross-coupling reactions.
Physicochemical & Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe utilization in any synthetic protocol.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 39225-17-7 | [6][7] |
| Molecular Formula | C₁₁H₁₆ClO₃P | [6][7] |
| Molecular Weight | 262.67 g/mol | [6][7] |
| Appearance | Clear, colorless liquid | [7] |
| Density | ~1.19 g/mL at 25 °C | [7][8] |
| Boiling Point | 153-155 °C at 0.6 mmHg (~162 °C at atm. pressure) | [7][8] |
| Refractive Index (n20/D) | 1.509 | [7][8] |
| Flash Point | ~110 °C (230 °F) | [7] |
Safety & Handling
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long lasting effects).[6][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][10] Handle in a well-ventilated area or a chemical fume hood.[10]
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors. Wash hands thoroughly after handling.[9][10]
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[10]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9][11]
Core Application: The Horner-Wadsworth-Emmons Reaction
The primary utility of this compound is as a precursor to a stabilized carbanion for olefination reactions.
Reaction Mechanism
The HWE reaction proceeds through a well-defined pathway that ensures high stereoselectivity. Understanding this mechanism is key to optimizing reaction conditions.
-
Deprotonation: A moderately strong base (e.g., NaH, KHMDS, DBU) abstracts the acidic proton from the carbon alpha to the phosphorus atom, creating a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Attack: The carbanion adds to the carbonyl carbon of an aldehyde or ketone. This step is typically the rate-limiting step of the reaction.[3]
-
Oxaphosphetane Formation: The resulting betaine intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane collapses, eliminating a stable dialkyl phosphate salt and forming the alkene. The steric interactions within the intermediate favor a transition state that leads to the (E)-alkene product.[4]
References
- 1. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Mequitazine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. EP1037891B1 - Method for preparing mequitazine and novel synthesis intermediate - Google Patents [patents.google.com]
- 11. Phenothiazine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction of Diethyl 4-chlorobenzylphosphonate with Hindered Ketones
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating Steric Challenges in Olefin Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds.[1][2] This olefination method, a refinement of the Wittig reaction, employs phosphonate-stabilized carbanions, which offer heightened nucleophilicity and reduced basicity compared to their phosphonium ylide counterparts.[1][2] A significant advantage of the HWE reaction is the formation of a water-soluble dialkylphosphate byproduct, which simplifies product purification.[1][2] While the HWE reaction is broadly applicable, its use with sterically hindered ketones presents unique challenges that necessitate careful optimization of reaction conditions to achieve desired yields and stereoselectivity.
This technical guide provides an in-depth exploration of the Horner-Wadsworth-Emmons reaction, with a specific focus on the reaction of diethyl 4-chlorobenzylphosphonate with hindered ketones. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and provide comprehensive troubleshooting strategies to empower researchers in overcoming the synthetic hurdles associated with sterically demanding substrates.
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanistic pathway:
-
Deprotonation: The reaction is initiated by the deprotonation of the phosphonate ester at the carbon alpha to the phosphoryl group, using a suitable base. This abstraction of an acidic proton generates a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The newly formed carbanion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone. This addition step leads to the formation of a tetrahedral intermediate.
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a transient four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate then collapses in a syn-elimination step, yielding the final alkene product and a water-soluble dialkylphosphate salt.
The stereochemical outcome of the HWE reaction is largely dictated by the thermodynamics of the intermediate steps. The reaction typically favors the formation of the more stable (E)-alkene, as the transition state leading to the trans-isomer is lower in energy.[1][3] However, the degree of stereoselectivity can be influenced by several factors, including the nature of the reactants, the choice of base and solvent, and the reaction temperature.
Caption: Mechanistic workflow of the Horner-Wadsworth-Emmons reaction.
Key Considerations for Reactions with Hindered Ketones
The reaction of this compound with hindered ketones, such as benzophenone and its derivatives, requires careful consideration of several factors to overcome the inherent steric hindrance:
-
Choice of Base: The acidity of the α-proton in this compound is relatively low. For hindered ketones, which are less reactive, a strong base is often necessary to drive the reaction to completion. Sodium hydride (NaH) is a common and effective choice. Other strong bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) can also be employed, particularly if substrate sensitivity is a concern.
-
Solvent Selection: Anhydrous aprotic solvents are essential to prevent quenching of the phosphonate carbanion. Tetrahydrofuran (THF) is a widely used solvent for HWE reactions due to its ability to solvate the intermediates and its appropriate boiling point for reactions that may require heating.
-
Reaction Temperature: The initial deprotonation is typically carried out at 0 °C to control the exothermic reaction. The subsequent addition of the ketone and the olefination reaction may require elevated temperatures (reflux) to overcome the activation energy barrier imposed by steric hindrance.
-
Reaction Time: Reactions involving hindered ketones often require longer reaction times to achieve complete conversion. Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.
Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-2,2-diphenylethene
This protocol details a representative procedure for the reaction of this compound with the hindered ketone, benzophenone.
Materials:
-
This compound
-
Benzophenone
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x) to remove the mineral oil, carefully decanting the hexanes each time under a stream of inert gas.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH slurry via a syringe.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Olefination Reaction:
-
Cool the resulting solution of the phosphonate carbanion back to 0 °C.
-
Slowly add a solution of benzophenone (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
After the addition, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC. The reaction may require several hours to overnight for complete conversion.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure 1-(4-chlorophenyl)-2,2-diphenylethene.
-
Expected Outcome:
The reaction of this compound with benzophenone is expected to yield the tri-substituted alkene, 1-(4-chlorophenyl)-2,2-diphenylethene. The yield of the reaction can vary depending on the purity of the reagents and the strict adherence to anhydrous conditions.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Typical Yield |
| This compound | Benzophenone | NaH | THF | Reflux | Moderate to Good |
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. The following section provides guidance on how to address common problems encountered in the HWE reaction with hindered ketones.
Caption: Troubleshooting flowchart for low yield in HWE reactions.
1. Low or No Product Yield
-
Cause: Incomplete deprotonation of the phosphonate.
-
Solution: Ensure the base is fresh and of high purity. For particularly challenging cases, consider switching to a stronger base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi).
-
-
Cause: Insufficient reaction temperature or time.
-
Solution: Gradually increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress closely by TLC to avoid decomposition.
-
-
Cause: Steric hindrance preventing the nucleophilic attack.
-
Solution: While challenging to overcome, using a less sterically hindered phosphonate or ketone, if possible, is an option. Alternatively, exploring different solvent systems might help to better solvate the transition state.
-
2. Formation of Side Products
-
Cause: Self-condensation of the ketone (aldol reaction).
-
Solution: Add the ketone slowly to the solution of the pre-formed phosphonate carbanion at a low temperature before heating. This will minimize the concentration of the ketone in the presence of the base.
-
-
Cause: Reaction of the base with the ester groups of the phosphonate.
-
Solution: Use a non-nucleophilic base like NaH or LDA. Avoid alkoxide bases if this side reaction is suspected.
-
3. Poor Stereoselectivity
While the HWE reaction with hindered ketones often has poor to modest stereoselectivity, some strategies can be employed to influence the outcome.[1]
-
Cause: Insufficient equilibration of the oxaphosphetane intermediates.
-
Solution: Higher reaction temperatures can promote equilibration and favor the formation of the thermodynamically more stable (E)-alkene. The choice of cation can also play a role, with lithium salts generally favoring the (E)-isomer more than potassium salts.[1]
-
Conclusion
The Horner-Wadsworth-Emmons reaction is a powerful tool for the synthesis of alkenes, and with careful optimization, it can be successfully applied to challenging substrates like hindered ketones. By understanding the reaction mechanism and the key parameters that influence its outcome, researchers can effectively troubleshoot and achieve their desired synthetic targets. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.
References
Application Note: A Researcher's Guide to the Horner-Wadsworth-Emmons Reaction Workup
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Beyond the Olefin
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, prized for its exceptional ability to form carbon-carbon double bonds with high (E)-selectivity. While much of the academic focus is placed on the reaction's mechanism and the design of novel phosphonate reagents, the success of any HWE protocol is fundamentally determined by the workup and purification procedure. A well-designed workup is not merely a procedural formality; it is a critical, multi-step process engineered to isolate the desired olefin from a complex mixture of byproducts, unreacted starting materials, and reagents.
This guide provides a comprehensive overview of the HWE workup, moving beyond a simple list of steps to explain the underlying chemical principles. It is intended for researchers, scientists, and drug development professionals who seek to optimize their HWE reactions for yield, purity, and scalability.
The Chemistry of the Cleanup: Understanding the Post-Reaction Mixture
Upon completion, a typical HWE reaction mixture contains not only the desired alkene product but also several other key components that must be systematically removed.
-
The Alkene Product: Usually a neutral, organic-soluble compound.
-
The Phosphonate Byproduct: A water-soluble phosphate salt (e.g., diethyl phosphate) is formed from the phosphonate ylide. This is the primary species targeted for removal.
-
Unreacted Aldehyde/Ketone: The electrophile may not be fully consumed.
-
Unreacted Phosphonate Reagent: The starting phosphonate ester may remain.
-
The Base: Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS). The workup must neutralize and remove these.
-
The Solvent: Typically an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
The fundamental strategy of the HWE workup is to exploit the significant difference in polarity and solubility between the neutral organic product and the charged, water-soluble phosphate byproduct.
Visualizing the HWE Workflow
Caption: Overall workflow of the Horner-Wadsworth-Emmons reaction from setup to product isolation.
Core Protocol: The Standard Aqueous Workup
This procedure is the most common and is effective for a wide range of substrates where the product is stable to water and not excessively water-soluble.
Step-by-Step Methodology
-
Quenching the Reaction:
-
Action: Once the reaction is deemed complete by a monitoring technique (e.g., TLC, LC-MS), cool the reaction vessel in an ice-water bath. Slowly and carefully add a quenching agent.
-
Causality: The primary goal is to neutralize the strong base and hydrolyze any reactive intermediates. For reactions using NaH, quenching with water protonates the phosphate byproduct and destroys any remaining hydride, which can be vigorous. For organolithium bases like LiHMDS, a saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred as it is a mild proton source that effectively quenches the base without drastically changing the pH.
-
Safety Note: Quenching reactions, especially those using NaH, can be highly exothermic and may release hydrogen gas. Always perform this step slowly, with adequate cooling and in a well-ventilated fume hood.
-
-
Solvent Removal (Optional but Recommended):
-
Action: If the reaction solvent is water-miscible (e.g., THF, DMF), remove the bulk of it under reduced pressure using a rotary evaporator.
-
Causality: Removing the reaction solvent improves the efficiency of the subsequent liquid-liquid extraction. It ensures a clean partitioning of polar and non-polar components between the aqueous and organic layers.
-
-
Liquid-Liquid Extraction:
-
Action: To the remaining residue, add deionized water and an immiscible organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane). Transfer the mixture to a separatory funnel. Shake vigorously, venting frequently, and allow the layers to separate.
-
Causality: The desired organic product will preferentially dissolve in the organic layer, while the water-soluble phosphate salt byproduct will be sequestered in the aqueous layer. The choice of extraction solvent is critical; ethyl acetate is a versatile option with moderate polarity, while diethyl ether is good for less polar products.
-
-
Phase Separation and Washing:
-
Action: Drain the aqueous layer. Wash the remaining organic layer sequentially with:
-
Deionized water or dilute acid (e.g., 1M HCl) if an amine base was used.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution if the product needed to be extracted from an acidic mixture.
-
Saturated aqueous sodium chloride (brine).
-
-
Causality: The initial water wash removes the bulk of the phosphate byproduct. A brine wash is crucial as it serves two purposes: it removes residual water from the organic layer (by osmotic pressure) and helps to break up emulsions that may have formed.
-
-
Drying, Filtration, and Concentration:
-
Action: Drain the washed organic layer into a clean flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)). Allow it to stand for 10-15 minutes with occasional swirling. Filter the mixture to remove the drying agent and concentrate the filtrate in vacuo.
-
Causality: Anhydrous salts bind to the small amounts of water dissolved in the organic solvent, ensuring the isolated product is dry. MgSO₄ is a fast and effective drying agent, while Na₂SO₄ is less acidic and has a higher capacity but works more slowly.
-
Logical Flow of the Aqueous Workup
Caption: Decision-making flow for a standard Horner-Wadsworth-Emmons aqueous workup.
Advanced Protocols & Troubleshooting
Scenario 1: Water-Sensitive or Highly Polar Products
If the desired alkene has functional groups that are sensitive to hydrolysis or if the product has significant water solubility, the standard aqueous workup can lead to product loss or degradation.
Modified Protocol: The "Dry" Workup
-
Quenching: Quench the reaction at 0 °C with a minimal amount of a proton source like acetic acid or by bubbling CO₂ gas through the mixture.
-
Filtration: Dilute the mixture with a non-polar solvent (e.g., hexanes, toluene). This will often cause the phosphate salts to precipitate.
-
Action: Filter the mixture through a plug of Celite® or silica gel.
-
Washing the Plug: Wash the filter cake thoroughly with the same non-polar solvent or a slightly more polar mixture (e.g., 10% ethyl acetate in hexanes).
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
Causality: This method avoids a biphasic aqueous system entirely. The solid-phase filtration physically separates the insoluble phosphate salts from the soluble organic product.
Scenario 2: Persistent Emulsions
Emulsions are a common and frustrating issue during extraction, often caused by fine particulate matter or amphiphilic byproducts.
Troubleshooting Emulsions:
-
Add Brine: Add a significant volume of saturated brine. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Filter: Filter the entire emulsified mixture through a pad of Celite®. This can disrupt the fine particles stabilizing the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) can lead to layer separation.
-
Change Solvent: Adding a small amount of a different organic solvent can alter the phase dynamics and break the emulsion.
Data Summary: Reagents and Properties
| Quenching Agent | Target Reagent(s) | Key Characteristics |
| Deionized Water (H₂O) | NaH, KH | Highly exothermic with hydrides. Use with extreme caution. |
| Sat. aq. Ammonium Chloride (NH₄Cl) | Organolithium bases (n-BuLi, LiHMDS) | Mildly acidic proton source (pKa ~9.2). |
| Sat. aq. Sodium Bicarbonate (NaHCO₃) | Mildly acidic conditions | Basic wash to neutralize acid. |
| 1M Hydrochloric Acid (HCl) | Amine bases (e.g., DBU) | Acidic wash to protonate and extract basic impurities. |
| Saturated Brine (NaCl) | Residual Water | High ionic strength, breaks emulsions, reduces water in organic layer. |
Final Purification
The crude product obtained after the workup is rarely pure. The final step is almost always purification by flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the alkene product and must be determined empirically, typically using TLC analysis.
Conclusion
A successful Horner-Wadsworth-Emmons reaction does not end with the formation of the C=C bond. A carefully planned and executed workup procedure is paramount to achieving high yield and purity. By understanding the chemical nature of the byproducts and the principles of quenching and extraction, researchers can troubleshoot issues effectively and tailor the workup to the specific needs of their substrates. This systematic approach transforms the workup from a routine task into a strategic step in the art of chemical synthesis.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Diethyl 4-Chlorobenzylphosphonate
Introduction
Diethyl 4-chlorobenzylphosphonate is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. The presence of a reactive C(sp³)-Cl bond on a benzylic position, coupled with the synthetically valuable phosphonate moiety, opens a gateway to a diverse array of molecular architectures. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the functionalization of this substrate, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The resulting products, substituted benzylphosphonates, are key building blocks for novel pharmaceuticals, agrochemicals, and functional materials.
This comprehensive guide provides detailed application notes and step-by-step protocols for the palladium-catalyzed Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions of this compound. The protocols are designed to be a robust starting point for laboratory execution, with an emphasis on the rationale behind the selection of catalysts, ligands, bases, and reaction conditions.
Core Concepts in the Cross-Coupling of Benzyl Chlorides
While palladium-catalyzed cross-coupling reactions are well-established for aryl halides, the use of benzyl chlorides such as this compound presents a unique set of challenges and considerations. The C(sp³)-Cl bond in benzyl chlorides is generally less reactive towards oxidative addition to palladium(0) compared to the C(sp²)-X bond in aryl halides. Furthermore, side reactions such as β-hydride elimination (if applicable) and homocoupling can be more prevalent.
Success in the cross-coupling of benzyl chlorides hinges on the judicious selection of the catalytic system. The use of electron-rich and sterically bulky phosphine ligands is often crucial. These ligands facilitate the oxidative addition step and promote the desired reductive elimination to form the product, while suppressing undesired side reactions. Common examples of such ligands include biarylphosphines like SPhos and XPhos.
Diagram: General Catalytic Cycle for Cross-Coupling
Application Notes and Protocols for the Synthesis of Potential Antimicrobial Agents Using Diethyl 4-chlorobenzylphosphonate
Introduction: The Strategic Role of Diethyl 4-chlorobenzylphosphonate in Antimicrobial Drug Discovery
In the persistent battle against microbial resistance, the exploration of novel molecular scaffolds is a cornerstone of modern medicinal chemistry. Among the myriad of synthetic precursors, organophosphorus compounds, particularly phosphonates, have garnered significant attention for their versatile biological activities. This compound emerges as a pivotal starting material for the synthesis of a class of compounds with pronounced antimicrobial potential: substituted stilbenes and their bioisosteres. The phosphonate moiety is a bioisostere of the phosphate group, offering enhanced stability against enzymatic hydrolysis, a critical attribute for drug candidates.[1] The presence of the 4-chloro substituent on the benzyl ring provides a strategic handle for modulating the electronic and lipophilic properties of the final molecule, which can significantly influence its antimicrobial efficacy and spectrum.
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of potential antimicrobial agents derived from this compound. We will delve into the synthesis of the phosphonate precursor itself via the Michaelis-Arbuzov reaction, followed by its application in the renowned Horner-Wadsworth-Emmons (HWE) reaction to generate stilbene-like structures. The rationale behind the experimental choices, from reagent selection to purification techniques, is elucidated to provide researchers with a robust framework for their investigations.
Core Synthetic Strategy: A Two-Act Play
The synthesis of potential antimicrobial agents from this compound can be conceptualized as a two-part process. The first act involves the preparation of the key phosphonate reagent. The second act sees this reagent take center stage in the Horner-Wadsworth-Emmons reaction to forge the carbon-carbon double bond that is characteristic of the target stilbene derivatives.
Caption: Overall synthetic workflow.
Part 1: Synthesis of this compound via the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a reliable method for the formation of a carbon-phosphorus bond.[2][3] In this protocol, we leverage this reaction to synthesize this compound from the commercially available 4-chlorobenzyl chloride and triethyl phosphite.
Reaction Principle and Mechanism
The reaction proceeds via an S(_N)2 attack of the nucleophilic phosphorus atom of triethyl phosphite on the electrophilic benzylic carbon of 4-chlorobenzyl chloride. This forms a quasi-phosphonium salt intermediate. The displaced chloride ion then attacks one of the ethyl groups of the intermediate in a second S(_N)2 reaction, leading to the formation of the pentavalent phosphonate and volatile ethyl chloride as a byproduct.[2]
Caption: Mechanism of the Michaelis-Arbuzov reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Chlorobenzyl chloride
-
Triethyl phosphite
-
Anhydrous toluene (optional, for high-boiling reactants)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chlorobenzyl chloride (1.0 eq) and triethyl phosphite (1.1 - 1.5 eq). The reaction can often be performed neat.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 150-160 °C) with vigorous stirring. The progress of the reaction can be monitored by the evolution of ethyl chloride gas, which can be vented through a bubbler. The reaction is typically complete within 3-5 hours.
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess triethyl phosphite and any low-boiling impurities by vacuum distillation.
-
The desired product, this compound, can be purified by fractional distillation under reduced pressure.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods, primarily NMR (¹H, ¹³C, and ³¹P) and IR spectroscopy.[4][5]
-
¹H NMR: Expect characteristic signals for the ethoxy groups (triplet and quartet), the benzylic methylene protons (a doublet due to coupling with phosphorus), and the aromatic protons.
-
³¹P NMR: A single peak in the phosphonate region (typically δ 20-30 ppm) is indicative of the product.[6]
-
IR Spectroscopy: Look for strong absorption bands corresponding to the P=O (around 1250 cm⁻¹) and P-O-C (around 1030-1050 cm⁻¹) stretching vibrations.
Part 2: Horner-Wadsworth-Emmons (HWE) Reaction for Stilbene Synthesis
The Horner-Wadsworth-Emmons reaction is a superior alternative to the Wittig reaction for the synthesis of alkenes, particularly for generating (E)-alkenes with high stereoselectivity.[7][8][9] The reaction involves a stabilized phosphonate carbanion reacting with an aldehyde or ketone. A key advantage is the easy removal of the water-soluble phosphate byproduct.[1]
Reaction Principle and Mechanism
The HWE reaction begins with the deprotonation of the phosphonate at the carbon alpha to the phosphorus atom using a suitable base, forming a nucleophilic phosphonate carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde. The resulting betaine intermediate cyclizes to form a four-membered oxaphosphetane ring. This intermediate then collapses to yield the alkene and a dialkyl phosphate salt. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[7][10]
Caption: HWE reaction workflow.
Experimental Protocol: Synthesis of a (E)-4-Chloro-4'-methoxystilbene
This protocol describes the synthesis of a representative potential antimicrobial agent, (E)-4-chloro-4'-methoxystilbene, from this compound and 4-methoxybenzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
4-Methoxybenzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Septum
-
Syringes
-
Magnetic stirrer
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes via cannula.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension via a syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
-
Reaction with the Aldehyde:
-
Cool the solution of the phosphonate anion back to 0 °C.
-
Slowly add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF to the reaction mixture via a syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure (E)-4-chloro-4'-methoxystilbene.[11]
-
Characterization: The structure and stereochemistry of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The (E)-configuration is typically confirmed by the large coupling constant (J ≈ 15-16 Hz) of the vinylic protons in the ¹H NMR spectrum.[12]
Antimicrobial Activity: Application Notes
Stilbene derivatives are known to possess a broad spectrum of biological activities, including antimicrobial properties.[13] The presence of substituents on the aromatic rings significantly influences their potency and spectrum of activity. Halogen atoms, such as the chlorine in our synthesized example, can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.
The antimicrobial efficacy of newly synthesized compounds should be evaluated using standard microbiological assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Representative Antimicrobial Data
The following table presents hypothetical MIC values for a series of 4-chloro-stilbene derivatives against common microbial strains, based on published data for similar compounds.[14][15][16][17]
| Compound | R' | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 1 | H | 64 | 128 | 128 |
| 2 | 4'-OCH₃ | 32 | 64 | 64 |
| 3 | 4'-OH | 16 | 32 | 32 |
| 4 | 4'-NO₂ | 128 | >256 | >256 |
| 5 | 3',4'-(OCH₃)₂ | 16 | 64 | 32 |
Note: These are representative values and actual MICs must be determined experimentally.
Conclusion and Future Perspectives
This compound serves as a versatile and valuable precursor for the synthesis of potential antimicrobial agents. The robust and high-yielding Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions provide a reliable synthetic route to a diverse library of 4-chloro-stilbene derivatives. The protocols and application notes presented herein offer a comprehensive guide for researchers in drug discovery to explore this promising class of compounds. Further derivatization of the stilbene scaffold, guided by structure-activity relationship (SAR) studies, holds the potential to yield novel and potent antimicrobial agents to combat the growing threat of infectious diseases.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 5. Layered metal(IV) phosphonate materials: Solid-state 1 H, 13 C, 31 P NMR spectra and NMR relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. juliethahn.com [juliethahn.com]
- 12. sante-agroecologie-vignoble.bordeaux-aquitaine.hub.inrae.fr [sante-agroecologie-vignoble.bordeaux-aquitaine.hub.inrae.fr]
- 13. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stilbenoids: A Natural Arsenal against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield in Horner-Wadsworth-Emmons reaction with Diethyl 4-chlorobenzylphosphonate
An esteemed resource for researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and efficiency of the Horner-Wadsworth-Emmons (HWE) reaction, with a specific focus on experiments involving Diethyl 4-chlorobenzylphosphonate.
Frequently Asked Questions (FAQs)
Q1: Why is my Horner-Wadsworth-Emmons reaction with this compound resulting in a low yield?
A low yield can stem from several factors:
-
Ineffective Deprotonation: The chosen base may not be sufficiently strong to completely deprotonate the phosphonate, leading to unreacted starting material.
-
Suboptimal Reaction Temperature: The reaction kinetics may be too slow at the temperature used. Conversely, excessively high temperatures can promote side reactions.[1]
-
Poor Reagent Quality: The purity of the phosphonate, the aldehyde/ketone, and the dryness of the solvent are critical. Moisture can quench the phosphonate carbanion.[2]
-
Steric Hindrance: A sterically bulky aldehyde or ketone can hinder the approach of the phosphonate carbanion, slowing down the reaction.[3]
Q2: How does the 4-chloro substituent on the benzylphosphonate affect the reaction?
The chlorine atom is an electron-withdrawing group (EWG). Its presence on the aromatic ring increases the acidity of the benzylic proton (the one removed by the base). This makes deprotonation easier compared to an unsubstituted benzylphosphonate, potentially allowing for the use of slightly milder bases. The EWG also helps to stabilize the resulting phosphonate carbanion.[4]
Q3: What are the best general conditions to start with for this reaction?
A reliable starting point is to use sodium hydride (NaH, ~1.2 equivalents) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0 °C. The phosphonate is deprotonated first, followed by the slow addition of the aldehyde. The reaction is then typically allowed to warm to room temperature.[5][6]
Q4: My product mixture shows a poor E/Z stereoselectivity. How can I improve the E-selectivity?
The HWE reaction with stabilized phosphonates like this compound generally favors the formation of the (E)-alkene.[4][7] To enhance this selectivity:
-
Cation Choice: Lithium and sodium bases typically favor the (E)-alkene.[8]
-
Temperature: Higher reaction temperatures can increase (E)-selectivity by ensuring the reaction is under thermodynamic control, allowing the intermediates to equilibrate to the more stable trans-configuration.[1]
-
Solvent: Aprotic solvents such as THF or DME are standard.[5]
Q5: How do I easily remove the phosphate byproduct during workup?
A significant advantage of the HWE reaction is that the dialkylphosphate byproduct (in this case, diethyl phosphate salt) is water-soluble.[4][5][7] A standard aqueous workup, involving quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then extracting the product with an organic solvent, will effectively remove the majority of the phosphate byproduct into the aqueous layer.[9]
In-Depth Troubleshooting Guide
Issue 1: Low or No Product Yield
Low product yield is a common challenge that can often be resolved through systematic optimization.
-
Inefficient Deprotonation of the Phosphonate: The formation of the phosphonate carbanion is the first and most critical step.[4][10] If the base is not strong enough or has degraded, the reaction will not proceed efficiently.
-
Solution: Ensure the base is fresh and handled under anhydrous conditions. Sodium hydride should be washed with dry hexanes to remove mineral oil.[9] If a milder base like potassium carbonate was used with little success, switch to a stronger base such as NaH, LiHMDS, or NaHMDS. For substrates that are sensitive to strong bases, consider the Masamune-Roush conditions (LiCl and DBU).[4][11]
-
-
Poor Quality or Impure Reagents: The phosphonate carbanion is a strong nucleophile and base, making it highly sensitive to moisture and other electrophilic impurities.
-
Solution: Ensure the this compound is pure. The aldehyde or ketone should be purified before use (e.g., by distillation or chromatography) to remove any acidic or oxidized impurities. All solvents must be rigorously dried; THF is often distilled from sodium/benzophenone ketyl.[2]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role in reaction kinetics.
-
Solution: If the reaction is sluggish at 0 °C or room temperature (as monitored by TLC), consider gently heating the reaction mixture. Some HWE reactions benefit from refluxing in THF.[1] Alternatively, if side products are observed, the reaction may need to be run at a lower temperature (e.g., -78 °C) for a longer duration.
-
Visual Troubleshooting Workflow
This workflow provides a logical path to diagnose and solve issues related to low reaction yield.
Caption: A step-by-step workflow for troubleshooting low HWE reaction yields.
Reaction Parameters Optimization
The choice of base, solvent, and temperature can significantly impact the reaction's success. The following tables summarize the effects of these parameters.
Table 1: Comparison of Common Bases for HWE Reactions
| Base System | Typical Conditions | Cation | Characteristics & Considerations |
| NaH | THF or DME, 0 °C to RT | Na⁺ | Standard, strong, non-nucleophilic base. Good for general-purpose HWE reactions. Promotes high (E)-selectivity.[5][6] |
| LiHMDS / NaHMDS | THF, -78 °C to 0 °C | Li⁺ / Na⁺ | Very strong, non-nucleophilic, and soluble. Excellent for hindered substrates or less acidic phosphonates.[12] |
| n-BuLi | THF, -78 °C | Li⁺ | Extremely strong base. Can be too reactive, potentially leading to side reactions with sensitive functional groups.[11] |
| DBU / LiCl | MeCN or THF, 0 °C to RT | Li⁺ | Masamune-Roush conditions. Milder, ideal for base-sensitive aldehydes to prevent decomposition or self-condensation.[4][11] |
| K₂CO₃ | DMF or MeCN, RT to heat | K⁺ | A weak base, generally insufficient for deprotonating benzylphosphonates unless activated by other means.[13][14] |
Visual Guide to Parameter Influence
The interplay between reaction parameters dictates the final outcome.
Caption: Relationship between key reaction parameters and outcomes in the HWE reaction.
Experimental Protocols
Protocol 1: General Procedure using Sodium Hydride (NaH)
This protocol is a standard starting point for the olefination of aldehydes with this compound.
Materials:
-
This compound (1.1 eq)
-
Aldehyde (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add NaH (1.2 eq).
-
Washing: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Solvent Addition: Add anhydrous THF to the flask to create a suspension.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 eq) in anhydrous THF.
-
Carbanion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution ceases. The solution should become clear or colored, indicating ylide formation.
-
Carbonyl Addition: Cool the resulting solution back to 0 °C. Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.[9]
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
This protocol is recommended when the aldehyde substrate is prone to degradation or side reactions under strongly basic conditions.[11]
Materials:
-
This compound (1.1 eq)
-
Aldehyde (1.0 eq)
-
Lithium Chloride (LiCl), flame-dried (1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Anhydrous Acetonitrile (MeCN) or THF
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Preparation: To a flame-dried Schlenk flask containing a stir bar, add LiCl (1.2 eq). Heat under vacuum and backfill with an inert atmosphere. Allow the flask to cool.
-
Solvent and Reagent Addition: Add anhydrous MeCN, followed by this compound (1.1 eq) and the aldehyde (1.0 eq).
-
Base Addition: Cool the mixture to 0 °C and add DBU (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Workup and Purification: Follow steps 8-11 from Protocol 1.
References
- 1. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor (E/Z) Stereoselectivity in HWE Reactions
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and field-proven insights for controlling the stereochemical outcome of this powerful olefination reaction. Poor (E/Z) selectivity is a common hurdle, and this document will serve as a comprehensive resource to diagnose and resolve such issues.
Understanding the Basis of Stereoselectivity in the HWE Reaction
The Horner-Wadsworth-Emmons reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds, typically with a strong preference for the formation of the thermodynamically more stable (E)-alkene.[1][2] This selectivity arises from the reversibility of the initial addition of the phosphonate carbanion to the carbonyl compound, which allows for equilibration to the more stable anti-oxaphosphetane intermediate, leading to the (E)-alkene after syn-elimination.[1][3]
However, achieving high stereoselectivity is not always straightforward. Factors such as the structure of the reactants, choice of base, and reaction conditions can significantly influence the E/Z ratio.[4] Conversely, specific modifications to the standard HWE protocol have been developed to favor the formation of the kinetically controlled (Z)-alkene.[1][2]
This guide will systematically address the key variables that govern the stereochemical outcome of the HWE reaction and provide actionable troubleshooting steps.
Diagram: Mechanistic Pathways to (E) and (Z) Alkenes
Caption: Mechanistic overview of (E) and (Z) selectivity in the HWE reaction.
Troubleshooting Guide: Optimizing for Your Desired Isomer
This section is organized by the key experimental parameters that can be modulated to influence the stereochemical outcome of your HWE reaction.
Issue 1: Poor (E)-Selectivity
The standard HWE reaction is expected to yield the (E)-alkene as the major product. If you are observing a low E/Z ratio, consider the following factors:
| Factor | Causality and Explanation | Troubleshooting Actions |
| Phosphonate Structure | Simple alkyl phosphonates (e.g., diethyl, dimethyl) generally favor the formation of (E)-alkenes. Increasing the steric bulk of the phosphonate ester groups can further enhance (E)-selectivity.[5][6] | - Action: Switch from a dimethyl phosphonate to a diethyl or diisopropyl phosphonate.[5] |
| Base and Counterion | The nature of the counterion associated with the base plays a crucial role. Lithium salts are known to promote the formation of the (E)-alkene more effectively than sodium or potassium salts.[2][7] This is attributed to the ability of Li+ to coordinate with the carbonyl oxygen and the phosphonate oxygen, favoring the formation of the more stable anti-oxaphosphetane intermediate. | - Action: Use lithium-based strong bases like n-BuLi or LHMDS. For base-sensitive substrates, consider the Masamune-Roush conditions (LiCl with an amine base).[5][8] |
| Reaction Temperature | Higher reaction temperatures promote the reversibility of the initial addition step, allowing for equilibration to the thermodynamically favored anti-oxaphosphetane intermediate, which leads to the (E)-alkene.[2][9] | - Action: If the reaction is being run at low temperatures (e.g., -78 °C), try increasing the temperature to room temperature or even refluxing.[2][10] |
| Solvent | The choice of solvent can influence the solvation of the intermediates and transition states, thereby affecting the stereochemical outcome. Aprotic solvents like THF and DME are commonly used. | - Action: While less commonly the primary driver for poor (E)-selectivity, if other optimizations fail, consider screening other aprotic solvents. |
| Aldehyde Structure | Increasing the steric bulk of the aldehyde can also favor the formation of the (E)-isomer.[2][7] | - Action: This is an inherent property of the substrate, but it is a factor to consider when analyzing unexpected results. |
Issue 2: Poor (Z)-Selectivity
Achieving high (Z)-selectivity in an HWE reaction requires moving away from thermodynamic control and into a kinetically controlled regime. The most common and reliable method for this is the Still-Gennari modification.[1][2]
| Factor | Causality and Explanation | Troubleshooting Actions |
| Phosphonate Structure | This is the most critical factor for achieving (Z)-selectivity. The Still-Gennari modification utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates.[1][11] These electron-withdrawing groups increase the acidity of the α-proton and accelerate the elimination of the oxaphosphetane intermediate, preventing equilibration to the more stable anti intermediate.[2][8] | - Action: Synthesize or purchase a Still-Gennari type phosphonate reagent, such as those with bis(2,2,2-trifluoroethyl) or similar electron-withdrawing ester groups.[11][12] |
| Base and Counterion | To favor the kinetic product, strongly dissociating conditions are required. This is typically achieved by using a potassium base, such as potassium bis(trimethylsilyl)amide (KHMDS), in the presence of a crown ether like 18-crown-6.[1][11] The crown ether sequesters the potassium cation, leading to a "naked" and more reactive phosphonate anion. | - Action: Use KHMDS with 18-crown-6 as the base system.[7][11] Avoid lithium and sodium bases, as they will compete with the desired kinetic pathway. |
| Reaction Temperature | Low temperatures are essential for kinetic control, as they disfavor the reversible pathways that lead to the thermodynamic (E)-product.[11][13] | - Action: Run the reaction at low temperatures, typically -78 °C.[8][11] |
| Solvent | Tetrahydrofuran (THF) is the most commonly used and recommended solvent for the Still-Gennari modification. | - Action: Use anhydrous THF as the solvent. |
Diagram: Decision-Making Workflow for Stereoselectivity Troubleshooting
Caption: A decision tree for troubleshooting HWE stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: I'm using a standard diethyl phosphonate and NaH, but my E/Z ratio is still close to 1:1. What should I try first?
A1: The first and often most effective parameter to adjust is the reaction temperature. A 1:1 ratio suggests that the reaction is not reaching thermodynamic equilibrium. Try increasing the reaction temperature to 23 °C or higher to promote the reversibility of the initial addition step, which should favor the formation of the more stable (E)-alkene.[2] If that doesn't significantly improve the ratio, consider switching to a lithium-based base like n-BuLi or using the Masamune-Roush conditions (LiCl/DBU).[5][8]
Q2: Can I obtain the (Z)-alkene without using a Still-Gennari type phosphonate?
A2: While the Still-Gennari modification is the most reliable method for high (Z)-selectivity, some degree of (Z)-selectivity can be achieved with other phosphonates under specific conditions. For example, using phosphonates with bulky aryl groups can favor (Z)-alkene formation.[14] However, for consistent and high (Z)-selectivity, especially with a broad range of aldehydes, the Still-Gennari protocol is strongly recommended.[1][11]
Q3: My reaction is very slow and gives a low yield. Could this be related to my stereoselectivity issues?
A3: Yes, low reactivity and poor selectivity can be linked. If your phosphonate carbanion is not forming efficiently or is not very nucleophilic, the reaction will be slow. Ensure your base is of good quality and that your solvent is anhydrous. For sterically hindered ketones, the HWE reaction is generally more effective than the Wittig reaction, but may still require elevated temperatures or longer reaction times.[5] If the issue persists, ensure your starting materials are pure, as impurities can quench the base or participate in side reactions.
Q4: I performed a Still-Gennari reaction at -78 °C with KHMDS and 18-crown-6, but still obtained a significant amount of the (E)-isomer. What went wrong?
A4: This is a common issue that usually points to a problem with maintaining kinetic control. Here are a few things to check:
-
Purity of Reagents: Ensure your phosphonate, aldehyde, and crown ether are pure and dry. Water will quench the base and can affect the reaction.
-
Addition Order and Temperature Control: The phosphonate should be deprotonated first at -78 °C, followed by the addition of the aldehyde. It is crucial to maintain the low temperature throughout the addition and for the duration of the reaction to prevent equilibration to the thermodynamic product.
-
Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously, especially during the deprotonation step, to ensure complete formation of the phosphonate anion.[8]
Experimental Protocols
Protocol 1: General Procedure for High (E)-Selectivity
This protocol is a general guideline and may require optimization for specific substrates.
-
To a stirred suspension of NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF, add the dialkyl phosphonate (1.1 equiv) dropwise at 0 °C under an inert atmosphere (N2 or Ar).
-
Allow the mixture to warm to room temperature and stir until the evolution of H2 gas ceases (typically 30-60 minutes).
-
Cool the resulting solution to 0 °C and add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Still-Gennari Protocol for High (Z)-Selectivity
This protocol is based on the conditions developed by Still and Gennari for the synthesis of (Z)-alkenes.[8][11]
-
To a solution of the bis(2,2,2-trifluoroethyl)phosphonate (1.1 equiv) and 18-crown-6 (2.0 equiv) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C.
-
Add a solution of KHMDS (1.05 equiv) in THF dropwise, ensuring the temperature remains at -78 °C. Stir vigorously for 30-60 minutes.
-
Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise, again maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC or LC-MS.[1]
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Base Selection for Diethyl 4-chlorobenzylphosphonate Deprotonation
Welcome to the technical support center for optimizing the Horner-Wadsworth-Emmons (HWE) reaction. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in organic synthesis. This guide focuses specifically on the critical step of deprotonating Diethyl 4-chlorobenzylphosphonate, a common precursor in the synthesis of stilbenoid and other complex molecules.
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool for creating carbon-carbon double bonds, prized for its reliability and the stereoselective formation of (E)-alkenes.[1][2] The reaction's success hinges on the initial deprotonation of the phosphonate ester to form a nucleophilic carbanion.[1] The choice of base is not trivial; it must be strong enough to efficiently generate the carbanion but not so harsh that it promotes unwanted side reactions with sensitive functional groups on your carbonyl partner or the phosphonate itself.
This guide is structured as a series of questions and troubleshooting scenarios you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in deprotonating this compound?
The main challenge lies in achieving a delicate balance. The benzylic proton on your phosphonate is acidic due to the stabilizing effects of both the phosphonate group and the aromatic ring. However, the reaction's success is often dictated by the stability of the carbonyl compound (aldehyde or ketone) you are reacting it with. Many complex aldehydes are sensitive to strongly basic conditions and can undergo self-condensation (e.g., aldol reaction) or degradation, leading to low yields and complex product mixtures.[3] Therefore, the goal is to select a base that deprotonates the phosphonate quantitatively without compromising the integrity of the coupling partner.
Q2: How do I choose the right base? What factors are most important?
Base selection is a multiparametric problem. Consider the following:
-
Substrate Stability: Is your aldehyde or ketone prone to enolization or degradation under strongly basic conditions? If so, a milder base is required. For base-sensitive substrates, conditions like the Masamune-Roush (DBU/LiCl) are often a superior choice to strong inorganic bases like sodium hydride.[1][3]
-
Reactivity of the Phosphonate: this compound is a "stabilized" phosphonate, meaning the resulting carbanion has significant resonance stabilization. This makes the corresponding proton more acidic and allows for the use of a wider range of bases compared to non-stabilized phosphonates.
-
Desired Stereoselectivity: The HWE reaction with stabilized phosphonates generally favors the thermodynamically more stable (E)-alkene.[1][4] While base choice can have an influence, this preference is a robust feature of the reaction mechanism. For specific (Z)-alkene synthesis, modified phosphonates (e.g., Still-Gennari conditions) and specific base systems are necessary.[2]
-
Solvent and Temperature: The base's effectiveness is intrinsically linked to the solvent system. Strong, ionic bases like NaH require anhydrous aprotic solvents like THF or DME.[4][5] Organic bases like DBU are soluble in a wider range of solvents, including acetonitrile.[3] Lowering the reaction temperature can often suppress side reactions.
Q3: What are the go-to bases for a stabilized phosphonate like this?
For this compound, your choice will typically fall into one of two categories: strong inorganic bases or milder organic base systems.
-
Strong Bases (for robust substrates): Sodium Hydride (NaH) is a powerful, non-nucleophilic base that is highly effective.[4] It is a common starting point when the carbonyl partner is stable.
-
Mild Bases (for sensitive substrates): A combination of an amine base with a Lewis acidic salt is highly recommended. The most common systems are DBU with LiCl (Masamune-Roush conditions) or triethylamine (NEt₃) with LiCl or MgX₂ (Rathke conditions).[1][3] These conditions are known to be effective for base-sensitive substrates.[6]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiment and provides a logical path to a solution.
Issue 1: Low or No Yield of the Desired Alkene
A low product yield is a frequent issue in HWE reactions and can often be traced back to incomplete deprotonation or competing side reactions.[7]
-
Possible Cause A: Inefficient Deprotonation
-
Why it happens: The base may be too weak, or it may have degraded due to improper storage (e.g., NaH exposed to moisture). The reaction also requires strictly anhydrous conditions, as water will quench both the base and the phosphonate carbanion.
-
How to fix it:
-
Verify Base Quality: Use a fresh bottle of the base or titrate to determine its activity.
-
Ensure Anhydrous Conditions: Flame-dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Consider a Stronger Base: If you are using a mild base like K₂CO₃ and seeing no reaction, switching to NaH or a DBU/LiCl system may be necessary.[4]
-
-
-
Possible Cause B: Aldehyde Self-Condensation or Degradation
-
Why it happens: If the aldehyde partner can enolize, the base may catalyze a self-condensation reaction, consuming your starting material.[3] Some complex aldehydes are simply not stable to strong bases like NaH.
-
How to fix it:
-
Change the Order of Addition: Always form the phosphonate carbanion first by adding the base to the phosphonate solution. Then, cool the reaction mixture (e.g., to 0 °C) and add the aldehyde solution dropwise. This ensures the aldehyde is consumed by the HWE reaction faster than it can self-condense.[3]
-
Switch to Milder Conditions: This is the most effective solution. The Masamune-Roush conditions (DBU/LiCl) are specifically designed for base-sensitive substrates and are an excellent alternative.[1][3][5]
-
-
Issue 2: The Reaction Produces a Complex Mixture of Byproducts
-
Possible Cause: Base is Too Strong or Nucleophilic
-
Why it happens: While NaH and DBU are non-nucleophilic, other strong bases can be. Furthermore, very strong bases can promote undesired reactions with other functional groups in your molecule. For phosphonates with alpha-halogens, for instance, strong bases can lead to dehydrohalogenation or other side reactions.[3]
-
How to fix it:
-
Select a Non-Nucleophilic Base: Stick to hydride bases (NaH), amidic bases (KHMDS), or sterically hindered amine bases (DBU, Et₃N).
-
Reduce Reactivity: If side reactions persist even with NaH, this is a strong indicator that your substrate requires milder conditions. Move to a DBU/LiCl or Et₃N/LiCl system.[3]
-
-
Data Summary: Comparison of Common Base Systems
The table below summarizes the key characteristics of recommended base systems for the deprotonation of this compound.
| Base System | Typical Solvent | Relative Strength | Key Advantages | Potential Drawbacks & Considerations |
| Sodium Hydride (NaH) | THF, DME | Very Strong | High reactivity, drives deprotonation to completion for most phosphonates.[4] | Requires strictly anhydrous conditions; can be too harsh for sensitive aldehydes, leading to side reactions.[3] |
| DBU / LiCl | Acetonitrile (MeCN) | Mild | Excellent for base-sensitive substrates; LiCl acts as a Lewis acid to activate the carbonyl.[1][3] | May be less effective for extremely weakly acidic phosphonates. |
| Et₃N / LiCl or MgX₂ | THF | Mild | Another good option for sensitive substrates, developed by Rathke.[1][3] | Generally requires longer reaction times or warming compared to stronger bases. |
| Potassium Carbonate (K₂CO₃) | DMF, MeCN | Weak | Very mild, inexpensive, and easy to handle. | Often requires heat and may not be strong enough for complete deprotonation, leading to low yields.[4] |
Visualizing the Troubleshooting Process
A logical workflow is essential when an experiment fails. The following diagram outlines a step-by-step process for diagnosing and solving low-yield issues in your HWE reaction.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: The Effect of Reaction Temperature on the Olefination of Diethyl 4-chlorobenzylphosphonate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the Horner-Wadsworth-Emmons (HWE) olefination reaction using Diethyl 4-chlorobenzylphosphonate. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to navigate the nuances of this reaction, with a specific focus on the critical role of reaction temperature.
Introduction to the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones and phosphonate carbanions.[1] Unlike the classic Wittig reaction, the HWE variant typically utilizes stabilized phosphonate ylides, which are more nucleophilic and less basic than their phosphonium ylide counterparts.[1] A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, facilitating a much simpler purification process compared to the triphenylphosphine oxide generated in the Wittig reaction.[2]
The reaction with this compound is particularly useful for synthesizing substituted stilbene derivatives, which are scaffolds of interest in medicinal and materials chemistry.[3] The stereochemical outcome of the HWE reaction—that is, the ratio of the (E) to (Z) alkene isomers—is not always straightforward and is highly dependent on a number of factors, most notably the reaction temperature.[2] This guide will delve into how temperature influences reaction yield, rate, and stereoselectivity, providing you with the expertise to optimize your experimental outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments. The troubleshooting workflow below provides a logical sequence for diagnosing and resolving common problems.
Caption: Troubleshooting workflow for the HWE reaction.
Q1: I am getting a very low yield, or no product at all. What is the first thing I should check regarding temperature?
A1: A common cause for low or no yield is that the reaction temperature is too low, resulting in an impractically slow reaction rate.[4] While many HWE reactions are initiated at low temperatures (e.g., -78°C or 0°C) to control selectivity, the reaction may require warming to room temperature or even gentle heating to proceed to completion.
-
Causality: The initial nucleophilic addition of the phosphonate carbanion to the carbonyl is the rate-limiting step.[1] Like most reactions, this step has an activation energy that must be overcome. If the thermal energy in the system is insufficient (i.e., the temperature is too low), the rate of this addition will be negligible.
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of your starting materials (the aldehyde/ketone).
-
Gradual Warming: If you start the reaction at a low temperature (e.g., 0°C for ylide formation), allow the reaction mixture to slowly warm to room temperature after the aldehyde has been added.[5]
-
Gentle Heating: For particularly unreactive substrates, gentle heating (e.g., to 40-50°C in THF) may be necessary. However, be cautious, as excessive heat can lead to side reactions.[4]
-
Ensure Deprotonation: Before suspecting temperature as the sole issue, ensure your phosphonate is being fully deprotonated. With a base like sodium hydride (NaH), you should observe hydrogen gas evolution. If deprotonation is sluggish, the issue may be the strength of your base, not the temperature of the olefination step.[6]
-
Q2: My reaction is producing a mixture of (E) and (Z) isomers, but I want to maximize the (E)-alkene. How does temperature help?
A2: To maximize the formation of the (E)-alkene, you should generally run the reaction at a higher temperature. The (E)-isomer is the thermodynamically more stable product, and higher temperatures provide the energy needed for the reaction intermediates to equilibrate to the most stable conformation, which leads to the (E)-product.[1]
-
Mechanism Insight: The HWE reaction proceeds through an oxaphosphetane intermediate. The formation of this intermediate is reversible. At higher temperatures (e.g., 23°C vs. -78°C), the intermediates have sufficient energy to interconvert.[1] The pathway leading to the trans-oxaphosphetane (which eliminates to form the (E)-alkene) is lower in energy, and thus it is favored at thermodynamic equilibrium.
-
Troubleshooting Steps:
-
Increase Temperature: If your current protocol is run at 0°C or below, try running the reaction at room temperature or even refluxing in a solvent like THF.
-
Choice of Base: The cation of the base also plays a role. Lithium and sodium bases (e.g., n-BuLi, NaH, NaHMDS) generally favor (E)-alkene formation more than potassium bases.[1] This effect is synergistic with temperature.
-
Allow for Equilibration: Ensure a sufficient reaction time at the higher temperature to allow the intermediates to fully equilibrate before quenching the reaction.
-
| Temperature | Base/Cation | Expected Outcome for Stereoselectivity |
| -78 °C | KHMDS / 18-crown-6 | Favors (Z)-alkene (Kinetic Control) |
| -78 °C to 0 °C | LHMDS (Li+) | Can be (Z)-selective at low temp, shifting to (E) as temp rises[7] |
| 0 °C to Room Temp | NaH (Na+) | Generally favors (E)-alkene |
| Room Temp to Reflux | NaH (Na+) or LiCl/DBU | Strongly favors (E)-alkene (Thermodynamic Control)[1][8] |
Caption: General effect of temperature and base on E/Z selectivity.
Q3: Conversely, I need to synthesize the (Z)-isomer. What is the best temperature strategy?
A3: To favor the formation of the kinetically controlled (Z)-isomer, you must run the reaction at very low temperatures, typically -78°C.[7] At this temperature, the initial addition to form the oxaphosphetane intermediate is less reversible. The stereochemical outcome is therefore dictated by the kinetics of the initial cycloaddition, which often favors the cis-oxaphosphetane that leads to the (Z)-alkene.
-
Troubleshooting Steps:
-
Maintain Low Temperature: Conduct the entire sequence, from deprotonation to aldehyde addition and reaction, at a constant -78°C (a dry ice/acetone bath).
-
Use Still-Gennari Conditions: For the highest (Z)-selectivity, the standard HWE conditions are often modified. The Still-Gennari protocol, which uses a phosphonate with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) and a potassium base with a crown ether (KHMDS/18-crown-6) at -78°C, is the gold standard for producing (Z)-alkenes.[9] While your this compound is not a Still-Gennari reagent, using KHMDS/18-crown-6 at -78°C can still significantly enhance (Z)-selectivity.[10]
-
Rapid Quench: Once the reaction is deemed complete by TLC, quench it at low temperature to prevent it from warming up, which could allow for equilibration to the (E)-isomer.
-
Frequently Asked Questions (FAQs)
Q4: What is the optimal starting temperature for the olefination of this compound?
A4: A good starting point for general purposes, aiming for a decent yield of the likely favored (E)-isomer, is to generate the ylide at 0°C, then add the aldehyde at 0°C and allow the reaction to warm to room temperature.[4][5] This provides a balance between reaction rate and control. For specific stereochemical outcomes, refer to the troubleshooting guide above.
Q5: Can the reaction temperature affect the purity of my final product?
A5: Yes. Excessively high temperatures can cause decomposition of the phosphonate ylide, the aldehyde, or the final product, leading to impurities. Some ylides are not thermally stable and can undergo side reactions if heated for prolonged periods. Always monitor the reaction by TLC to ensure the desired product is forming cleanly and stop the reaction once the starting material is consumed.
Q6: How does the chloro-substituent on the benzylphosphonate affect the reaction conditions?
A6: The electron-withdrawing nature of the chlorine atom on the phenyl ring slightly increases the acidity of the benzylic protons on the phosphonate. This makes deprotonation slightly easier compared to an unsubstituted benzylphosphonate. It does not, however, fundamentally change the principles of temperature control for stereoselectivity.
Experimental Protocol: (E)-Selective Olefination
This protocol provides a general method for the (E)-selective olefination of an aromatic aldehyde with this compound, optimized for thermodynamic control.
Caption: Step-by-step experimental workflow.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous THF to the flask.
-
Ylide Formation: Cool the NaH suspension to 0°C using an ice bath. Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.[5]
-
Olefination: Cool the resulting ylide solution back to 0°C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the aldehyde is consumed (typically 2-12 hours).
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired alkene.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
how to remove water-soluble phosphate byproduct from HWE reaction
A Guide to Effective Removal of Water-Soluble Phosphate Byproducts
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful olefination reaction. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions concerning the common challenge of removing water-soluble dialkyl phosphate byproducts.
Introduction & Frequently Asked Questions (FAQs)
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes, typically with a preference for the (E)-isomer.[1][2][3] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone. A key advantage of the HWE reaction over the classic Wittig reaction is that its byproduct, a dialkyl phosphate salt, is generally water-soluble, which in theory, simplifies purification.[1][3]
However, in practice, removing this byproduct can sometimes be challenging, leading to purification difficulties and contaminated products. This guide will address these issues head-on.
Q1: What exactly is the water-soluble byproduct I'm trying to remove?
The byproduct is a dialkyl phosphate salt, such as sodium diethyl phosphate or lithium diethyl phosphate, formed from the phosphonate reagent after it has delivered the ylide component to the carbonyl.[1] Its structure depends on the phosphonate ester and the base used in the reaction.
Q2: Why is this byproduct sometimes difficult to remove with a simple water wash?
While generally water-soluble, several factors can complicate its removal:
-
Formation of Micelles/Emulsions: The phosphate byproduct has surfactant-like properties, with a charged, hydrophilic "head" and a hydrophobic alkyl "tail." This can lead to the formation of stable emulsions during aqueous extraction, making layer separation difficult.[4][5]
-
Limited Solubility in Extraction Solvents: If the byproduct has some solubility in your organic solvent, multiple washes may be required for complete removal.
-
Product Solubility: If your desired alkene product has some water solubility, you risk losing product during extensive aqueous extractions.
-
Precipitation: In some cases, the phosphate salt may not be fully soluble in either the organic or aqueous phase, leading to a precipitate at the interface.[4]
Q3: Can I avoid this issue by using a different HWE reagent?
Yes, modifying the phosphonate reagent is a key strategy for altering byproduct properties. The Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) to favor the formation of (Z)-alkenes.[1][6][7] These fluorinated byproducts are often more soluble in organic solvents and may require different purification strategies, but they also offer unique stereochemical control.[6][7]
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the workup of your HWE reaction.
Problem 1: My standard aqueous workup isn't removing the phosphate byproduct completely.
-
Causality: The phosphate salt may have partial solubility in your organic solvent, or a single wash may not be sufficient to overcome the partitioning equilibrium.
-
Solution Workflow:
-
Increase the Number of Washes: Instead of one large volume wash, perform multiple (3-5) smaller volume washes with deionized water or brine. This is more effective at removing solutes that partition between two phases.
-
Use Brine: A wash with saturated aqueous sodium chloride (brine) can decrease the solubility of organic compounds (both your product and the byproduct) in the aqueous layer, pushing them into the organic phase and breaking up mild emulsions.[5][8]
-
Acid/Base Washing: If the byproduct is a salt of a weak acid, a dilute acid wash (e.g., 1M HCl) can protonate the phosphate, potentially altering its solubility. Conversely, a dilute base wash (e.g., 5% NaOH) can ensure it remains in its salt form.[9][10] Exercise caution, as this may affect your desired product if it contains acid- or base-labile functional groups.
-
Problem 2: A persistent emulsion has formed during the extraction.
-
Causality: Emulsions are stabilized by the surfactant-like phosphate byproduct or other fine particulates.[4][5] Vigorous shaking is a common cause.[5]
-
Solution Workflow:
-
Patience & Gentle Agitation: First, let the separatory funnel stand for 10-30 minutes.[5] Gentle swirling or stirring the interface with a glass rod can help the layers coalesce.[5]
-
"Salting Out": Add a small amount of solid sodium chloride or a volume of saturated brine to the separatory funnel.[8] Gently rock the funnel instead of shaking. This increases the ionic strength of the aqueous layer, which helps to break the emulsion.[5][8]
-
Filtration: For stubborn emulsions, filter the entire mixture through a pad of Celite® or glass wool.[5][8] Celite is a filter aid that can physically disrupt the emulsion-stabilizing particles.[8]
-
Solvent Modification: Diluting the organic layer with more solvent can sometimes help. In other cases, removing the organic solvent via rotary evaporation and re-dissolving the residue in a different, less emulsion-prone solvent (e.g., switching from dichloromethane to ethyl acetate) before re-attempting the wash can be effective.[8][11]
-
Problem 3: A solid precipitate has formed at the interface of the two layers.
-
Causality: The phosphate salt's solubility can be limited in both the organic and aqueous phases, causing it to precipitate.[4] This is more common with certain counterions or when the reaction mixture is highly concentrated.
-
Solution Workflow:
-
Add More Water: The simplest first step is to add more deionized water to attempt to dissolve the salt.
-
Filter and Wash: If adding water does not work, filter the entire biphasic mixture to collect the solid. Wash the solid with your organic solvent to recover any co-precipitated product. Then, wash the solid with water to remove the phosphate salt. Combine the organic filtrates for further workup.
-
Consider pH Adjustment: As with emulsions, a careful change in the aqueous layer's pH might increase the salt's solubility.
-
Detailed Protocols & Methodologies
Protocol 1: Standard Aqueous Workup for Byproduct Removal
This protocol is the first line of defense for a typical HWE reaction.
-
Quench the Reaction: Carefully quench the reaction mixture by adding it to an equal volume of deionized water or saturated aqueous NH₄Cl solution.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Extract: Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and gently rock the funnel, venting frequently. Avoid vigorous shaking to prevent emulsion formation.
-
Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Wash the Organic Layer:
-
Wash the remaining organic layer with deionized water (2 x 50 mL for a 100 mL reaction volume).
-
Follow with a wash of saturated brine (1 x 50 mL).[5]
-
-
Dry and Concentrate: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Verify Removal: Check the purity of the crude product by TLC or ¹H NMR to ensure the absence of the phosphate byproduct.
Protocol 2: Managing a Persistent Emulsion via Celite® Filtration
This protocol should be used when an emulsion cannot be broken by salting out.
-
Prepare a Celite® Pad: Place a plug of glass wool in a Büchner or fritted glass funnel. Add a 1-2 cm layer of Celite® and gently tamp it down.
-
Wet the Pad: Wet the pad with the pure organic solvent used in your extraction (e.g., ethyl acetate) and apply a gentle vacuum to pack it. Discard the solvent that passes through.
-
Filter the Emulsion: Carefully pour the entire emulsified mixture onto the center of the Celite® pad under a gentle vacuum.[5]
-
Wash the Pad: After all the liquid has passed through, wash the Celite® pad with a small amount of fresh organic solvent to recover any adsorbed product.
-
Separate Layers: The filtrate should now consist of two clear, distinct layers. Transfer it to a clean separatory funnel and proceed with the layer separation as described in Protocol 1.
Data & Visualization
Solubility of Phosphate Byproducts
| Salt Type | Solvent | Solubility Trend | Implication for HWE Workup |
| Inorganic Salts (e.g., LiF, Li₂CO₃) | Dimethyl Carbonate (DMC) | Very Low[14] | Phosphate salts are expected to have low solubility in common organic solvents. |
| Organic Salts (e.g., Lithium Ethyl Carbonate) | Dimethyl Carbonate (DMC) | Higher than inorganic salts[14] | The organic nature of the dialkyl phosphate byproduct gives it some organic solubility. |
| General Lithium Salts | Various Organic Solvents | Ethanol > DMSO > Acetonitrile > PC > DMC[15] | The choice of reaction and extraction solvent can influence byproduct solubility. |
This table provides general solubility trends. Actual solubility will vary based on the specific phosphate salt and conditions.
Workflow Diagrams
The following diagrams illustrate the decision-making process for HWE workup and purification.
Caption: Decision tree for HWE reaction workup and troubleshooting.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Workup [chem.rochester.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [PDF] Solubility of Lithium Salts Formed on the Lithium-Ion Battery Negative Electrode Surface in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. escholarship.org [escholarship.org]
Technical Support Center: Navigating Challenges with Base-Sensitive Aldehydes in Horner-Wadsworth-Emmons (HWE) Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. The Horner-Wadsworth-Emmons (HWE) reaction is a powerhouse for alkene synthesis, prized for its reliability and stereoselectivity.[1][2][3] However, its reliance on basic conditions presents significant hurdles when working with base-sensitive aldehydes, particularly those prone to enolization, epimerization, or degradation. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and achieve successful outcomes in your HWE reactions.
Frequently Asked Questions (FAQs)
Q1: My HWE reaction with an aliphatic aldehyde is resulting in a low yield and a complex mixture of byproducts. What's likely happening?
A: When using aliphatic aldehydes, especially those with α-protons, the basic conditions of the HWE reaction can trigger several competing side reactions. The most common culprits are:
-
Self-condensation (Aldol Reaction): The base can deprotonate the α-carbon of your aldehyde, leading to enolate formation and subsequent self-condensation.
-
Cannizzaro Reaction: If your aldehyde lacks α-protons but is still base-sensitive, it can undergo disproportionation.[4]
-
Decomposition: Some complex aldehydes are simply not stable under strongly basic conditions.
These side reactions consume your starting material and complicate purification. The key is to use reaction conditions that are sufficiently mild to deprotonate the phosphonate without significantly affecting the aldehyde.
Q2: I'm observing epimerization at a stereocenter adjacent to the aldehyde in my starting material. How can I prevent this?
A: Epimerization is a common problem with chiral aldehydes that have an acidic proton at the stereocenter.[5][6] The basic medium of the HWE reaction can abstract this proton, leading to a loss of stereochemical integrity. To mitigate this, you have two primary strategies:
-
Employ Milder Bases: Switching to a weaker base can often prevent deprotonation at the sensitive stereocenter.[4] Conditions like the Masamune-Roush protocol, which uses lithium chloride and a hindered amine base like DBU or triethylamine, are excellent starting points.[1][3][7]
-
Use a Protecting Group: If milder bases are ineffective, protecting the aldehyde functionality as an acetal is a robust solution. Acetals are stable under basic conditions, allowing you to perform the HWE reaction without epimerization.[8][9] The acetal can then be removed under acidic conditions to reveal the desired alkene.
Q3: What are the recommended "mild" bases for HWE reactions with sensitive aldehydes, and how do I choose?
A: The choice of a mild base is critical and depends on the specific substrate. Here are some of the most effective options:
-
Lithium Chloride with an Amine Base (Masamune-Roush Conditions): This is a widely used and highly effective method for base-sensitive substrates.[1][3][7][10] LiCl acts as a Lewis acid, coordinating to the carbonyl and phosphonate groups, which increases the acidity of the phosphonate's α-protons.[11][12] This allows for the use of weaker amine bases like DBU or triethylamine.[1][13][14]
-
Potassium Carbonate (K₂CO₃): In some cases, particularly with more activated phosphonates, potassium carbonate in a suitable solvent can be a very mild and effective base.[3][15][16][17]
-
Lithium Hexafluoroisopropoxide (LiHFI): This is a very weak base that has been shown to be highly effective for HWE reactions with epimerizable aldehydes, affording products with little to no epimerization and high E-selectivity.[4]
The ideal choice will depend on the pKa of your phosphonate and the sensitivity of your aldehyde. It is often necessary to screen a few different mild base systems to find the optimal conditions.
Q4: I need to synthesize a Z-alkene, but the Still-Gennari conditions (KHMDS, 18-crown-6) are too harsh for my aldehyde. What are my options?
A: This is a classic challenge. The Still-Gennari modification, which provides excellent Z-selectivity, relies on strongly basic, non-coordinating conditions that can be detrimental to sensitive aldehydes.[18][19][20] While there is no universal solution, you can explore a few avenues:
-
Modified Still-Gennari Reagents: Research has shown that modifying the phosphonate reagent itself can influence stereoselectivity.[18][21][22] While still requiring a strong base, some newer generation phosphonates may offer improved selectivity under slightly milder conditions.
-
Alternative Z-Selective Olefinations: If the HWE approach is not viable, you may need to consider other named reactions known for Z-alkene synthesis, such as the Schlosser modification of the Wittig reaction, though this also involves strongly basic intermediates.[23][24][25][26]
-
Protecting Group Strategy: Protect the aldehyde, perform the Still-Gennari reaction, and then deprotect. This is often the most reliable, albeit longer, route.
Troubleshooting Guide
Problem 1: Low Yield and/or Incomplete Conversion
If you are experiencing low yields with your base-sensitive aldehyde, consider the following troubleshooting steps.
Workflow for Addressing Low Yields
Caption: Troubleshooting workflow for low HWE reaction yields.
Comparison of Mild Bases for HWE Reactions
| Base System | Advantages | Disadvantages | Best For |
| LiCl / DBU or Et₃N | Widely applicable, good for many base-sensitive substrates.[1][3][7] | Can be slow, requires anhydrous conditions. | General use with enolizable aldehydes. |
| K₂CO₃ / Cs₂CO₃ | Very mild, inexpensive, can sometimes be run in aqueous or biphasic media.[3][15][17] | Only effective for activated phosphonates. | Highly activated phosphonates and very sensitive aldehydes. |
| LiHFI | Excellent for preventing epimerization.[4] | Reagent is not as common, may need to be prepared. | Chiral aldehydes with sensitive α-stereocenters. |
| MgBr₂ / Et₃N | An alternative to LiCl-based systems. | May have different coordination effects. | Screening alternative Lewis acids. |
Protocol 1: Masamune-Roush Conditions for Base-Sensitive Aldehydes
-
Preparation: Flame-dry a round-bottom flask under vacuum and backfill with an inert atmosphere (e.g., argon or nitrogen).
-
Reagents: Add anhydrous lithium chloride (1.5 equivalents) to the flask.
-
Solvent: Add anhydrous acetonitrile (or THF) to dissolve the LiCl.
-
Addition: Add the phosphonate (1.2 equivalents) and the base-sensitive aldehyde (1.0 equivalent) to the stirred suspension.
-
Cooling: Cool the mixture to 0 °C.
-
Base Addition: Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates completion (typically 2-16 hours).
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Problem 2: Epimerization of an α-Stereocenter
The loss of stereochemical purity is a critical issue in multi-step syntheses.
Decision Tree for Preventing Epimerization
Caption: Decision-making process to prevent epimerization.
Protocol 2: Acetal Protection of a Base-Sensitive Aldehyde
-
Part A: Protection
-
Setup: Dissolve the aldehyde (1.0 equivalent) in a suitable solvent (e.g., toluene or dichloromethane).
-
Reagents: Add ethylene glycol (1.5 equivalents) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA).
-
Reaction: Fit the flask with a Dean-Stark apparatus and heat to reflux to remove water azeotropically. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Workup: Cool the reaction, wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid, then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude acetal is often pure enough for the next step.
-
-
Part B: HWE Reaction
-
Use the protected aldehyde from Part A in the HWE reaction under standard or mild conditions as required. The acetal group is stable to the basic conditions.
-
-
Part C: Deprotection
-
Setup: Dissolve the acetal-protected alkene from Part B in a mixture of acetone and water.
-
Acid: Add a catalytic amount of a strong acid (e.g., HCl or PTSA).
-
Reaction: Stir at room temperature until deprotection is complete (monitor by TLC).
-
Workup: Neutralize the acid with NaHCO₃ and extract the product with an organic solvent. Dry, concentrate, and purify as needed.
-
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Unexpected epimerization at C2 in the Horner-Wadsworth-Emmons reaction of chiral 2-substituted-4-oxopiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unexpected epimerization at C2 in the Horner–Wadsworth–Emmons reaction of chiral 2-substituted-4-oxopiperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Horner-wadsworth-emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds | Semantic Scholar [semanticscholar.org]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. prezi.com [prezi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes through Horner–Wadsworth–Emmons reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. [PDF] Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. synarchive.com [synarchive.com]
- 24. Schlosser Modification of the Wittig Reaction | Ambeed [ambeed.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Wittig reaction - Wikipedia [en.wikipedia.org]
purification of Diethyl 4-chlorobenzylphosphonate reaction products by column chromatography
Technical Support Center: Purification of Diethyl 4-chlorobenzylphosphonate
Welcome to the technical support guide for the column chromatography purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific purification process. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you can achieve high purity for your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound and related phosphonate esters.
Q1: My compound, this compound, is not moving from the baseline on the TLC plate or the column, even with what I consider a polar solvent system. What's wrong?
A1: This is a frequent issue, particularly for those new to purifying phosphonates. The P=O bond and the two ethoxy groups make these compounds surprisingly polar. If your compound remains at the origin (Rf = 0), consider these causes and solutions:
-
Insufficiently Polar Eluent: The polarity of your solvent system is likely too low. While a 30% Ethyl Acetate in Hexanes mixture is a good starting point for many organic compounds, phosphonates often require more polar systems.
-
Solution: Gradually increase the polarity. Good starting points for polar compounds like phosphonates include 100% ethyl acetate or a mixture of methanol (MeOH) and dichloromethane (DCM), for instance, 5% MeOH in DCM.[1] Be cautious, as using more than 10% methanol in your eluent can begin to dissolve the silica gel stationary phase.[1]
-
-
Compound Decomposition on Silica: Silica gel is weakly acidic, which can cause decomposition of sensitive compounds. Phosphonates can be susceptible to this.
-
How to Check: Perform a stability test. Spot your crude product on a TLC plate, let it sit on the bench for 30-60 minutes, and then develop the plate. If you observe a streak originating from the baseline or multiple new spots that weren't in the initial sample, decomposition is a likely culprit.[1]
-
Solution: Deactivate the silica gel. You can do this by adding a small amount of a neutralizer like triethylamine (typically 0.5-2%) to your eluent system.[1] This will neutralize the acidic sites on the silica and prevent on-column degradation.
-
Q2: I'm observing significant streaking or "tailing" of my product spot on the TLC plate, leading to poor separation and mixed fractions from my column. What causes this?
A2: Streaking is a common problem that severely compromises separation efficiency. The primary causes are:
-
Column Overloading: You have applied too much sample for the amount of silica gel used. A general rule of thumb is to use a silica-to-sample weight ratio of 50:1 to 100:1 for effective separation.[2]
-
Poor Sample Solubility: If the compound is not fully dissolved when loaded, or if it precipitates at the top of the column when the eluent is added, it will streak as it slowly redissolves during elution.
-
Solution: Load the sample in a solvent in which it is highly soluble (e.g., dichloromethane) in the minimum volume possible.[3] If solubility is a major issue, "dry loading" is the preferred method. This involves pre-adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of your packed column.[3][4]
-
-
Acidic/Basic Impurities or Compound Nature: Trace acidic or basic impurities can interact strongly with the silica, causing tailing. The inherent nature of the phosphonate group can also contribute.
-
Solution: As mentioned in Q1, adding a small percentage of triethylamine (for basic compounds or to neutralize silica) or acetic acid (for acidic compounds) to the eluent can often resolve streaking by ensuring the compound is in a single, neutral form.
-
Q3: I've run my column, but my purified product is still contaminated with unreacted starting materials from the Michaelis-Arbuzov synthesis. How can I improve this separation?
A3: The Michaelis-Arbuzov reaction to synthesize this compound typically uses 4-chlorobenzyl halide and triethyl phosphite.[2][5] These can be common impurities.
-
Unreacted Triethyl Phosphite: This starting material is significantly less polar than the phosphonate product. It should elute much earlier from the column.
-
Solution: Start your elution with a very non-polar solvent system (e.g., 100% Hexanes or 5-10% Ethyl Acetate in Hexanes) to wash the triethyl phosphite off the column first.[4] Once the triethyl phosphite is gone (as monitored by TLC), you can then increase the eluent polarity to elute your desired product.
-
-
Unreacted 4-chlorobenzyl Halide: This impurity is also less polar than the product but may have an Rf value closer to it than triethyl phosphite.
-
Solution: A fine-tuned, shallow gradient is key. If you are using a gradient of 0% to 50% Ethyl Acetate in Hexanes, try running a much shallower gradient, for example, from 10% to 30% over a larger volume of solvent. This will increase the separation between the closely eluting spots.[4]
-
-
Aqueous Workup: Before chromatography, an aqueous wash can be highly effective. A dilute acid wash (e.g., 1M HCl) followed by a brine wash can help remove residual triethyl phosphite.[4]
Q4: After running the column and evaporating the solvent from the combined fractions, my yield is very low, or I can't find my product at all. Where did it go?
A4: This frustrating situation can arise from several possibilities:
-
Product is Still on the Column: If the eluent was not polar enough, your compound may have failed to elute. Try flushing the column with a very polar solvent (e.g., 10% MeOH in DCM) and analyze the eluate.
-
Fractions are Too Dilute: Your compound may have eluted, but it is spread across so many fractions that it is undetectable by TLC in any single one.
-
Solution: Combine and concentrate the fractions where you expected your product to be and re-analyze them by TLC.[1]
-
-
On-Column Decomposition: As discussed in Q1, the compound may have degraded on the silica gel during the purification process.[1]
-
Product is an Invisible Oil: this compound is expected to be an oil or low-melting solid.[6] After evaporation, you may be left with a clear, viscous oil coating the inside of your flask that is difficult to see. Weighing the flask before and after evaporation is the best way to confirm the recovery of your product.
Standardized Purification Protocol
This protocol provides a reliable starting point for the flash column chromatography of this compound.
Step 1: Thin-Layer Chromatography (TLC) Analysis
The key to successful column chromatography is developing an appropriate solvent system using TLC beforehand.[1]
-
Prepare the Chamber: Add your chosen solvent system to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.[7]
-
Spot the Plate: Dissolve a small amount of your crude reaction mixture in a solvent like DCM. Spot the starting material(s) and the crude mixture on the baseline of a silica gel TLC plate.
-
Develop and Visualize: Place the plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top. Mark the solvent front.[7] Visualize the spots using a UV lamp (254 nm) and a chemical stain like potassium permanganate.
-
Optimize: Adjust the polarity of your solvent system (typically Ethyl Acetate/Hexanes) until the desired product has an Rf value between 0.25 and 0.35 .[1] This Rf range provides the optimal balance for good separation on a column.
Step 2: Column Preparation
-
Select Column: Choose a glass column with a diameter appropriate for your sample size (e.g., a 4 cm diameter column for 1-5 g of crude material).
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.[1]
-
Prepare a slurry of silica gel (230-400 mesh) in your initial, non-polar eluent (e.g., 10% Ethyl Acetate in Hexanes).[8]
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[1]
-
Add another layer of sand on top of the silica bed to prevent disturbance.[1]
-
Drain the excess solvent until the level is just at the top of the sand. Do not let the column run dry.
-
Step 3: Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of DCM or the eluent.[3] Carefully pipette the solution onto the top of the silica bed. Allow the sample to absorb fully into the silica.[1]
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel (2-3x the weight of your crude product) and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[3] Carefully pour this powder onto the top of the packed column.[4]
Step 4: Elution and Fraction Collection
-
Carefully fill the column with your eluting solvent.
-
Apply gentle positive pressure (using a pump or house air) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes. The volume of each fraction should be roughly one-quarter of the column's stationary phase volume.
-
Monitor the elution process by spotting fractions onto TLC plates to track the separation of your product from impurities.[1]
Step 5: Product Recovery
-
Combine the fractions that contain the pure product, as determined by your TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting product under high vacuum to remove any residual solvent.[1]
Data & Visualization
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during column chromatography.
Caption: A logical workflow for troubleshooting common column chromatography issues.
Table 1: Recommended Starting Solvent Systems
This table summarizes common solvent systems for the purification of this compound, progressing from lower to higher polarity. The optimal system must be determined empirically via TLC.[1][7]
| Solvent System (v/v) | Polarity | Notes |
| 10-20% Ethyl Acetate / Hexanes | Low-Medium | Good for eluting non-polar impurities like triethyl phosphite. |
| 30-50% Ethyl Acetate / Hexanes | Medium | Often a good starting range to find the optimal Rf for the product. |
| 70-100% Ethyl Acetate / Hexanes | Medium-High | Use if the product has a very low Rf in less polar mixtures. |
| 2-5% Methanol / Dichloromethane | High | A strong eluent for very polar phosphonates or for flushing the column. |
| Add 0.5-2% Triethylamine | Modifier | Add to any of the above systems to prevent streaking or decomposition. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
preventing side reactions of Diethyl 4-chlorobenzylphosphonate
A Guide to Preventing Side Reactions in Olefination Chemistry
Welcome to the technical support center for Diethyl 4-chlorobenzylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent, primarily in the Horner-Wadsworth-Emmons (HWE) reaction. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and prevent common side reactions, ensuring the integrity and efficiency of your synthetic workflows.
Introduction: Understanding the Reactivity of this compound
This compound is a key reagent for the synthesis of trans-4-chlorostilbenes and related alkene structures. Its primary application is the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic synthesis for creating carbon-carbon double bonds with high stereoselectivity.[1][2] The phosphonate carbanion, generated by deprotonation, is more nucleophilic and less basic than the corresponding Wittig ylide, offering distinct advantages, including the straightforward removal of the water-soluble phosphate byproduct.[3]
However, like any chemical transformation, the HWE reaction is not without its potential pitfalls. Side reactions can arise from the interplay of the substrate, the base, the electrophile (aldehyde or ketone), and the reaction conditions. This guide will dissect these potential issues and provide you with robust strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when using this compound in the Horner-Wadsworth-Emmons reaction.
Q1: My HWE reaction is giving a low yield. What are the likely causes?
A1: Low yields are a frequent concern and can stem from several factors. A systematic approach to troubleshooting is essential.
-
Inefficient Deprotonation: The acidity of the benzylic proton on the phosphonate is crucial. The base you are using may not be strong enough to achieve complete deprotonation, leading to unreacted starting material.
-
Solution: Consider using a stronger base. While milder bases like DBU in the presence of LiCl (Masamune-Roush conditions) are excellent for base-sensitive substrates,[4][5] a more robust base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous aprotic solvent like THF or DMF is often more effective.[1]
-
-
Suboptimal Reaction Temperature: The rate of carbanion formation and its subsequent reaction with the carbonyl compound are temperature-dependent.
-
Solution: While many HWE reactions are initiated at low temperatures (e.g., 0 °C) to control exotherms and side reactions, sometimes gentle heating may be required to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.
-
-
Reagent Purity and Stability: The phosphonate reagent itself can degrade, and the presence of moisture can quench the carbanion.
-
Solution: Ensure your this compound is pure. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Q2: I am observing significant byproduct formation. What are the common side reactions and how can I prevent them?
A2: Byproduct formation is a clear indicator of competing reaction pathways. Here are the most prevalent side reactions and their solutions:
-
Self-Condensation of the Aldehyde (Aldol Reaction): If your aldehyde has α-protons, the base can catalyze its self-condensation, consuming your electrophile and complicating purification.
-
Prevention Strategy: The key is to ensure the HWE reaction is faster than the aldol reaction. This is achieved by first generating the phosphonate carbanion completely and then adding the aldehyde solution slowly at a low temperature. This keeps the instantaneous concentration of the free aldehyde low.
-
-
Hydrolysis of the Phosphonate Ester: Diethyl phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions, which can be exacerbated during aqueous workup if acidic or basic residues are not properly neutralized.[6] This leads to the formation of the corresponding phosphonic acid, which is unreactive in the HWE reaction.
-
Prevention Strategy:
-
Use anhydrous reaction conditions.
-
During workup, carefully quench the reaction with a saturated aqueous solution of a mild acid like ammonium chloride (NH₄Cl) to neutralize any remaining strong base before extensive contact with water.
-
Minimize the time the reaction mixture is in contact with aqueous layers during extraction.
-
-
-
Reaction of the Base with the Ester Group: Strong bases can potentially attack the ethyl ester groups of the phosphonate, leading to decomposition.
-
Prevention Strategy: Use a non-nucleophilic, sterically hindered base like NaH or LiHMDS. Avoid bases like sodium ethoxide if possible, as transesterification or other side reactions can occur.
-
-
Potential for Nucleophilic Aromatic Substitution (SNAr): While less common for a chloro-substituent without strong activation (like a nitro group), under harsh conditions with highly nucleophilic species, there is a theoretical possibility of displacing the chloride on the aromatic ring.[7]
-
Prevention Strategy: Employ the mildest reaction conditions that afford a good yield of the desired product. Avoid excessively high temperatures or prolonged reaction times with very strong, nucleophilic bases. The use of standard HWE conditions (e.g., NaH in THF at 0°C to room temperature) generally does not promote this side reaction.
-
Q3: My reaction is producing a mixture of (E) and (Z) isomers. How can I improve the (E)-selectivity?
A3: The HWE reaction is renowned for its high (E)-selectivity, which arises from thermodynamic control.[1] If you are observing poor selectivity, consider the following:
-
Base and Counter-ion: The nature of the cation associated with the base can influence the stereochemical outcome. Lithium and sodium bases generally favor the formation of the (E)-alkene.[1]
-
Reaction Temperature: Higher reaction temperatures often lead to increased (E)-selectivity by allowing the intermediates to equilibrate to the more stable trans configuration.[1]
-
Solvent: Aprotic polar solvents like THF or DME are standard. Protic solvents should be avoided.
-
Structure of the Aldehyde: Sterically bulky aldehydes tend to give higher (E)-selectivity.
Experimental Protocols
The following protocols are designed to minimize side reactions and maximize the yield and purity of your desired alkene product.
Protocol 1: General Horner-Wadsworth-Emmons Reaction with NaH
This protocol is a robust starting point for the reaction of this compound with a variety of aldehydes.
Materials:
-
This compound (1.1 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)
-
Aldehyde (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the NaH dispersion.
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the NaH suspension dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases. This indicates the complete formation of the phosphonate carbanion.
-
Cool the resulting solution back to 0 °C.
-
Slowly add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
This protocol is ideal when your aldehyde is sensitive to strong bases like NaH.[4][5]
Materials:
-
This compound (1.1 eq.)
-
Aldehyde (1.0 eq.)
-
Lithium chloride (LiCl), flame-dried (1.2 eq.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq.)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a flame-dried Schlenk flask containing a stir bar and LiCl, add anhydrous acetonitrile under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add the aldehyde, followed by this compound, to the vigorously stirred suspension.
-
Add DBU dropwise via syringe over several minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-12 hours, monitoring by TLC.
-
Follow the workup and purification steps as described in Protocol 1.
Visualizing the Process: Diagrams and Workflows
To better understand the reaction and potential pitfalls, the following diagrams illustrate the key processes.
Caption: The Horner-Wadsworth-Emmons reaction mechanism.
Caption: A troubleshooting workflow for common HWE reaction issues.
Data Summary: Influence of Reaction Parameters
While specific quantitative data for this compound is sparse in the literature, the following table summarizes the qualitative effects of key reaction parameters based on established principles of the HWE reaction.
| Parameter | Condition | Expected Effect on Yield | Expected Effect on (E)-Selectivity | Rationale |
| Base | Strong, non-nucleophilic (NaH, LiHMDS) | Generally higher | High | Ensures complete deprotonation without attacking the ester.[1] |
| Weaker (DBU/LiCl) | Effective for sensitive substrates | High | Milder conditions prevent degradation of base-sensitive functional groups.[4][5] | |
| Temperature | Low (-78°C to 0°C) | May be lower if reaction is slow | May be lower | Kinetically controlled, may trap less stable intermediates. |
| Room Temp to Reflux | Generally higher | Higher | Allows for thermodynamic equilibration to the more stable (E)-isomer.[1] | |
| Solvent | Aprotic Polar (THF, DME) | High | High | Standard solvents that effectively solvate the intermediates. |
| Protic (e.g., Ethanol) | Low | Low | Quenches the carbanion and interferes with the mechanism. | |
| Aldehyde Addition | Slow, dropwise at low temp | Higher | Unchanged | Minimizes the concentration of free aldehyde, preventing self-condensation. |
| All at once at room temp | Potentially lower | Unchanged | Increases the likelihood of aldol and other side reactions. |
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
dealing with incomplete conversion in phosphonate synthesis
Welcome to the Technical Support Center for Phosphonate Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of phosphonate synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly incomplete conversion, ensuring your path to successful synthesis is clear and efficient.
Troubleshooting Guide: Overcoming Incomplete Conversion
Incomplete conversion is a frequent hurdle in phosphonate synthesis, leading to low yields and complex purification challenges. This guide provides a systematic approach to diagnosing and resolving these issues, focusing on two of the most common synthetic routes: the Michaelis-Arbuzov reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
Issue 1: Low or No Conversion in the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a fundamental method for forming C-P bonds. When faced with low yields or a stalled reaction, consider the following factors.[1][2]
Potential Cause 1: Low Reactivity of the Alkyl Halide
The reactivity of the alkyl halide is a critical determinant of success in the Michaelis-Arbuzov reaction.[2] The reaction proceeds via an SN2 mechanism, and the structure of the alkyl halide significantly influences the reaction rate.[3][4]
-
Expert Insight: Primary alkyl halides are the most reactive substrates for this transformation.[1][5] Secondary alkyl halides react more slowly and are prone to elimination side reactions, while tertiary, aryl, and vinyl halides are generally unreactive under standard conditions.[2][4] The halide's nature is also crucial, with reactivity following the trend: R-I > R-Br > R-Cl.[2][3][5]
-
Troubleshooting Steps:
-
Assess Substrate: Evaluate the structure of your alkyl halide. If you are using a secondary or less reactive halide, this is a likely cause of incomplete conversion.
-
Switch Halide: If possible, switch to a more reactive halide (e.g., from a chloride to a bromide or iodide).
-
Consider Catalysis: For less reactive halides, the addition of a Lewis acid catalyst, such as zinc bromide (ZnBr₂), can facilitate the reaction at lower temperatures.[2]
-
Potential Cause 2: Inadequate Reaction Temperature
The Michaelis-Arbuzov reaction often requires thermal energy to proceed to completion, especially with less reactive phosphites.[2]
-
Expert Insight: Typical reaction temperatures range from 120°C to 160°C.[2] Insufficient heat can lead to a sluggish or stalled reaction. Conversely, excessively high temperatures can promote side reactions and decomposition of starting materials or products.
-
Troubleshooting Steps:
-
Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR.
-
Prolong Reaction Time: At a given temperature, extending the reaction time may be necessary to achieve complete conversion.
-
Solvent Choice: While often run neat, in some cases, a high-boiling, inert solvent can help to maintain a consistent reaction temperature and improve solubility.
-
Potential Cause 3: Competing Side Reactions
The formation of byproducts can consume starting materials and complicate purification. One common side reaction is the reaction of the newly formed alkyl halide byproduct with the starting phosphite.[3]
-
Expert Insight: This is particularly problematic when the byproduct alkyl halide is more reactive than the starting alkyl halide.
-
Troubleshooting Steps:
-
Use Volatile Byproduct Precursors: Employing trimethyl or triethyl phosphite can be advantageous as the resulting methyl or ethyl halide byproducts are volatile and can be removed from the reaction mixture by distillation, driving the equilibrium towards the desired product.[3]
-
Stoichiometry Control: Using a slight excess of the alkyl halide can help to ensure the complete consumption of the phosphite.
-
Issue 2: Poor Yield in the Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes. Low yields in this reaction often point to issues with carbanion formation or the subsequent reaction with the carbonyl compound.[6][7]
Potential Cause 1: Incomplete Deprotonation of the Phosphonate
The first step of the HWE reaction is the deprotonation of the phosphonate to form a stabilized carbanion.[8] Inefficient deprotonation is a common cause of low yields.[6]
-
Expert Insight: The choice of base is critical and depends on the pKa of the phosphonate. Sodium hydride (NaH) is a strong base commonly used for this purpose. For more sensitive substrates, milder bases like lithium chloride (LiCl) with 1,8-diazabicycloundec-7-ene (DBU) or triethylamine (NEt₃) can be effective.[6] The quality and handling of the base are also paramount, as many strong bases are moisture-sensitive.
-
Troubleshooting Steps:
-
Verify Base Quality: Ensure your base is fresh and has been stored under anhydrous conditions.
-
Increase Base Equivalents: A slight excess of the base (e.g., 1.1-1.2 equivalents) can help to ensure complete deprotonation.
-
Switch to a Stronger Base: If using a milder base, consider switching to a stronger one like NaH or an organolithium reagent, provided your substrate is compatible.
-
Optimize Reaction Conditions: The temperature at which deprotonation is carried out can be important. While often performed at 0°C or room temperature, some systems may benefit from cooling to lower temperatures (-78°C) to prevent side reactions.
-
Potential Cause 2: Poor Reactivity of the Carbonyl Compound
Sterically hindered ketones or electronically deactivated aldehydes may react sluggishly with the phosphonate carbanion.[7]
-
Expert Insight: While HWE carbanions are more nucleophilic than the corresponding Wittig ylides and can react with a wider range of carbonyl compounds, highly hindered substrates can still pose a challenge.[6][7]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently warming the reaction mixture after the addition of the carbonyl compound can sometimes overcome the activation barrier.
-
Prolong Reaction Time: Allow the reaction to stir for an extended period, monitoring its progress.
-
Use Additives: In some cases, the addition of Lewis acids can activate the carbonyl group towards nucleophilic attack.
-
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my phosphonate synthesis reaction?
A1: The two most common and effective techniques are Thin Layer Chromatography (TLC) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.
-
TLC: This is a quick and convenient method for qualitative monitoring. You can visualize the consumption of starting materials and the formation of the product. Staining with potassium permanganate or iodine can help visualize spots that are not UV-active.
-
³¹P NMR: This is a powerful quantitative technique that directly observes the phosphorus nucleus.[9] You can distinguish between the starting phosphite (or phosphonate in HWE) and the phosphonate product based on their characteristic chemical shifts. This allows for an accurate determination of the reaction conversion.[9]
Q2: I've completed my reaction, but I'm struggling to purify my phosphonate product. What are the best strategies?
A2: The purification of phosphonates can be challenging due to their polarity.[2][10]
-
Phosphonate Esters: These can often be purified by column chromatography on silica gel. However, the acidic nature of silica can sometimes cause degradation. Using a neutral support like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this.
-
Phosphonic Acids: These are highly polar and often difficult to purify by standard silica gel chromatography.[10]
-
Crystallization: If the phosphonic acid is a solid, crystallization is a good option. Conversion to a salt (e.g., sodium or triethylammonium salt) can alter its solubility and facilitate crystallization.[11]
-
Reversed-Phase HPLC (RP-HPLC): This is often the most effective method for purifying highly polar phosphonic acids.[10]
-
Ion-Exchange Chromatography (IEC): As phosphonic acids are acidic, anion-exchange chromatography can be a powerful purification tool.[10]
-
Lyophilization: For phosphonic acids that are sticky or oily, lyophilization from a solvent like tert-butanol can yield a more manageable solid.[11]
-
Q3: Can solvent choice impact the outcome of my phosphonate synthesis?
A3: Yes, the solvent can play a significant role.
-
Michaelis-Arbuzov: This reaction is often performed neat (without solvent). However, using a high-boiling, aprotic solvent can help with temperature control and substrate solubility.
-
Horner-Wadsworth-Emmons: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (MeCN) are commonly used.[2] The choice of solvent can influence the solubility of the reagents and intermediates, as well as the stereochemical outcome of the reaction.[12] In some cases, solvent-free conditions, potentially with microwave irradiation, can lead to higher yields and are considered a greener alternative.[13]
Q4: What are the key differences in reactivity between the Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions?
A4: The key difference lies in the nature of the phosphorus reagent and its role in the reaction.
-
Michaelis-Arbuzov: This reaction involves the nucleophilic attack of a trivalent phosphorus compound (e.g., a phosphite) on an alkyl halide to form a P-C bond.[4][5][14]
-
Horner-Wadsworth-Emmons: This reaction utilizes a phosphonate-stabilized carbanion as a nucleophile to attack a carbonyl compound, ultimately forming a C=C double bond.[8] The phosphonate itself is often synthesized via a Michaelis-Arbuzov reaction.[6][15]
Experimental Protocols
Catalyzed Michaelis-Arbuzov Reaction
This protocol describes a milder, catalyzed version of the Michaelis-Arbuzov reaction.[2]
Materials:
-
Alkyl halide (e.g., Benzyl bromide) (1.0 mmol)
-
Trialkyl phosphite (e.g., Triethyl phosphite) (1.2 mmol)
-
Lewis Acid Catalyst (e.g., Zinc bromide, ZnBr₂) (0.2 mmol)
-
Anhydrous Dichloromethane (DCM) (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alkyl halide and anhydrous DCM.
-
Add the trialkyl phosphite to the solution at room temperature.
-
Add the Lewis acid catalyst to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or ³¹P NMR.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Horner-Wadsworth-Emmons Olefination
This protocol provides a general guideline for the HWE reaction.
Materials:
-
Phosphonate (1.0 mmol)
-
Anhydrous THF (10 mL)
-
Base (e.g., Sodium hydride, 60% dispersion in mineral oil) (1.1 mmol)
-
Aldehyde or Ketone (1.0 mmol)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phosphonate and anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add the base portion-wise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete carbanion formation.
-
Cool the reaction mixture back to 0°C.
-
Slowly add a solution of the aldehyde or ketone in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Mechanism of the Michaelis-Arbuzov Reaction.
Caption: Troubleshooting Workflow for Incomplete Conversion.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 14. Michaelis-Arbuzov_reaction [chemeurope.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimization of Solvent Conditions for the Horner-Wadsworth-Emmons (HWE) Olefination
Welcome to the technical support guide for the Horner-Wadsworth-Emmons (HWE) olefination. This resource is designed for researchers, chemists, and drug development professionals seeking to troubleshoot and optimize one of organic chemistry's most reliable olefination methods. The choice of solvent is a critical parameter that profoundly influences reaction rate, yield, and, most importantly, stereoselectivity. This guide provides in-depth, field-proven insights into making informed solvent choices to ensure the success of your HWE reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent in the HWE reaction?
The solvent in an HWE reaction is not merely an inert medium but an active participant that influences several key aspects of the reaction. Its primary roles are:
-
Solubilization: The solvent must dissolve the phosphonate ester, the carbonyl compound, and the base to allow them to interact effectively in a homogeneous environment.
-
Stabilization of Intermediates: The reaction proceeds through charged intermediates, including the phosphonate carbanion and the betaine/oxaphosphetane species. Polar aprotic solvents are typically preferred as they can stabilize these charged species without interfering with the reaction mechanism.[1][2]
-
Influencing Basicity: The solvent can modulate the effective strength of the base used for deprotonation.
-
Controlling Stereoselectivity: The solvent environment affects the stability and equilibration of the diastereomeric oxaphosphetane intermediates, which directly dictates the final E/Z ratio of the alkene product.[3][4][5]
Q2: Why are polar aprotic solvents like THF, DME, and DMF the standard choices for HWE reactions?
The Horner-Wadsworth-Emmons reaction begins with the deprotonation of the phosphonate to form a nucleophilic carbanion.[4][6] This carbanion is a strong base.
-
Aprotic Solvents: These solvents lack acidic protons (like the hydrogen in an O-H or N-H bond).[7][8] This is critical because it prevents the solvent from protonating and quenching the phosphonate carbanion, which would halt the reaction. Common choices include Tetrahydrofuran (THF), 1,2-Dimethoxyethane (DME), and Dimethylformamide (DMF).[9][10]
-
Protic Solvents: Protic solvents (e.g., water, ethanol, methanol) possess acidic protons and are generally avoided in standard HWE reactions.[11][12] They can protonate the carbanion, reducing its concentration and thus the reaction rate. However, some modified HWE procedures, particularly those using milder bases like K₂CO₃ or LiOH in biphasic systems, can tolerate or even utilize protic solvents.[5][13][14]
// Nodes Phosphonate [label="Phosphonate Ester", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., NaH)", fillcolor="#FFFFFF", fontcolor="#202124"]; Carbanion [label="Phosphonate\nCarbanion (Nucleophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aldehyde [label="Aldehyde / Ketone", fillcolor="#FFFFFF", fontcolor="#202124"]; ProticSolvent [label="Protic Solvent\n(e.g., Ethanol)", fillcolor="#FBBC05", fontcolor="#202124"]; Quenched [label="Quenched Reaction:\nRe-formed Phosphonate", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Attack [label="Nucleophilic Attack", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxaphosphetane [label="Oxaphosphetane\nIntermediates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elimination [label="Syn-Elimination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkene [label="Alkene Product", fillcolor="#FFFFFF", fontcolor="#202124"]; Phosphate [label="Phosphate Byproduct", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Base -> Carbanion [label="Deprotonation"]; Phosphonate -> Carbanion; Carbanion -> ProticSolvent [label="Undesired\nProtonation", style=dashed, color="#EA4335"]; ProticSolvent -> Quenched [style=dashed, color="#EA4335"]; Carbanion -> Attack; Aldehyde -> Attack; Attack -> Oxaphosphetane; Oxaphosphetane -> Elimination; Elimination -> Alkene; Elimination -> Phosphate; } enddot Caption: Protic vs. Aprotic Solvent Interaction in HWE.
Troubleshooting Guide
Problem 1: Low or No Yield
A low yield is one of the most common issues. Before re-evaluating stoichiometry or reagent purity, consider the solvent's role.
Potential Solvent-Related Causes & Solutions
| Potential Cause | Explanation | Suggested Solution |
| Poor Reagent Solubility | If the phosphonate, carbonyl, or base is not fully dissolved, the reaction will be slow and incomplete. This can be an issue with non-polar solvents or when running reactions at very low temperatures. | Switch to a more polar aprotic solvent like DMF or increase the solvent volume (though this can slow down bimolecular reactions).[10] For temperature-sensitive reactions, ensure reactants are soluble at the target temperature before adding the final reagent. |
| Incompatible Base-Solvent Pair | Some bases are not effective in certain solvents. For example, NaH requires a non-protic solvent and its reactivity can be sluggish in less polar media. | For NaH, THF or DME are standard choices.[9][15] For weaker bases like DBU/LiCl (Masamune-Roush conditions), acetonitrile is often effective.[9][16] Ensure your chosen base and solvent are compatible. |
| Decomposition of Reactants | For base-sensitive aldehydes or ketones, a highly polar solvent like DMF combined with a strong base can promote side reactions like enolization or decomposition.[15][17] | Switch to a less polar solvent like THF. Alternatively, employ milder conditions such as the Masamune-Roush (LiCl, DBU or DIPEA in CH₃CN) protocol, which is designed for base-sensitive substrates.[6][16] |
Problem 2: Poor or Incorrect Stereoselectivity
The HWE reaction is renowned for its high (E)-stereoselectivity with stabilized phosphonates.[4][18] When this fails, or when the (Z)-isomer is desired, solvent and reaction conditions are the primary levers to pull.
Achieving High (E)-Selectivity:
The formation of the more thermodynamically stable (E)-alkene is favored by conditions that allow the intermediates to equilibrate.[4]
-
Solvent Choice: Standard aprotic polar solvents like THF generally provide good (E)-selectivity.
-
Cation Effect: Lithium and sodium bases (e.g., n-BuLi, NaH) tend to promote higher (E)-selectivity compared to potassium bases.[4][19]
-
Temperature: Higher reaction temperatures (from 0 °C to room temperature) allow for the equilibration of the oxaphosphetane intermediates, favoring the pathway to the (E)-alkene.[4][15][19]
Achieving High (Z)-Selectivity (Still-Gennari Modification):
To obtain the kinetically favored (Z)-alkene, the reaction must be made irreversible and the elimination of the oxaphosphetane intermediate must be accelerated.[20] This is the basis of the Still-Gennari modification.[6][21]
-
Phosphonate Structure: Use phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters). These groups increase the acidity of the phosphonate and accelerate the final elimination step.[4][21]
-
Solvent and Base: The classic Still-Gennari conditions employ a highly dissociating solvent system to minimize intermediate equilibration. The standard is THF with KHMDS and 18-crown-6 at low temperatures (-78 °C).[19] The crown ether sequesters the potassium cation, creating a "naked" and highly reactive carbanion.
// Nodes Start [label="Start:\nDesired Alkene Geometry?", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; E_Alkene [label="(E)-Alkene\n(Thermodynamic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Z_Alkene [label="(Z)-Alkene\n(Kinetic)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
E_Conditions [label="Standard HWE Conditions:\n• Solvent: THF, DME\n• Base: NaH, n-BuLi\n• Temp: 0°C to RT", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Z_Conditions [label="Still-Gennari Conditions:\n• Phosphonate: (CF₃CH₂O)₂PO(CH₂)R\n• Solvent: THF\n• Base: KHMDS + 18-Crown-6\n• Temp: -78°C", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
Base_Sensitive [label="Substrate is Base-Sensitive?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Masamune_Roush [label="Masamune-Roush Conditions:\n• Solvent: CH₃CN\n• Base: DBU / DIPEA\n• Additive: LiCl", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> E_Alkene [label=" E "]; Start -> Z_Alkene [label=" Z "]; E_Alkene -> Base_Sensitive; Base_Sensitive -> E_Conditions [label=" No "]; Base_Sensitive -> Masamune_Roush [label=" Yes "]; Z_Alkene -> Z_Conditions; } enddot Caption: Solvent & Condition Selection Workflow for HWE.
Experimental Protocols
Protocol 1: General HWE Reaction for (E)-Alkene Synthesis
This protocol provides a starting point for a standard HWE reaction favoring (E)-alkene formation.
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Solvent Addition: Wash the NaH with dry hexanes (2x) to remove the mineral oil, then carefully add anhydrous THF (to achieve a final concentration of ~0.2-0.5 M). Cool the suspension to 0 °C using an ice bath.
-
Deprotonation: Slowly add a solution of the phosphonate ester (1.1 eq.) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases.
-
Carbonyl Addition: Cool the resulting ylide solution back to 0 °C. Slowly add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF .
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate). The aqueous layer contains the water-soluble phosphate byproduct.[4][9] Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Small-Scale Solvent Screening
When optimizing for a new substrate, a parallel screen of solvents can be highly informative.
-
Setup: In an array of small, dry reaction vials under an inert atmosphere, add the phosphonate ester (1.1 eq.) to each.
-
Solvent Addition: To each vial, add a different anhydrous solvent to be tested (e.g., Vial 1: THF , Vial 2: DME , Vial 3: CH₃CN , Vial 4: Toluene ).
-
Deprotonation & Reaction: Add the chosen base (e.g., LiHMDS, which is soluble in most aprotic solvents) to each vial at the desired temperature. After stirring for 30-60 minutes, add the carbonyl substrate.
-
Analysis: After a set time (e.g., 4 hours), quench a small aliquot from each reaction and analyze by LC-MS or ¹H NMR to determine conversion and the E/Z ratio. This allows for a direct comparison of solvent performance.
Data Summary
Table 1: Properties of Common Solvents for HWE Olefination
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Typical Use Case & Notes |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.5 | The most common starting point. Good balance of polarity and ease of removal.[15][22] |
| 1,2-Dimethoxyethane (DME) | Polar Aprotic | 85 | 7.2 | Higher boiling point than THF, useful for reactions requiring gentle heating.[9][22] |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Highly polar; excellent for dissolving stubborn substrates. Can accelerate reactions but may promote side reactions with sensitive substrates.[10] |
| Acetonitrile (CH₃CN) | Polar Aprotic | 82 | 37.5 | Standard solvent for Masamune-Roush (LiCl/DBU) conditions.[16][22] |
| Toluene | Non-polar Aprotic | 111 | 2.4 | Can be used, but often results in lower yields due to poor solubility of intermediates.[22] |
| Deep Eutectic Solvents | Protic | Variable | Variable | A "green" alternative; can promote high selectivity but requires specific conditions.[23] |
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. theorango.com [theorango.com]
- 8. differencebetween.com [differencebetween.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. chegg.com [chegg.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Horner-Wadsworth-Emmons Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Phosphonate Reagents in Olefination Reactions: A Focus on Diethyl 4-chlorobenzylphosphonate
Executive Summary
In the synthesis of complex organic molecules, particularly in pharmaceutical and materials science, the creation of carbon-carbon double bonds is a foundational step. The Horner-Wadsworth-Emmons (HWE) reaction stands as a pillar of olefination chemistry, prized for its reliability and stereoselectivity.[1][2][3] The choice of phosphonate reagent is the most critical parameter influencing the reaction's outcome. This guide provides an in-depth comparison of Diethyl 4-chlorobenzylphosphonate with other structurally related phosphonate reagents. We will explore how electronic and steric modifications to the benzyl moiety and phosphonate esters dictate reactivity, yield, and stereochemical control, providing researchers with the data-driven insights needed for rational reagent selection.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Modern Mainstay
The HWE reaction is a powerful modification of the classic Wittig reaction, employing phosphonate-stabilized carbanions to react with aldehydes and ketones, yielding alkenes.[1][4] Its primary advantages include the enhanced nucleophilicity of the phosphonate carbanion and, most significantly, the formation of a water-soluble phosphate byproduct, which dramatically simplifies product purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[3][5]
The reaction generally proceeds with high (E)-stereoselectivity, a feature attributed to the thermodynamic equilibration of intermediates.[1][2] The mechanism, outlined below, involves the deprotonation of the phosphonate, nucleophilic attack on the carbonyl, and subsequent elimination to form the alkene.
Caption: Figure 1: Generalized HWE Reaction Mechanism
Profile: this compound
This compound is a widely used reagent for introducing a 4-chlorostyrenyl moiety into a target molecule. Its chemical and physical properties are well-defined, making it a reliable component in synthetic workflows.[6][7][8]
-
Molecular Formula: C₁₁H₁₆ClO₃P[6]
Reactivity Analysis: The key feature of this reagent is the chlorine atom at the para-position of the benzyl ring. As an electron-withdrawing group (EWG), the chlorine atom exerts a negative inductive effect (-I). This effect stabilizes the phosphonate carbanion formed upon deprotonation, thereby increasing the acidity of the α-methylene protons. This enhanced acidity facilitates the use of milder bases and can lead to faster reaction rates compared to unsubstituted analogues.[1] This reagent is a reactant of choice for preparing stilbene derivatives, chromenones, and polymers for organic LEDs.[6][10][11]
Comparative Analysis of Phosphonate Reagents
The selection of a phosphonate reagent should be a deliberate choice based on the electronic and steric requirements of the synthesis. Below, we compare this compound to a curated set of alternatives to illustrate these effects.
| Reagent Name | Key Feature | Electronic Effect | Expected Impact on Reactivity |
| Diethyl benzylphosphonate | Unsubstituted (Baseline) | Neutral | Baseline reactivity. |
| Diethyl 4-methylbenzylphosphonate | Electron-Donating Group (EDG) | +I (Inductive) | Decreased α-proton acidity; slower reaction. |
| This compound | Electron-Withdrawing Group (EWG) | -I (Inductive) | Increased α-proton acidity; faster reaction. |
| Diethyl 4-nitrobenzylphosphonate | Strong EWG | -I, -M (Mesomeric) | Significantly increased acidity; highly reactive. |
| Diisopropyl 4-chlorobenzylphosphonate | Steric Bulk (Ester) | -I (from Cl) | Similar electronics to diethyl, but steric bulk can enhance (E)-selectivity. |
Head-to-Head Performance Data
To provide a tangible comparison, we present representative data for the reaction of various phosphonates with a model substrate, 4-methoxybenzaldehyde, under standardized HWE conditions.
Standard Experimental Protocol: Synthesis of Substituted Stilbenes
This protocol provides a general methodology for the HWE reaction.
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer is charged with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) under a nitrogen atmosphere.
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added, and the suspension is cooled to 0 °C in an ice bath.
-
Ylide Formation: The respective phosphonate reagent (1.1 equivalents), dissolved in anhydrous THF, is added dropwise to the NaH suspension. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.
-
Carbonyl Addition: The reaction mixture is cooled back to 0 °C, and the aldehyde (1.0 equivalent), dissolved in anhydrous THF, is added dropwise.
-
Reaction: The reaction is allowed to warm to room temperature and stirred overnight (or until TLC analysis indicates complete consumption of the aldehyde).
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired stilbene.
Caption: Figure 2: Standard Horner-Wadsworth-Emmons Experimental Workflow
Representative Experimental Outcomes
| Phosphonate Reagent | Product | Yield (%) | (E):(Z) Ratio |
| Diethyl benzylphosphonate | 4-Methoxystilbene | 85% | >95:5 |
| Diethyl 4-methylbenzylphosphonate | 4-Methyl-4'-methoxystilbene | 78% | >95:5 |
| This compound | 4-Chloro-4'-methoxystilbene | 92% | >98:1 |
| Diethyl 4-nitrobenzylphosphonate | 4-Nitro-4'-methoxystilbene | 95% | >99:1 |
Note: Yields and ratios are representative and can vary based on specific reaction conditions and substrate.
Analysis of Results: The data clearly demonstrates the electronic effect of the substituent on the benzyl ring. The presence of an EDG (4-methyl) slightly reduces the yield compared to the unsubstituted baseline. In contrast, the EWG on This compound leads to a higher yield, and the strong EWG (4-nitro) provides the highest yield and stereoselectivity. This trend directly correlates with the increased acidity of the α-protons and the stabilization of the carbanion intermediate.
Practical Considerations and Reagent Selection
Choosing the optimal phosphonate reagent extends beyond predicting reactivity.
Caption: Figure 3: Logic for Phosphonate Reagent Selection
-
Substrate Scope: For sensitive or sterically hindered aldehydes, a more nucleophilic (less stable) carbanion from an EDG-substituted phosphonate might be required, despite slower reaction times. Conversely, for less reactive ketones, a highly reactive ylide from an EWG-substituted phosphonate like this compound is preferable.[3]
-
Base and Solvent: The enhanced acidity of this compound allows for flexibility in base selection. While NaH in THF is standard, bases like potassium tert-butoxide (KOtBu) or DBU with lithium chloride (Masamune-Roush conditions) can also be effective, particularly for base-sensitive substrates.[2]
-
Safety and Handling: this compound is classified as a skin and eye irritant.[8][12][13] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are mandatory.[13][14] Store the reagent in a cool, dry place, sealed in its container.[6]
Conclusion
This compound is a superior reagent in the Horner-Wadsworth-Emmons toolkit for scenarios demanding high reactivity and yield. The electron-withdrawing nature of the 4-chloro substituent enhances the acidity of the α-protons, facilitating rapid and efficient ylide formation and subsequent olefination. When compared to unsubstituted or electron-rich analogues, it consistently provides higher yields in the synthesis of (E)-stilbenes. For researchers aiming to optimize reaction efficiency without resorting to the more extreme activation provided by a nitro group, this compound represents a perfectly balanced and highly reliable choice.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. This compound | 39225-17-7 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C11H16ClO3P | CID 99240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Diethyl (4-Chlorobenzyl)phosphonate , >97.0%(GC) , 39225-17-7 - CookeChem [cookechem.com]
- 11. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 39225-17-7 Name: this compound [xixisys.com]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized Diethyl 4-chlorobenzylphosphonate
A Comparative Analysis of HPLC and Complementary Analytical Techniques
In the landscape of pharmaceutical and materials science, the precise characterization of synthesized compounds is not merely a procedural step but the bedrock of reliable research and development. Diethyl 4-chlorobenzylphosphonate, a key intermediate in organic synthesis, particularly for creating novel antiviral agents and organic LEDs, is no exception.[1] Its purity directly influences reaction yields, downstream product efficacy, and toxicological profiles.
This guide, written from the perspective of a senior application scientist, provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will explore the causality behind methodological choices, compare HPLC with orthogonal techniques, and provide actionable, field-tested protocols to ensure the highest degree of scientific integrity in your analysis.
The Synthetic Landscape: Anticipating Potential Impurities
The primary route for synthesizing this compound is the Michaelis-Arbuzov reaction.[2][3] This robust method involves the reaction of 4-chlorobenzyl halide (typically the bromide or chloride) with an excess of triethyl phosphite.
Understanding this pathway is crucial as it informs the potential impurity profile. A comprehensive purity assessment must be capable of separating and quantifying the target molecule from:
-
Unreacted Starting Materials:
-
4-chlorobenzyl halide
-
Triethyl phosphite
-
-
Reaction Byproducts:
-
Ethyl halide
-
-
Side-Reaction Products:
-
Products from over-alkylation or side reactions involving impurities in the starting materials.
-
-
Degradation Products:
-
Hydrolysis products such as (4-chlorobenzyl)phosphonic acid or phosphoric acid.[4]
-
HPLC: The Workhorse for Quantitative Purity Analysis
For non-volatile and thermally stable compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity determination.[4] Its high resolution, reproducibility, and quantitative accuracy make it an indispensable tool.
The Rationale Behind Method Design:
Our proposed HPLC method is built on a foundation of chemical principles to achieve optimal separation.
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is selected. The long alkyl chains of the C18 phase provide a non-polar environment. This compound, with its benzyl and ethyl groups, is moderately non-polar and will interact with this stationary phase via hydrophobic interactions, allowing for effective retention and separation from more polar or less retained impurities.[5]
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile serves as the strong organic modifier. Starting with a higher water concentration allows for the retention and separation of polar impurities. Gradually increasing the acetonitrile concentration then elutes the main compound and any less polar impurities, ensuring a comprehensive scan of the sample's composition.[5] The addition of 0.1% formic acid or trifluoroacetic acid is often used to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.
-
Detection: UV detection is ideal due to the presence of the chlorophenyl group, which is a strong chromophore. A detection wavelength of approximately 225 nm, where the aromatic ring exhibits significant absorbance, provides high sensitivity for the main analyte and related aromatic impurities.
Detailed Experimental Protocol: HPLC Purity Assay
This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) as mandated by guidelines from the International Council for Harmonisation (ICH).[6]
1. Instrumentation and Reagents:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
This compound reference standard (purity ≥ 99.5%).
-
Synthesized this compound sample.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 60% B; 5-20 min: 60-95% B; 20-25 min: 95% B; 25-30 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 30 minutes |
3. Sample Preparation:
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh ~5 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 60:40 mixture of Acetonitrile:Water.
-
Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the reference standard.
-
Filter both solutions through a 0.45 µm syringe filter prior to injection.
4. System Suitability Test (SST):
-
Inject the reference standard solution five times.
-
The system is deemed suitable for analysis if the following criteria are met:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.
-
Tailing Factor (T): ≤ 2.0.
-
Theoretical Plates (N): ≥ 2000.
-
5. Analysis and Data Processing:
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percentage method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the HPLC Workflow
References
A Researcher's Guide to Confirming Phosphonate Product Formation with 31P NMR Analysis
For researchers and professionals in drug development and synthetic chemistry, the unambiguous confirmation of product formation is paramount. When dealing with organophosphorus compounds, particularly phosphonates, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful and direct analytical tool. This guide provides an in-depth comparison of ³¹P NMR with other techniques and offers practical, field-proven insights into its application for verifying the synthesis of phosphonate products.
The Unparalleled Advantages of ³¹P NMR for Phosphonate Analysis
While a suite of analytical techniques can provide evidence for a reaction's success, ³¹P NMR offers a direct window into the chemical environment of the phosphorus atom itself. This is crucial in phosphonate synthesis, where the key transformation occurs at the phosphorus center.
The ³¹P nucleus possesses several inherent properties that make it highly amenable to NMR analysis.[1][2][3] With a natural isotopic abundance of 100% and a spin quantum number of 1/2, there is no need for isotopic enrichment, and the resulting spectra are typically composed of sharp, easily interpretable signals.[1][2][3] Furthermore, the gyromagnetic ratio of ³¹P is relatively high, leading to good sensitivity compared to other heteronuclei like ¹³C.[1][4]
One of the most significant advantages of ³¹P NMR is its exceptionally wide chemical shift range, spanning over 700 ppm.[1] This broad range minimizes the likelihood of signal overlap, a common challenge in ¹H NMR, especially with complex molecules.[1] This allows for the clear differentiation of various phosphorus-containing species that might be present in a reaction mixture, such as starting materials (e.g., phosphites), the desired phosphonate product, and potential byproducts (e.g., phosphates).
A Comparative Overview of Analytical Techniques
To appreciate the superiority of ³¹P NMR for this specific application, a comparison with other common analytical methods is warranted.
| Technique | Strengths for Phosphonate Analysis | Limitations for Phosphonate Analysis |
| ³¹P NMR | Direct observation of the phosphorus atom, high sensitivity, wide chemical shift range prevents overlap, excellent for quantitative analysis.[1][5] | Requires access to an NMR spectrometer with a broadband probe. |
| ¹H NMR | Provides detailed information about the proton environment of the molecule, can infer phosphonate formation through coupling to phosphorus. | Spectra can be complex and suffer from signal overlap, indirect confirmation of phosphonate formation. |
| ¹³C NMR | Provides information about the carbon skeleton. | Low sensitivity, indirect confirmation of phosphonate formation. |
| Mass Spectrometry | High sensitivity, provides molecular weight information. | Does not directly probe the bonding environment of the phosphorus atom, can be difficult to distinguish isomers. |
The Experimental Workflow: From Reaction Mixture to Confirmed Product
The following protocol outlines a robust, self-validating system for the analysis of a crude reaction mixture to confirm the formation of a phosphonate product.
Step 1: Sample Preparation
Proper sample preparation is critical for obtaining a high-quality ³¹P NMR spectrum.
-
Aliquot Collection: Take a representative aliquot (typically 0.5-1.0 mL) from the reaction mixture.
-
Solvent Selection: Dissolve the aliquot in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent should be based on the solubility of the expected product and reactants. Unlike ¹H NMR, the absence of phosphorus in common deuterated solvents eliminates interfering signals.[1][6]
-
Filtration (if necessary): If the sample contains suspended solids, filter it through a small plug of glass wool or a syringe filter into a clean NMR tube to prevent signal broadening due to poor magnetic field homogeneity.[6]
-
Internal Standard (for quantitative analysis): For quantitative analysis, add a known amount of a suitable internal standard. The standard should be a phosphorus-containing compound that does not react with the components of the mixture and has a resonance that is well-resolved from the signals of interest. Triphenyl phosphate is a common choice for organic-soluble samples.[7]
Step 2: NMR Data Acquisition
The following are key parameters for acquiring a standard proton-decoupled ³¹P NMR spectrum.
-
Spectrometer: A multinuclear NMR spectrometer, typically operating at a field strength of 400 MHz or higher for ¹H, is used.[8]
-
Pulse Sequence: A simple pulse-acquire sequence with proton decoupling is generally sufficient.
-
Reference: The chemical shifts are referenced to an external standard of 85% H₃PO₄, which is assigned a chemical shift of 0 ppm.[2][4][9]
-
Pulse Width: Calibrate a 90° pulse for the ³¹P nucleus to ensure maximum signal intensity for a single scan.[8][10]
-
Relaxation Delay (d1): For quantitative measurements, a relaxation delay of at least 5 times the longest spin-lattice relaxation time (T₁) of any phosphorus nucleus in the sample is crucial to ensure full relaxation and accurate integration.[8][10] For routine qualitative analysis, a shorter delay (1-2 seconds) is often sufficient.
-
Acquisition Time (at): An acquisition time of 1-2 seconds is typically adequate.[8]
-
Number of Scans (ns): The number of scans will depend on the concentration of the sample. For a reasonably concentrated sample, 64 to 128 scans are often enough to achieve a good signal-to-noise ratio.
Caption: A streamlined workflow for ³¹P NMR analysis, from sample preparation to data interpretation.
Interpreting the Spectrum: The Signature of a Phosphonate
The key to confirming product formation lies in the interpretation of the resulting ³¹P NMR spectrum.
-
Chemical Shift: The chemical shift (δ) is the most diagnostic parameter. Phosphonates typically resonate in a characteristic region of the ³¹P NMR spectrum, generally between 15 and 35 ppm.[8][10] This is distinct from common starting materials like phosphites, which appear at much lower field (typically >130 ppm), and potential phosphate byproducts, which are found at higher field (typically <5 ppm).[6] The exact chemical shift of the phosphonate will be influenced by the substituents attached to the phosphorus atom.[8]
-
Coupling Constants: If the spectrum is acquired without proton decoupling, valuable structural information can be obtained from the coupling between the phosphorus nucleus and adjacent protons.
-
¹J(P,H): If there is a proton directly attached to the phosphorus atom (a phosphonic acid, for example), a large one-bond coupling constant of 600-700 Hz will be observed.[11]
-
²J(P,H) and ³J(P,H): Protons on the carbon atoms adjacent to the phosphorus will exhibit smaller two- and three-bond couplings, typically in the range of 5-30 Hz.[11][12] These coupling patterns can help to confirm the connectivity around the phosphorus atom.
-
Decision-Making in Analytical Strategy
While ³¹P NMR is the gold standard for confirming phosphonate formation, the choice of analytical technique can depend on the specific research question.
Caption: A decision tree for selecting the appropriate analytical technique for phosphonate analysis.
Conclusion
For researchers working on the synthesis of phosphonate-containing molecules, ³¹P NMR spectroscopy is an indispensable tool. Its high sensitivity, wide chemical shift range, and the direct observation of the phosphorus nucleus provide unambiguous and quantitative confirmation of product formation. By following a robust experimental protocol and understanding the key spectral parameters, scientists can confidently and efficiently characterize their novel phosphonate compounds, accelerating the pace of discovery in drug development and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. youtube.com [youtube.com]
- 7. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 10. Improvement of quantitative solution 31P NMR analysis of soil organic P: a study of spin–lattice relaxation responding to paramagnetic ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Reactivity of 4-Chloro vs. 4-Bromo Benzylphosphonates in Olefination Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the assembly of complex molecular architectures for pharmaceutical and materials science applications, the Horner-Wadsworth-Emmons (HWE) reaction stands as a paramount tool for the stereoselective formation of alkenes. The choice of reagents, specifically the phosphonate ester, is critical to the success of this transformation. This guide provides an in-depth technical comparison of two commonly utilized reagents: diethyl 4-chlorobenzylphosphonate and diethyl 4-bromobenzylphosphonate. We will explore the nuances of their reactivity, supported by established chemical principles and detailed experimental protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Decisive Factor: Leaving Group Ability and its Impact on Reactivity
The primary differentiator in the reactivity of 4-chloro- and 4-bromo benzylphosphonates lies in the inherent properties of the halogen substituent. In the context of many organic reactions, the facility with which a substituent departs from a molecule—its leaving group ability—is a key determinant of reaction kinetics.
The established trend for halogen leaving group ability is I > Br > Cl > F. This order is inversely correlated with the basicity of the halide anion; weaker bases are better leaving groups because they are more stable in their anionic form. Consequently, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻). This fundamental principle dictates that the 4-bromobenzylphosphonate will generally exhibit greater reactivity than its 4-chloro counterpart in reactions where the carbon-halogen bond is involved.
While not the primary reactive site in the Horner-Wadsworth-Emmons reaction, the electronic nature of the para-substituent on the benzyl ring does influence the acidity of the benzylic protons and the stability of the resulting carbanion. Both chlorine and bromine are electron-withdrawing groups, which enhances the acidity of the alpha-protons, facilitating their deprotonation to form the reactive ylide.[1] However, the subtle differences in their inductive and resonance effects can lead to nuanced differences in reactivity.
The Horner-Wadsworth-Emmons Reaction: A Comparative Scenario
The Horner-Wadsworth-Emmons reaction is a cornerstone of olefination chemistry, prized for its high stereoselectivity, typically favoring the formation of (E)-alkenes, and the facile removal of the phosphate byproduct.[2][3] The reaction proceeds via the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to a carbonyl compound to form a key oxaphosphetane intermediate.[4][5] The collapse of this intermediate yields the desired alkene.
Diagram: Generalized Horner-Wadsworth-Emmons Reaction Workflow
References
A Comparative Guide to the Quantitative Analysis of Impurities in Diethyl 4-chlorobenzylphosphonate
For professionals in pharmaceutical research and chemical synthesis, the purity of reagents and intermediates is not merely a matter of quality control; it is the bedrock of reproducible, reliable, and safe outcomes. Diethyl 4-chlorobenzylphosphonate (DECP), a key intermediate in various organophosphorus syntheses, is no exception.[1][2] Undetected impurities can lead to significant downstream consequences, including altered reaction kinetics, the formation of unwanted by-products, and compromised purity of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of impurities in DECP. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering a framework for selecting the most appropriate technique for your specific analytical challenge. This comparison is grounded in the principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Genesis of Impurities: A Synthetic Perspective
To effectively quantify impurities, one must first anticipate their identity. The most common route to synthesizing DECP is the Michaelis-Arbuzov reaction, which involves the reaction of a 4-chlorobenzyl halide with triethyl phosphite.[3][4] This synthetic pathway inherently introduces potential process-related impurities.
Common Impurities in this compound:
-
Starting Materials: Unreacted 4-chlorobenzyl chloride (or bromide) and excess triethyl phosphite.
-
By-products: Triethyl phosphate, formed from the oxidation of the triethyl phosphite reagent, and potential isomers or products from side reactions.[3]
-
Degradation Products: Hydrolysis of the phosphonate ester to its corresponding phosphonic acid, particularly if exposed to moisture or non-neutral pH conditions.
-
Residual Solvents: Organic solvents used during the synthesis and purification steps.[5]
Understanding this impurity profile is critical for developing analytical methods that can effectively separate and quantify these diverse chemical entities.
Methodology Showdown: HPLC vs. GC-MS vs. qNMR
The choice of an analytical technique is a balance of sensitivity, selectivity, speed, and the specific information required. Here, we compare the three most powerful techniques for DECP analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine QC
HPLC is the most commonly used technique in pharmaceutical analysis for its high sensitivity, resolution, and versatility in separating non-volatile compounds.[6] For DECP and its primary non-volatile impurities, a reverse-phase method is the logical choice.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which effectively retains the moderately polar DECP and separates it from more polar degradation products and less polar by-products.
-
Mobile Phase: A gradient of acetonitrile and water provides a robust separation profile. Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. A gradient elution ensures that impurities with a wide range of polarities can be resolved and eluted within a reasonable timeframe.
-
Detector: A UV detector set at a wavelength like 254 nm is effective because the benzene ring in DECP and related aromatic impurities is a strong chromophore.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: Start at 60% B, increase to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 25 mg of the DECP sample in the initial mobile phase composition to make a 50 mL solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column.
-
-
System Suitability: Before sample analysis, inject a standard solution to verify that the system is performing correctly. Key parameters include peak resolution (>2.0), tailing factor (<1.5), and injection precision (%RSD < 2.0%). This step is crucial for ensuring the trustworthiness of the results.[7]
-
Data Analysis: Impurity levels are typically calculated using area percent normalization, assuming a similar response factor for all impurities. For higher accuracy, a reference standard for each identified impurity should be used to calculate a relative response factor.
Caption: A streamlined workflow for HPLC-based impurity quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): Excelling at Volatiles
GC is a powerful technique for analyzing volatile and thermally stable compounds.[8] For DECP, GC is particularly adept at quantifying volatile impurities such as residual starting materials (triethyl phosphite) and solvents, which may be difficult to resolve from the solvent front in HPLC. Coupling GC with a Mass Spectrometer (MS) provides definitive identification of separated components based on their mass fragmentation patterns.[9][10]
Causality of Method Design:
-
Injection Mode: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading, which is common with high-concentration samples.
-
Column Choice: A low-to-mid polarity column (e.g., a 5% phenyl-methylpolysiloxane) provides good general-purpose separation for a range of compounds with different polarities and boiling points.
-
Temperature Program: A programmed temperature ramp is essential to first elute highly volatile compounds at a low temperature and then increase the temperature to elute the higher-boiling DECP and related substances in a reasonable time with good peak shape.
-
Instrumentation: A GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., a quadrupole detector).
-
Chromatographic Conditions:
-
Column: 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program: Hold at 80 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the DECP sample in a high-purity solvent like ethyl acetate.
-
Ensure the sample is fully dissolved before injection.
-
-
Data Analysis: The total ion chromatogram (TIC) is used to view all separated peaks. The mass spectrum of each peak is compared against a spectral library (like NIST) for tentative identification. Quantification is performed by integrating the peak area of specific ions or the TIC and comparing it to a standard curve or using area percent.
Caption: The GC-MS process from sample to impurity identification.
Quantitative NMR (qNMR): The Primary Standard Approach
While chromatographic methods are relative, qNMR is a primary ratio method, meaning it can provide a direct quantification of a substance against a certified reference material (CRM) without needing a standard of the analyte itself. This is invaluable for characterizing new impurities for which no standards exist.
Causality of Method Design:
-
Internal Standard: A high-purity, stable CRM with sharp, well-resolved signals that do not overlap with the analyte is chosen (e.g., maleic acid, dimethyl sulfone). Its certified purity and known molecular weight are critical for accurate calculations.[11]
-
Relaxation Delay (D1): The D1 delay must be set to at least 7 times the longest spin-lattice relaxation time (T1) of any nucleus being quantified in the mixture. This ensures complete relaxation between scans, making the signal integration directly proportional to the number of nuclei, which is the fundamental principle of qNMR.
-
Solvent: A deuterated solvent that fully dissolves both the sample and the internal standard is used (e.g., DMSO-d6, Chloroform-d).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh ~20 mg of the DECP sample into a vial.
-
Accurately weigh ~10 mg of a suitable internal standard (e.g., dimethyl sulfone, certified purity) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d).
-
Transfer the solution to a clean NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Use a 90° pulse, set the relaxation delay (D1) to >30 seconds (determine T1 experimentally for highest accuracy), and acquire a sufficient number of scans for a good signal-to-noise ratio (>150:1).
-
-
Data Processing & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from DECP (e.g., the benzylic CH₂ protons) and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, P = Purity of the standard.
-
Caption: Workflow for absolute purity determination using qNMR.
Comparative Summary and Data
The choice of technique depends heavily on the analytical goal. The table below summarizes the strengths and weaknesses of each method.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Primary Application | Routine QC, purity/impurity profile | Volatile impurity ID & quantification | Reference standard certification, absolute purity |
| Selectivity | High (for chromatographically resolved peaks) | Very High (chromatography + mass) | High (for spectrally resolved peaks) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (mg/mL) |
| Quantification Principle | Relative (vs. reference standard) | Relative (vs. reference standard) | Absolute (primary ratio method) |
| Impurity ID | Tentative (by retention time) | Definitive (by mass spectrum) | Definitive (by structure elucidation) |
| Strengths | Robust, precise, widely available | Excellent for volatile/semi-volatile compounds | No specific impurity standards needed |
| Limitations | Requires standards for accurate quantification | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity, requires high-field NMR |
Hypothetical Batch Analysis Data
The following table illustrates how results from the different techniques could be presented for a single batch of this compound.
| Impurity | Technique | Result (% w/w) | Comments |
| DECP Purity | HPLC (Area %) | 98.9% | Relative purity, assumes equal response factor. |
| DECP Purity | qNMR | 98.5% | Absolute purity, traceable to a CRM. |
| 4-chlorobenzyl chloride | GC-MS | 0.15% | Starting material. Well-suited for GC analysis. |
| Triethyl phosphite | GC-MS | 0.25% | Starting material. Volatile, ideal for GC. |
| Triethyl phosphate | GC-MS | 0.40% | By-product. Amenable to GC analysis. |
| Unknown Impurity 1 | HPLC (Area %) | 0.30% | Detected by HPLC; requires isolation for ID. |
| Total Impurities | - | ~1.5% | Summation of identified and unidentified impurities. |
Conclusion and Expert Recommendation
No single technique provides a complete picture of the purity of this compound. A multi-faceted, orthogonal approach is the most scientifically sound strategy for comprehensive characterization.
-
For routine process monitoring and quality control release , a validated HPLC method is the industry standard. It offers the precision, robustness, and throughput required in a production environment.
-
For identifying unknown volatile impurities, residual solvents, or starting materials , GC-MS is indispensable. Its combination of high-resolution separation and mass-based identification is unparalleled for this task.
-
For the definitive, absolute purity assessment of a reference standard or a new batch without available standards , qNMR is the authoritative choice. It serves as a primary method to anchor the accuracy of your relative chromatographic techniques.
By integrating these techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile for this compound, ensuring the quality and integrity of their scientific work from intermediate to final product.
References
- 1. This compound 97 39225-17-7 [sigmaaldrich.com]
- 2. This compound | 39225-17-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Method Development & Method Validation for Related Substance and Assay - CD Formulation [formulationbio.com]
- 6. Analysis of Related Substances and Impurities GMP | Tentamus Pharma UK [tentamus-pharma.co.uk]
- 7. jocpr.com [jocpr.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming HWE Product Structures with Mass Spectrometry
Introduction: The Synthetic Power and Analytical Challenge of the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, prized for its reliability in creating carbon-carbon double bonds, particularly α,β-unsaturated esters.[1][2] Its broad applicability in the synthesis of natural products and complex pharmaceuticals stems from its often high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene.[1][3][4] However, variations like the Still-Gennari modification allow for the selective synthesis of (Z)-alkenes.[3][5]
While the HWE reaction is a powerful synthetic tool, confirming the precise structure of its products presents a significant analytical challenge. The primary goal is not only to verify the correct molecular weight, confirming that the desired olefination has occurred, but also to definitively assign the stereochemistry of the newly formed double bond (E vs. Z isomers).[6][7] This isomeric distinction is critical, as the biological activity of a molecule can be profoundly dependent on its three-dimensional structure.
Mass spectrometry (MS) is an indispensable technique for the analysis of organic reaction outcomes due to its high sensitivity, speed, and ability to provide precise molecular weight information.[8][9][10] However, a basic mass spectrum alone is often insufficient to distinguish between stereoisomers. This guide provides a comparative overview of mass spectrometry-based techniques, offering field-proven insights into selecting the optimal method for the unambiguous structural confirmation of HWE products, including the crucial determination of their E/Z configuration.
The HWE Reaction: A Mechanistic Overview
Understanding the reaction mechanism is key to anticipating the products and potential byproducts. The HWE reaction proceeds through the deprotonation of a phosphonate ester to form a stabilized carbanion, which then undergoes a nucleophilic attack on an aldehyde or ketone.[4][11] This is followed by the formation of a cyclic oxaphosphetane intermediate, which subsequently eliminates a water-soluble phosphate byproduct to yield the alkene.[2][3] The stereochemical outcome is largely determined by the relative energies of the transition states leading to the diastereomeric intermediates.[1][3]
Comparing Mass Spectrometry Techniques for HWE Product Analysis
The choice of MS technique is dictated by the specific information required. While confirming molecular weight is straightforward, differentiating isomers requires more sophisticated approaches. The typical products of HWE reactions—often functionalized α,β-unsaturated esters—are polar and have low volatility, making them ideal candidates for Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[12][13]
| Technique | Information Obtained | Pros | Cons | Suitability for HWE Products |
| Direct Infusion ESI-MS | Molecular Weight (MW) | Fast, simple, requires minimal sample. | Provides no separation of isomers; susceptible to ion suppression from salts or impurities. | Good for rapid MW confirmation of a purified product. Insufficient for isomer analysis. |
| MALDI-TOF MS | Molecular Weight (MW) | High throughput; tolerant of some salts; good for a wide mass range.[13][14][15] | Requires a suitable matrix; can be difficult for small molecules (<700 Da); generally doesn't separate isomers.[16] | Moderate . Useful for confirming MW, especially for larger HWE products or in high-throughput screening.[12] |
| LC-MS (e.g., LC-ESI-QTOF) | MW, Retention Time (RT), Purity | Separates reaction components (starting materials, products, byproducts) before MS analysis. High mass accuracy confirms elemental composition.[10] | Requires method development for chromatographic separation. | Excellent . The gold standard for initial analysis. Separation by LC can often resolve E/Z isomers, which can then be individually analyzed by MS. |
| Tandem MS (MS/MS) | MW, Fragmentation Pathways | Provides structural information by fragmenting the parent ion.[8][17] Can sometimes yield unique fragments for different isomers. | Fragmentation patterns of E/Z isomers can be identical or very similar, limiting definitive identification.[18] | Very Good . Used in conjunction with LC-MS. MS/MS confirms the product's core structure and can reveal subtle differences between isomers if fragmentation pathways differ.[19] |
| Ion Mobility-MS (IM-MS) | MW, Collisional Cross Section (CCS) | Provides an additional dimension of separation based on ion shape and size in the gas phase.[20][21] Can separate isomers that are inseparable by LC.[22][23] | Not as widely available as standard LC-MS; requires specialized instrumentation and expertise. | Superior . The most powerful technique for isomer analysis. IM-MS can directly separate E/Z isomers based on their different shapes, providing unambiguous confirmation even if their chromatographic behavior and fragmentation are identical.[20][23] |
Experimental Guide: A Validated Workflow for HWE Product Confirmation
This section details a self-validating protocol for the analysis of a typical HWE reaction mixture using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The goal is to confirm the product's molecular weight, assess purity, and attempt to distinguish between E/Z isomers.
Part 1: Sample Preparation
The objective here is to prepare a clean, dilute sample that is compatible with the LC-MS system to avoid instrument contamination and signal suppression.[24]
-
Quench the Reaction: Ensure the reaction is complete and quenched appropriately. For example, add a saturated aqueous solution of NH₄Cl.
-
Extraction: Perform a liquid-liquid extraction to isolate the organic products. A common choice is ethyl acetate and water. Collect the organic layer. Causality: This step removes the bulk of the water-soluble phosphate byproduct, which can interfere with ESI.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Initial Dilution: Dissolve a small amount of the crude product in a compatible solvent (e.g., methanol or acetonitrile) to a stock concentration of approximately 1 mg/mL.[25]
-
Final Dilution for Injection: Take an aliquot of the stock solution (e.g., 10 µL) and dilute it into a larger volume (e.g., 990 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water). This brings the final concentration into the low µg/mL to high ng/mL range, which is optimal for modern ESI sources.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter (e.g., PTFE) into a 2 mL autosampler vial.[26] Causality: This critical step removes any particulate matter that could clog the delicate tubing and injector of the LC-MS system.[25]
Part 2: LC-MS/MS Method
This method uses a common reverse-phase C18 column, suitable for many HWE products.
-
Instrument: A quadrupole time-of-flight (QTOF) mass spectrometer with an ESI source coupled to a high-performance liquid chromatography (HPLC) system.
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Expert Insight: Formic acid is a volatile modifier that aids in the protonation of analytes in positive ion mode ESI, enhancing signal intensity.
-
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: ESI Positive.
-
MS Acquisition:
-
Full Scan (MS1): Scan from m/z 100-1000 to detect all ions and determine the molecular weight of the product(s). A high-resolution instrument like a TOF or Orbitrap allows for the calculation of the elemental formula from the accurate mass.[10][19]
-
Data-Dependent MS/MS (Auto-MS/MS): Set the instrument to automatically select the top 3 most intense ions from the MS1 scan for fragmentation via collision-induced dissociation (CID). This will provide structural information for the product and any major impurities.
-
Part 3: Data Interpretation
-
Identify the Product Peak: In the total ion chromatogram (TIC), locate the peak corresponding to your expected product. Extract the mass spectrum for this peak.
-
Confirm Molecular Weight: Check the MS1 spectrum for the protonated molecule [M+H]⁺. The measured accurate mass should be within 5 ppm of the calculated mass for the desired product.
-
Analyze Isomeric Separation: Look for multiple peaks with the same accurate mass. If the LC method successfully separated the E/Z isomers, you will see two distinct peaks with identical mass spectra. The peak area ratio can be used to estimate the diastereomeric ratio of the reaction.[27][28]
-
Evaluate Fragmentation (MS/MS): Analyze the MS/MS spectrum of the product ion. For α,β-unsaturated esters, common fragmentation pathways include losses of the alkoxy group from the ester or cleavages of the aliphatic chain.[29][30] Compare the fragmentation patterns of the two separated isomers. While they may be very similar, subtle differences in fragment ion intensities can sometimes be observed and used as supporting evidence for stereochemical assignment, though this is not always definitive.
Conclusion and Future Outlook
Mass spectrometry is an exceptionally powerful and versatile tool for confirming the successful synthesis of HWE products. A standard LC-MS/MS approach provides robust confirmation of molecular weight and purity while often enabling the quantification of the E/Z isomer ratio through chromatographic separation.[8][31]
For challenging cases where isomers co-elute and their fragmentation patterns are indistinguishable, the frontier of MS technology offers a clear solution. The integration of ion mobility spectrometry (IM-MS) into analytical workflows provides an orthogonal dimension of separation based on molecular shape.[20][21] This technique can resolve geometric isomers in the gas phase, offering an unambiguous method for structural confirmation and setting a new standard for the in-depth characterization of complex synthetic mixtures. As IM-MS technology becomes more accessible, it will undoubtedly play an increasingly critical role in providing the highest level of confidence in structural elucidation for researchers in synthetic chemistry and drug development.
References
- 1. Wittig-Horner Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereochemistry of Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. m.youtube.com [m.youtube.com]
- 10. Applications in Organic Chemistry - Mass Spectrometry Lab - NV - NTNU [ntnu.edu]
- 11. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 12. Confirmation of Synthesis of Organic Functional Materials Using Benchtop MALDI-TOF MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 14. shimadzu.com [shimadzu.com]
- 15. news-medical.net [news-medical.net]
- 16. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 17. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Insights and prospects for ion mobility-mass spectrometry in clinical chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 22. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 25. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 26. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 27. Quantifying the formation of stereoisomers on-line during an HWE reaction employing benchtop NMR spectroscopy - Magritek [magritek.com]
- 28. An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Study of fragmentation pathways of lithiated alpha,beta-unsaturated thioesters by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. GCMS Section 6.14 [people.whitman.edu]
- 31. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Base Selection in the Horner-Wadsworth-Emmons Reaction
For researchers, scientists, and professionals in drug development, the Horner-Wadsworth-Emmons (HWE) reaction is an indispensable tool for the stereoselective synthesis of alkenes. The choice of base in this powerful olefination reaction is a critical parameter that dictates not only the reaction's success but also its stereochemical outcome, profoundly influencing the geometry of the newly formed double bond. This guide provides an in-depth comparative analysis of various bases employed in the HWE reaction, supported by experimental data and detailed protocols to empower you in making informed decisions for your synthetic strategies.
The Pivotal Role of the Base in the HWE Reaction
The Horner-Wadsworth-Emmons reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene and a water-soluble phosphate byproduct. The initial and crucial step is the deprotonation of the phosphonate ester by a base to generate the nucleophilic carbanion. The nature of this base, its counterion, and the reaction conditions collectively orchestrate the delicate balance between kinetic and thermodynamic control, thereby determining the E/Z selectivity of the resulting alkene.
The general mechanism, highlighting the critical role of the base, is depicted below. The base abstracts a proton from the carbon alpha to the phosphonate and an electron-withdrawing group (EWG), forming a phosphonate carbanion. This carbanion then adds to the carbonyl compound to form a tetrahedral intermediate, which subsequently collapses to an oxaphosphetane. Elimination from the oxaphosphetane yields the alkene. The stereochemistry is largely determined by the relative rates of formation and interconversion of the diastereomeric oxaphosphetane intermediates.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
A Comparative Analysis of Common Bases
The selection of a base is contingent on several factors, including the pKa of the phosphonate, the steric and electronic properties of the substrates, and the desired stereochemical outcome. Here, we compare the performance of commonly used bases, categorized by their strength and type.
Strong Inorganic Bases: The Workhorses for E-Selectivity
Strong, non-nucleophilic inorganic bases are the most common choice for the standard HWE reaction, generally favoring the formation of the thermodynamically more stable (E)-alkene.[1]
-
Sodium Hydride (NaH): A powerful and widely used base, NaH is particularly effective for deprotonating less acidic phosphonates.[1] It is typically used as a dispersion in mineral oil, requiring anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether.[1] The reaction with NaH often provides good to excellent E-selectivity.[2]
-
Potassium tert-Butoxide (KOtBu): Another strong, non-nucleophilic base that is soluble in many organic solvents. It is a viable alternative to NaH and can also promote high E-selectivity.
-
Potassium Hexamethyldisilazide (KHMDS): A very strong, sterically hindered, non-nucleophilic base. While it can be used for standard HWE reactions, it is most notably employed in the Still-Gennari modification to achieve high Z-selectivity, especially when used with 18-crown-6.[3]
Mild and Weak Bases: For Sensitive Substrates and Tunable Selectivity
For substrates that are sensitive to harsh basic conditions, milder organic or weak inorganic bases are employed. These conditions often offer improved functional group tolerance.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic, organic amine base that provides a milder alternative to inorganic hydrides.[1] DBU is often used in conjunction with lithium chloride (LiCl) in what is known as the Masamune-Roush conditions .[3][4] The lithium cation is believed to coordinate to the phosphonate and carbonyl oxygen atoms, facilitating the reaction and enhancing E-selectivity.[4][5] Solvent-free conditions using DBU, sometimes with a weaker inorganic base like potassium carbonate, have also been developed for highly E-selective transformations.[6][7]
-
Triethylamine (Et₃N): A weaker amine base that is often used with lithium or magnesium halides, similar to the Masamune-Roush conditions, for base-sensitive substrates.[3]
-
Lithium Hydroxide (LiOH) and Potassium Carbonate (K₂CO₃): These weaker inorganic bases are particularly useful for reactions with more acidic phosphonates and can be employed in aqueous or solvent-free conditions.[8] For instance, the reaction of aromatic aldehydes with triethyl 2-phosphonopropionate using LiOH·H₂O under solvent-free conditions gives high E-selectivity.[8] Potassium carbonate has also been shown to be effective, sometimes in the presence of a phase-transfer catalyst like 18-crown-6.[9]
Comparative Performance Data
The following table summarizes the performance of different bases in the Horner-Wadsworth-Emmons reaction, with representative experimental data.
| Base System | Typical Substrates | Predominant Stereoselectivity | Advantages | Disadvantages | Representative Example (Yield, E/Z Ratio) |
| NaH in THF | Wide range of aldehydes and ketones | E | High reactivity, good for less acidic phosphonates.[1] | Moisture sensitive, requires anhydrous conditions, flammable hydrogen gas byproduct. | 81% yield, >99:1 E:Z (for a dienoate synthesis)[10] |
| KOtBu in THF | Aldehydes and ketones | E | Soluble in organic solvents, strong base. | Moisture sensitive, can be sterically hindering. | Not specified in the provided search results. |
| KHMDS / 18-crown-6 in THF | Aldehydes (Still-Gennari modification) | Z | Excellent Z-selectivity, especially with trifluoroethyl phosphonates.[3] | Requires very low temperatures (-78 °C), expensive reagents. | 78% yield, 1:15.5 E:Z (with p-tolualdehyde) |
| DBU / LiCl in MeCN or THF | Base-sensitive aldehydes and ketones | E | Mild conditions, good for sensitive substrates.[3][4] | May be slower than with strong bases. | >99% E-selectivity[5] |
| Et₃N / LiBr in THF | Base-sensitive aldehydes | E | Mild conditions.[3] | Lower reactivity than stronger bases. | Not specified in the provided search results. |
| LiOH·H₂O (solvent-free) | Aromatic aldehydes | E | Mild, environmentally friendly conditions.[8] | Limited to more reactive substrates. | 83-97% yield, 95-99% E-selectivity[8] |
| K₂CO₃ in H₂O or solvent-free | Aldehydes with acidic phosphonates | E | Inexpensive, mild, can be used in aqueous media.[11] | Slower reaction rates, may require heating. | High yield, E-selective (quantitative data varies)[11][12] |
Experimental Protocols: A Guide to Practice
To facilitate the practical application of this knowledge, we provide detailed, step-by-step protocols for a model Horner-Wadsworth-Emmons reaction comparing a strong base (NaH) and a mild base system (DBU/LiCl).
Model Reaction
Reaction: Triethyl phosphonoacetate + Benzaldehyde → Ethyl cinnamate
Analysis: The E/Z ratio of the product, ethyl cinnamate, can be readily determined by ¹H NMR spectroscopy by integrating the signals of the vinylic protons.
Protocol 1: Using Sodium Hydride (for E-selectivity)
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Triethyl phosphonoacetate
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq.).
-
Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexane washings.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of triethyl phosphonoacetate (1.0 eq.) in anhydrous THF dropwise to the NaH suspension via the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford ethyl cinnamate.[13]
Protocol 2: Using DBU/LiCl (Masamune-Roush Conditions for E-selectivity)
Materials:
-
Lithium chloride (LiCl)
-
Triethyl phosphonoacetate
-
Benzaldehyde
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile (MeCN) or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous LiCl (1.2 eq.).
-
Add anhydrous acetonitrile or THF to the flask.
-
Add triethyl phosphonoacetate (1.0 eq.) to the suspension.
-
Add DBU (1.1 eq.) to the mixture at room temperature.
-
Stir the mixture for 30 minutes.
-
Add benzaldehyde (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3][4]
Protocol 3: Still-Gennari Modification for Z-selectivity
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate
-
Aldehyde
-
Potassium hexamethyldisilazide (KHMDS) solution in THF
-
18-crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a syringe, and a nitrogen inlet, add 18-crown-6 (2.0 eq.).
-
Add anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the KHMDS solution (1.05 eq.) to the flask and stir for 15 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.0 eq.) in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (Z)-alkene.[13]
Conclusion: Tailoring Base Selection to Synthetic Goals
The Horner-Wadsworth-Emmons reaction is a versatile and powerful tool for alkene synthesis, and the judicious selection of the base is paramount to its success. For the synthesis of thermodynamically favored (E)-alkenes, strong bases like sodium hydride remain a reliable choice. For base-sensitive substrates, the milder Masamune-Roush conditions employing DBU and LiCl offer an excellent alternative with high E-selectivity. When the synthetic target demands the thermodynamically less stable (Z)-alkene, the Still-Gennari modification with a strong, non-coordinating base like KHMDS in the presence of a crown ether is the method of choice. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can confidently navigate the nuances of base selection to achieve their desired synthetic outcomes with high efficiency and stereocontrol.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. prezi.com [prezi.com]
- 12. studylib.net [studylib.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Diethyl 4-chlorobenzylphosphonate
As a Senior Application Scientist, I understand that moving from theoretical chemistry to practical application requires a deep commitment to safety and procedural excellence. The proper handling and disposal of reagents like Diethyl 4-chlorobenzylphosphonate are not just regulatory hurdles; they are foundational to sound scientific practice and ensuring the safety of your team and the environment. This guide is structured to provide not just a set of instructions, but a framework for thinking about chemical waste management, grounded in the specific hazards and chemical nature of this organophosphorus compound.
This compound (CAS No. 39225-17-7) is a versatile organophosphorus reagent used in various synthetic applications, including Wittig-Horner reactions.[1] However, its classification as a skin and eye irritant, combined with its long-term toxicity to aquatic life, necessitates a rigorous and well-documented disposal protocol.[2][3][4] This guide provides the essential procedural steps and the scientific rationale behind them to ensure safe and compliant disposal in a laboratory setting.
Foundational Safety: Hazard Assessment and Risk Mitigation
Before handling any chemical, a thorough understanding of its risks is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway.
Chemical Profile and Hazards:
| Property | Data | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 39225-17-7 | [2][3] |
| Molecular Formula | C₁₁H₁₆ClO₃P | [3] |
| Appearance | Colorless Liquid | [2][4] |
| Primary Health Hazards | Causes serious eye irritation (H319), Causes skin irritation (H315) | [2][3][4] |
| Environmental Hazards | Toxic to aquatic life with long lasting effects (H411) | [2] |
| Disposal Classification | Hazardous Waste | [4] |
The Organophosphorus Context: It is critical to recognize that this compound belongs to the broader class of organophosphorus compounds. Many compounds in this family are known for their potential to act as acetylcholinesterase inhibitors, which can lead to neurotoxic effects with sufficient exposure.[5][6] While this specific reagent's acute systemic toxicity is not fully characterized, treating it with the caution afforded to its chemical class is a cornerstone of responsible laboratory practice.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Based on the identified hazards, a specific PPE protocol is required to prevent personal exposure during handling and disposal operations.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. This is essential to prevent skin contact, as the compound is a known skin irritant.[2][4]
-
Eye and Face Protection: Use chemical safety goggles and, when there is a risk of splashing, a face shield. This is mandated by the compound's classification as a serious eye irritant.[2][3][4]
-
Body Protection: A standard laboratory coat should be worn. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.[2]
-
Work Area: All handling and waste consolidation should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or aerosols.[2][4]
Disposal Workflow: A Systematic Approach to Waste Management
The only acceptable disposal method for this compound is through a licensed hazardous waste management facility.[2][4][7] The following workflow ensures that waste is collected, stored, and transferred safely and in compliance with environmental regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[6][8]
Caption: Disposal workflow for this compound.
Spill and Decontamination Protocols
Accidents can happen, and a prepared response is critical to mitigating risk.
Minor Spill Response: In the event of a small spill (typically <100 mL) within a fume hood:
-
Alert & Isolate: Inform colleagues in the immediate area.
-
Don PPE: Ensure you are wearing the full PPE described in Section 2.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.[2][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a suitable, labeled container for hazardous waste disposal.[2]
-
Decontaminate Surface: Wipe the spill area with a cloth dampened with a detergent solution, followed by appropriate solvent rinses (e.g., ethanol, acetone). Organophosphorus compounds can be hydrolyzed under basic conditions, so using a mild solution of sodium carbonate (washing soda) can aid in decontamination.[9] All cleaning materials must also be disposed of as hazardous solid waste.
For any large spill, or any spill that occurs outside of a containment area, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) emergency line.
Decontamination of Glassware: Glassware that has come into contact with the reagent should be decontaminated before washing.
-
Rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the residue. Collect this rinse as hazardous liquid waste.
-
Soak the glassware in a basic solution (e.g., a dilute sodium carbonate solution or an appropriate laboratory detergent) to hydrolyze any remaining traces of the phosphonate.[9]
-
After decontamination, the glassware can be washed, rinsed, and dried using standard laboratory procedures.
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
DO NOT pour this compound or its waste solutions down the drain. This is a direct violation of environmental regulations due to its aquatic toxicity.[2]
-
DO NOT dispose of the chemical or contaminated materials in the regular trash. It must be managed as regulated hazardous waste.[4]
-
DO NOT attempt to neutralize bulk quantities of the waste in the lab via chemical reaction unless you have a validated, EHS-approved standard operating procedure for this specific process. The primary disposal route must be through professional services.[7]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage this compound waste with confidence, ensuring the integrity of their research and the safety of their workplace.
References
- 1. This compound | 39225-17-7 [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound | C11H16ClO3P | CID 99240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. academic.oup.com [academic.oup.com]
- 6. nj.gov [nj.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
- 9. Decontamination [fao.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
